Product packaging for Gamma-nonalactone(Cat. No.:CAS No. 57084-16-9)

Gamma-nonalactone

Cat. No.: B7760554
CAS No.: 57084-16-9
M. Wt: 156.22 g/mol
InChI Key: OALYTRUKMRCXNH-UHFFFAOYSA-N
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Description

gamma-nonalactone is a natural product found in Fusarium poae, Citrullus lanatus, and Angelica dahurica with data available.
1,4-Decanolide is a metabolite found in or produced by Saccharomyces cerevisiae.
4-Nonanolide is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H16O2 B7760554 Gamma-nonalactone CAS No. 57084-16-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-pentyloxolan-2-one
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InChI

InChI=1S/C9H16O2/c1-2-3-4-5-8-6-7-9(10)11-8/h8H,2-7H2,1H3
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InChI Key

OALYTRUKMRCXNH-UHFFFAOYSA-N
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Canonical SMILES

CCCCCC1CCC(=O)O1
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Molecular Formula

C9H16O2
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DSSTOX Substance ID

DTXSID0034229
Record name gamma-Nonanolactone
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Molecular Weight

156.22 g/mol
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Physical Description

Liquid; Liquid, Other Solid, Colorless to pale straw-yellow liquid with an odor of coconut; [HSDB], colourless to slightly yellow liquid with a coconut-like odour
Record name 2(3H)-Furanone, dihydro-5-pentyl-
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Boiling Point

BP: 134 °C at 12 mm Hg, The boiling point at 1.7 kPa is 136 °C.
Record name DIHYDRO-5-PENTYL-2(3H)-FURANONE
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Solubility

Soluble in alcohol, most fixed oils, propylene glycol; 1:1 in 60% alcohol, Soluble in five volumes of 50% alcohol; soluble in most fixed oils and mineral oil; practically insoluble in glycerol, soluble in alcohol, most fixed oils and propylene glycol; insoluble in water, 1 ml in 5 ml 60% alcohol (in ethanol)
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Density

0.958-0.966 at 25 °C, 0.958-0.966
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Color/Form

Colorless to slightly yellow liquid

CAS No.

104-61-0, 82373-92-0, 57084-16-9
Record name (±)-γ-Nonalactone
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Foundational & Exploratory

An In-depth Technical Guide to Gamma-Nonalactone: Chemical Structure, Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-nonalactone (B146572) (γ-nonalactone) is a naturally occurring and synthetically produced lactone, a cyclic ester, renowned for its characteristic creamy, coconut-like aroma. It is a key component in the flavor and fragrance industries and is also of interest to researchers for its potential biological activities. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis methodologies, analytical protocols, and diverse applications of this compound, with a focus on providing detailed information for a scientific audience.

Chemical Structure and Identification

This compound, systematically named 5-pentyloxolan-2-one, is a nine-carbon lactone with a five-membered ring. The chirality at the C5 position results in two enantiomers, (R)- and (S)-gamma-nonalactone, which can exhibit different sensory properties.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 5-pentyloxolan-2-one
Synonyms Aldehyde C-18, Coconut Aldehyde, 4-Hydroxynonanoic acid γ-lactone
CAS Number 104-61-0[1]
Molecular Formula C₉H₁₆O₂[1]
Molecular Weight 156.22 g/mol [1]
InChI Key OALYTRUKMRCXNH-UHFFFAOYSA-N
SMILES CCCCCC1CCC(=O)O1

Physicochemical and Organoleptic Properties

This compound is a colorless to pale yellow oily liquid at room temperature. Its distinct aroma is a key attribute for its commercial applications.

Table 2: Physicochemical Properties of this compound

PropertyValueReference
Appearance Colorless to pale yellow liquid[2]
Boiling Point 121-122 °C at 6 mmHg[2]
Melting Point Not available
Density 0.976 g/mL at 25 °C[2]
Refractive Index n20/D 1.447[2]
Flash Point >110 °C
Water Solubility 9.22 g/L at 25 °C[2]
Solubility Soluble in most fixed oils, mineral oil, and propylene (B89431) glycol. Insoluble in glycerin.[2]
Vapor Pressure 1.9 Pa at 25 °C[2]
logP 2.5 at 25 °C[2]

Table 3: Organoleptic Properties of this compound

PropertyDescription
Odor Strong, creamy, coconut-like, with waxy and sweet notes.[2]
Taste Fatty, creamy, coconut-like with buttery and oily nuances.

Synthesis of this compound

This compound can be produced through various chemical synthesis routes as well as by biotechnological methods. The choice of synthesis depends on factors such as desired yield, purity, and the need for a "natural" label.

Chemical Synthesis

Several established chemical methods for the synthesis of this compound are utilized in industrial production.

This two-step process involves a Knoevenagel condensation followed by lactonization.

  • Step 1: Knoevenagel Condensation: Heptanal (B48729) reacts with malonic acid in the presence of a base like triethylamine (B128534) to form non-2-enoic acid.

  • Step 2: Lactonization: The resulting unsaturated acid is then treated with a strong acid, such as sulfuric acid, to induce intramolecular cyclization to form this compound.

Experimental Protocol: Synthesis from Heptanal and Malonic Acid

  • Reaction Setup: A round-bottom flask is equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Condensation: Charge the flask with malonic acid and pyridine. Add heptanal dropwise while stirring and maintaining the temperature. Heat the mixture to reflux for several hours.

  • Work-up: After cooling, the reaction mixture is acidified with hydrochloric acid and extracted with diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

  • Lactonization: The crude non-2-enoic acid is dissolved in a suitable solvent and treated with concentrated sulfuric acid at a controlled temperature.

  • Purification: The reaction is quenched with water and extracted. The organic phase is washed, dried, and the solvent removed. The final product is purified by vacuum distillation.

Synthesis_from_Heptanal_and_Malonic_Acid heptanal Heptanal nonenoic_acid Non-2-enoic Acid heptanal->nonenoic_acid Knoevenagel Condensation malonic_acid Malonic Acid malonic_acid->nonenoic_acid triethylamine Triethylamine triethylamine->nonenoic_acid gamma_nonalactone This compound nonenoic_acid->gamma_nonalactone Lactonization h2so4 H₂SO₄ h2so4->gamma_nonalactone

Synthesis of this compound from Heptanal and Malonic Acid.

This method involves the free-radical addition of n-hexanol to acrylic acid, followed by in-situ lactonization.

Experimental Protocol: Radical Addition

  • Reaction Setup: A three-necked flask is fitted with a reflux condenser, a dropping funnel, and a thermometer.

  • Reaction: n-Hexanol and a catalytic amount of a radical initiator (e.g., di-tert-butyl peroxide) are heated. A mixture of acrylic acid and additional n-hexanol is added dropwise over several hours.

  • Lactonization: The reaction mixture is maintained at reflux to promote the cyclization of the intermediate 4-hydroxynonanoic acid.

  • Purification: The excess n-hexanol is removed by distillation, and the crude this compound is purified by vacuum distillation.

Radical_Addition_Synthesis n_hexanol n-Hexanol intermediate 4-Hydroxynonanoic Acid (intermediate) n_hexanol->intermediate Radical Addition acrylic_acid Acrylic Acid acrylic_acid->intermediate initiator Radical Initiator (e.g., DTBP) initiator->intermediate gamma_nonalactone This compound intermediate->gamma_nonalactone In-situ Lactonization

Radical Addition Synthesis of this compound.
Biotechnological Production

The demand for natural flavoring agents has driven the development of biotechnological routes for this compound production. This typically involves the microbial transformation of fatty acid precursors.

Experimental Protocol: Biotechnological Production (General Overview)

  • Microorganism Selection: A suitable microorganism, such as certain yeast or fungi species (e.g., Sporidiobolus, Yarrowia), capable of biotransforming fatty acids is selected.

  • Culture Conditions: The microorganism is cultured in a bioreactor under optimized conditions of temperature, pH, and aeration.

  • Substrate Feeding: A precursor, such as ricinoleic acid or other suitable fatty acids, is fed to the culture.

  • Biotransformation: The microorganism's enzymatic machinery converts the precursor through pathways like β-oxidation to produce 4-hydroxynonanoic acid, which then lactonizes to this compound.

  • Extraction and Purification: The this compound is extracted from the fermentation broth using solvent extraction or other separation techniques and subsequently purified.

Analytical Protocols

The characterization and quantification of this compound are crucial for quality control and research purposes. Gas chromatography-mass spectrometry (GC-MS) is the most common analytical technique employed.

Table 4: Analytical Techniques for this compound

TechniquePurposeKey Parameters
Gas Chromatography-Mass Spectrometry (GC-MS) Identification and QuantificationColumn: DB-5ms, HP-INNOWax, or similar. Injector Temp: 250 °C. Oven Program: Gradient from 60 °C to 240 °C. MS Detection: Electron Ionization (EI) at 70 eV. Key Ions: m/z 85 (base peak), 41, 55, 99.
Chiral Gas Chromatography Enantiomeric SeparationColumn: Cyclodextrin-based chiral stationary phase (e.g., β-DEX).
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural Elucidation¹H NMR (CDCl₃): Signals for alkyl chain protons and protons on the lactone ring. ¹³C NMR (CDCl₃): Signals for carbonyl carbon (~177 ppm) and other carbons.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional Group IdentificationCharacteristic Peaks: Strong C=O stretch (~1770 cm⁻¹), C-O stretch (~1180 cm⁻¹).

Experimental Protocol: GC-MS Analysis of this compound in a Food Matrix

  • Sample Preparation (Solid Phase Microextraction - SPME):

    • A representative sample is homogenized and placed in a headspace vial.

    • An internal standard is added.

    • The vial is equilibrated at a specific temperature (e.g., 60 °C).

    • An SPME fiber (e.g., DVB/CAR/PDMS) is exposed to the headspace for a defined time to adsorb volatile compounds.

  • GC-MS Analysis:

    • The SPME fiber is desorbed in the hot GC inlet.

    • The separated compounds are detected by the mass spectrometer.

  • Data Analysis:

    • This compound is identified by its retention time and mass spectrum compared to a reference standard.

    • Quantification is performed using a calibration curve based on the internal standard.

Analytical_Workflow sample Sample (e.g., Food, Beverage) sample_prep Sample Preparation (e.g., SPME, LLE) sample->sample_prep gcms GC-MS Analysis sample_prep->gcms data_analysis Data Analysis gcms->data_analysis identification Identification (Retention Time, Mass Spectrum) data_analysis->identification quantification Quantification (Calibration Curve) data_analysis->quantification result Result identification->result quantification->result

General Analytical Workflow for this compound.

Applications

The primary applications of this compound are in industries that leverage its distinct sensory properties. There is also growing interest in the biological activities of gamma-lactones.

Food and Beverage Industry

This compound is a widely used flavoring agent to impart or enhance coconut, peach, apricot, and other fruity and creamy flavors in a variety of products.[3]

  • Confectionery and Bakery: Used in candies, chocolates, cookies, and cakes.

  • Beverages: Incorporated into alcoholic and non-alcoholic drinks to provide tropical and creamy notes.

  • Dairy Products: Enhances the flavor of ice cream, yogurt, and puddings.

Fragrance and Cosmetics Industry

In perfumery, this compound is valued for its ability to add a creamy, fruity, and tropical character to fragrances.[4][5][6]

  • Fine Fragrances: A key component in floral and gourmand perfumes.

  • Personal Care Products: Used in lotions, soaps, shampoos, and other cosmetics to provide a pleasant scent.[5][7]

Research and Potential Pharmacological Applications

The gamma-butyrolactone (B3396035) scaffold is present in numerous biologically active natural products and pharmaceuticals.[2][8] While this compound itself is primarily studied for its flavor and fragrance properties, the broader class of gamma-lactones has been investigated for various pharmacological activities.

  • Signaling Molecules: Some gamma-butyrolactones act as signaling molecules in bacteria.

  • Potential Therapeutic Effects: Research on various gamma-lactones has explored their potential as anti-inflammatory, antimicrobial, and anticancer agents.[9] The study of specific lactones like this compound in these contexts is an emerging area of research.

Conclusion

This compound is a commercially significant molecule with a well-defined chemical structure and a desirable sensory profile. The diverse methods for its synthesis, both chemical and biotechnological, allow for its widespread application. Detailed analytical protocols are essential for ensuring its quality and for its detection and quantification in various matrices. While its primary role is in the flavor and fragrance industries, the biological activities of the broader gamma-lactone class suggest potential for future research into the pharmacological applications of this compound and its derivatives. This guide provides a foundational technical overview to support researchers, scientists, and drug development professionals in their work with this versatile compound.

References

Physicochemical Properties of Gamma-Nonalactone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-nonalactone (B146572) (γ-nonalactone), also known by trade names such as Aldehyde C-18 and coconut aldehyde, is a naturally occurring and synthetically produced lactone.[1][2] It is a significant contributor to the aroma of various fruits, including peaches and apricots, and is a key component in coconut flavors.[3][4] Its characteristic creamy, sweet, and coconut-like scent has led to its widespread use in the food, fragrance, and cosmetic industries.[2][4] This technical guide provides an in-depth overview of the physicochemical properties of this compound, along with generalized experimental protocols for their determination and an illustrative representation of its interaction with the olfactory system.

Physicochemical Properties

The physicochemical properties of this compound are crucial for its application and formulation in various products. These properties are summarized in the tables below.

General and Physical Properties
PropertyValueReferences
Chemical Name 5-pentyloxolan-2-one[1][5]
Synonyms Aldehyde C-18, Coconut Aldehyde, γ-Nonanolactone[1][2][4]
CAS Number 104-61-0[1][4]
Molecular Formula C₉H₁₆O₂[1][3]
Molecular Weight 156.22 g/mol [1][3]
Appearance Colorless to pale yellow liquid[1][4]
Odor Strong, creamy, coconut-like, with fruity undertones[1][2][4]
Thermal and Optical Properties
PropertyValueConditionsReferences
Boiling Point 243 °C@ 760 mmHg[3][6]
136 °C@ 1.7 kPa[1]
121-122 °C@ 6 mmHg[6][7][8]
Melting Point Approx. 26 °C[4]
Flash Point > 110 °C (230 °F)Closed cup[4][7]
Refractive Index 1.446 - 1.450@ 20 °C[1][6]
1.447@ 20 °C (lit.)[7][8][9]
Solubility and Density

| Property | Value | References | | :--- | :--- | | Solubility in Water | Insoluble; 0.76 g/L @ 25°C (estimated) |[1][10] | | Solubility in Organic Solvents | Soluble in alcohol, most fixed oils, and propylene (B89431) glycol |[1][10] | | Density | 0.958 - 0.966 g/cm³ | @ 25 °C |[1] | | | 0.964 g/cm³ | |[3] | | | 0.976 g/mL | @ 25 °C (lit.) |[7][8][9] |

Spectral Data
Spectral Data TypeKey CharacteristicsReferences
Mass Spectrometry (GC-MS) Base peak at m/z 85[1]
¹H NMR Data available in spectral databases[1]
¹³C NMR Data available in spectral databases[11]

Experimental Protocols

The following sections outline generalized experimental methodologies for determining the key physicochemical properties of liquid compounds like this compound.

Determination of Boiling Point (Capillary Method)

This method is suitable for determining the boiling point of a small quantity of a liquid.

Apparatus:

  • Thiele tube or similar heating apparatus

  • Thermometer

  • Capillary tube (sealed at one end)

  • Small test tube

  • Heating medium (e.g., mineral oil)

  • Sample of this compound

Procedure:

  • A small amount of this compound is placed in the small test tube.

  • The capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

  • The test tube is attached to the thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in the heating medium within the Thiele tube.

  • The apparatus is heated gently and uniformly.

  • As the temperature rises, air trapped in the capillary tube will escape as a stream of bubbles.

  • The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is noted. This is the boiling point of the liquid.[2][3][4][8][12]

G cluster_setup Boiling Point Determination Setup cluster_procedure Experimental Workflow setup Thiele Tube with Heating Medium thermometer Thermometer test_tube Test Tube with Sample capillary Inverted Capillary Tube start Place sample in test tube insert_capillary Insert capillary tube start->insert_capillary assemble Attach to thermometer and immerse in heating bath insert_capillary->assemble heat Gently heat the apparatus assemble->heat observe Observe for continuous stream of bubbles heat->observe record Record temperature observe->record

Caption: Workflow for Boiling Point Determination.

Determination of Density (Pycnometer Method)

The density of a liquid can be accurately determined using a pycnometer or density bottle.

Apparatus:

  • Pycnometer (a specific volume glass flask)

  • Analytical balance

  • Thermometer

  • Sample of this compound

Procedure:

  • The empty, clean, and dry pycnometer is weighed accurately.

  • The pycnometer is filled with distilled water of a known temperature and weighed again to determine the mass of the water.

  • The pycnometer is emptied, dried, and then filled with this compound at the same temperature.

  • The pycnometer filled with the sample is weighed.

  • The density is calculated using the formula: Density = (mass of sample) / (volume of pycnometer, determined from the mass and known density of water).[1][13][14][15][16]

Measurement of Refractive Index (Abbe Refractometer)

The refractive index is a measure of how light propagates through a substance and is a characteristic property.

Apparatus:

  • Abbe refractometer

  • Constant temperature water bath

  • Dropper

  • Sample of this compound

  • Calibration standard (e.g., distilled water)

Procedure:

  • The refractometer is calibrated using a standard of known refractive index.

  • The prism of the refractometer is cleaned and dried.

  • A few drops of this compound are placed on the prism.

  • The prism is closed, and the sample is allowed to equilibrate to the desired temperature, typically 20°C, maintained by the water bath.

  • The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and clear.

  • The control knob is turned to bring the dividing line to the center of the crosshairs.

  • The refractive index is read from the scale.[17][18][19][20]

Olfactory Signaling Pathway

The perception of this compound's characteristic coconut-like aroma is initiated by its interaction with olfactory receptors in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs). The binding of an odorant molecule like this compound to its specific receptor triggers a cascade of intracellular events, leading to the generation of an electrical signal that is transmitted to the brain and interpreted as a specific scent.

The generalized olfactory signal transduction pathway is as follows:

  • Binding: this compound binds to a specific Olfactory Receptor (OR) on the cilia of an Olfactory Sensory Neuron (OSN).[6][21]

  • G-Protein Activation: This binding activates an associated G-protein (G-olf).[6][22]

  • Adenylyl Cyclase Activation: The activated G-olf stimulates the enzyme adenylyl cyclase.[6][21]

  • cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[6]

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated (CNG) ion channels.[6][23]

  • Depolarization: The opening of these channels allows an influx of Na⁺ and Ca²⁺ ions, leading to the depolarization of the OSN membrane.[6]

  • Signal Transmission: This depolarization generates an action potential that travels along the axon of the OSN to the olfactory bulb in the brain.[24]

G odorant This compound receptor Olfactory Receptor (GPCR) odorant->receptor Binds to g_protein G-protein (G-olf) receptor->g_protein Activates adenylyl_cyclase Adenylyl Cyclase g_protein->adenylyl_cyclase Activates atp ATP camp cAMP atp->camp Converted by Adenylyl Cyclase cng_channel CNG Ion Channel camp->cng_channel Opens ion_influx Na⁺/Ca²⁺ Influx cng_channel->ion_influx Allows depolarization Depolarization ion_influx->depolarization Leads to action_potential Action Potential to Brain depolarization->action_potential Generates

References

The Biosynthesis of γ-Nonalactone in Plants: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Nonalactone is a vital aroma compound found in numerous fruits and plants, imparting characteristic coconut-like and fruity notes.[1] Its biosynthesis is a complex process originating from the lipid metabolism of the plant. This technical guide provides an in-depth exploration of the core biosynthetic pathway of γ-nonalactone in plants, starting from its precursor, linoleic acid. It details the enzymatic steps involving lipoxygenase and hydroperoxide lyase, the subsequent oxidative processes, and the final lactonization. This document summarizes key quantitative data, provides detailed experimental protocols for analysis and enzyme characterization, and includes pathway and workflow visualizations to support research and development in the fields of flavor science, biotechnology, and natural product synthesis.

Core Biosynthetic Pathway

The formation of γ-nonalactone in plants is a multi-step enzymatic process rooted in the oxylipin pathway, which is typically involved in plant defense and signaling.[2] The primary precursor for γ-nonalactone is the C18 polyunsaturated fatty acid, linoleic acid. The pathway can proceed through two main branches, initiated by either 9-lipoxygenase (9-LOX) or 13-lipoxygenase (13-LOX).

1.1 Lipoxygenase (LOX) Action

The pathway begins with the dioxygenation of linoleic acid by lipoxygenase (LOX), a non-heme iron-containing enzyme.[3] Plant LOXs catalyze the regio- and stereoselective insertion of molecular oxygen into polyunsaturated fatty acids.[4]

  • 9-LOX Pathway: The 9-LOX enzyme specifically oxygenates linoleic acid at the C-9 position, forming 9-(S)-hydroperoxyoctadeca-10(E),12(Z)-dienoic acid (9S-HPODE).[4]

  • 13-LOX Pathway: Alternatively, 13-LOX oxygenates linoleic acid at the C-13 position to yield 13-(S)-hydroperoxyoctadeca-9(Z),11(E)-dienoic acid (13S-HPODE).[5]

1.2 Hydroperoxide Lyase (HPL) Cleavage

The unstable hydroperoxide intermediates are then cleaved by hydroperoxide lyase (HPL), a cytochrome P450 enzyme (CYP74 family).[6][7] HPL catalyzes the cleavage of the C-C bond adjacent to the hydroperoxide group.

  • From 9S-HPODE: HPL cleaves 9S-HPODE to produce a C9 aldehyde, (Z)-3-nonenal, and 9-oxononanoic acid.[8][9] The 9-oxononanoic acid is a key intermediate on a direct path to the lactone precursor.[10]

  • From 13S-HPODE: HPL cleaves 13S-HPODE to yield a C6 aldehyde, hexanal, and a C12 ω-oxo acid, 12-oxo-(Z)-9-dodecenoic acid.[8]

1.3 Formation of 4-Hydroxynonanoic Acid

The central precursor to γ-nonalactone is 4-hydroxynonanoic acid. Its formation is the least characterized part of the pathway in plants, with evidence primarily drawn from microbial systems. Two main routes are proposed:

  • From the 9-LOX Pathway: The 9-oxononanoic acid generated from HPL cleavage of 9-HPODE can be reduced to 9-hydroxynonanoic acid.[11] This C9 hydroxy acid would then undergo peroxisomal β-oxidation. In this process, two cycles of β-oxidation would shorten the carbon chain by four carbons, yielding 4-hydroxynonanoic acid.

  • From the 13-LOX Pathway: The 13S-HPODE is first reduced to 13-hydroxyoctadecadienoic acid (13-HODE). This C18 hydroxy fatty acid then enters the peroxisome for β-oxidation.[12][13] Four cycles of β-oxidation shorten the chain by eight carbons, directly yielding the C10 intermediate 5-hydroxydecanoic acid, which after a proposed α-oxidation step could yield 4-hydroxynonanoic acid. This pathway has been elucidated in yeast.[14]

1.4 Lactonization

The final step is the intramolecular cyclization (lactonization) of 4-hydroxynonanoic acid. This reaction forms the stable five-membered ring of γ-nonalactone. This process can occur spontaneously under the acidic conditions often found in plant cell vacuoles, where many secondary metabolites are stored.[15]

Caption: Proposed biosynthetic pathway of γ-nonalactone from linoleic acid in plants.

Quantitative Data Summary

This section summarizes key quantitative data related to γ-nonalactone and the enzymes involved in its biosynthesis.

Table 1: Physicochemical Properties of γ-Nonalactone

PropertyValueReference(s)
Molecular FormulaC₉H₁₆O₂[3][16]
Molecular Weight156.22 g/mol [3][16]
AppearanceColorless to pale yellow liquid[1][3]
OdorStrong, creamy, coconut-like[3]
Boiling Point243 - 281 °C[3][4]
Density~0.97 g/cm³ at 25°C[3][4]
SolubilitySlightly soluble in water; Soluble in alcohol and oils[3][17]

Table 2: Concentration of Precursors and Product in Plant Tissues

CompoundPlant SourceTissueConcentration / ContentReference(s)
Linoleic AcidApple (Malus domestica)Seed Oil~58.1% of total fatty acids[18]
Linoleic AcidPear (Pyrus communis)Seed Oil~59.5% of total fatty acids[18]
Linoleic AcidRaspberry (Rubus idaeus)Seed Oil~54.5% of total fatty acids[18]
γ-NonalactoneApricot (Prunus armeniaca)Fresh Fruit5 µg/kg[17]
γ-NonalactonePeach (Prunus persica)FruitDetected (constituent)[1]
γ-NonalactoneStrawberry (Fragaria x ananassa)FruitDetected (constituent)[1]

Table 3: Kinetic Parameters of Key Biosynthetic Enzymes

EnzymeSourceSubstrateKₘVₘₐₓReference(s)
Lipoxygenase-1Soybean (Glycine max)Linoleic Acid7.7 ± 0.3 µMNot specified[12]
13-Hydroperoxide LyaseSoybean (Glycine max)13S-HPODE10 µMNot specified[8]
13-Hydroperoxide LyaseArabidopsis (A. thaliana)13-HPOTNot specified18.6 ± 3.0 nmol·mL⁻¹·min⁻¹ (activity)[5]
9/13-Hydroperoxide LyaseAlfalfa (Medicago sativa)9-HPOD~50% relative activity to 13-HPOTNot specified[19]
13-Hydroperoxide LyaseOlive (Olea europaea)13-HPOTNot specifiedActivity up to 159.95 U·mg⁻¹[9]
Note: Kinetic data for plant-derived HPL is limited. Much of the available data is presented as relative activity or total activity under specific assay conditions rather than classical Kₘ and Vₘₐₓ values.

Experimental Protocols

This section provides detailed methodologies for the extraction, quantification, and enzymatic analysis relevant to the γ-nonalactone biosynthesis pathway.

Experimental Workflow cluster_workflow General Experimental Workflow for γ-Nonalactone Analysis cluster_extraction Extraction Methods A 1. Sample Preparation - Collect plant tissue - Flash-freeze in liquid N₂ - Homogenize to fine powder B 2. Extraction - Choose LLE or HS-SPME - Add internal standards A->B C 3. GC-MS Analysis - Chromatographic separation - Mass spectrometric detection (Scan & SIM) B->C LLE Liquid-Liquid Extraction (LLE) - Solvent: Dichloromethane (B109758) - Centrifuge, collect organic layer - Dry and concentrate SPME Headspace-SPME - Heat sample in vial - Expose fiber (e.g., DVB/CAR/PDMS) - Thermal desorption in GC inlet D 4. Data Processing - Peak integration - Library comparison - Construct calibration curve C->D E 5. Quantification - Calculate concentration - Statistical analysis D->E

Caption: General experimental workflow for the analysis of γ-nonalactone in plants.

3.1 Protocol for Extraction and Quantification of γ-Nonalactone by GC-MS

This protocol details the analysis of γ-nonalactone from a fruit matrix using Liquid-Liquid Extraction (LLE) followed by Gas Chromatography-Mass Spectrometry (GC-MS).

A. Materials and Reagents

  • Plant tissue (e.g., apricot, peach)

  • Liquid Nitrogen

  • Dichloromethane (DCM), HPLC grade

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Internal Standard (IS): e.g., γ-decalactone or a stable isotope-labeled γ-nonalactone

  • γ-Nonalactone analytical standard

  • Centrifuge tubes (50 mL, solvent-resistant)

  • GC vials with inserts

B. Sample Preparation

  • Weigh approximately 10 g of fresh plant tissue.

  • Immediately flash-freeze the tissue in liquid nitrogen to halt enzymatic activity.

  • Grind the frozen tissue into a fine, homogenous powder using a pre-chilled grinder or mortar and pestle.

  • Transfer 5 g of the frozen powder to a 50 mL centrifuge tube.

C. Liquid-Liquid Extraction (LLE)

  • Spike the sample with a known concentration of the internal standard (e.g., 50 µL of a 10 µg/mL solution).

  • Add 20 mL of dichloromethane to the centrifuge tube.

  • Seal the tube and vortex vigorously for 2 minutes.

  • Place the tube on a shaker for 60 minutes at room temperature for thorough extraction.

  • Centrifuge the mixture at 4000 x g for 15 minutes to separate the organic and aqueous/solid phases.

  • Carefully collect the lower organic layer (DCM) using a glass Pasteur pipette and transfer it to a clean tube containing ~1 g of anhydrous sodium sulfate.

  • Vortex briefly and let it stand for 5 minutes to dry the extract.

  • Filter or carefully decant the dried extract into a new tube.

  • Concentrate the extract to a final volume of ~100 µL under a gentle stream of nitrogen.

  • Transfer the concentrated extract to a GC vial with an insert for analysis.

D. GC-MS Analysis

  • Gas Chromatograph: Agilent GC or equivalent

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column

  • Inlet: Splitless mode, 250°C

  • Carrier Gas: Helium, constant flow of 1.0 mL/min

  • Oven Program:

    • Initial temperature: 40°C, hold for 2 min

    • Ramp 1: 5°C/min to 180°C

    • Ramp 2: 20°C/min to 250°C, hold for 5 min

  • Mass Spectrometer:

    • Ionization: Electron Ionization (EI), 70 eV

    • Source Temperature: 230°C

    • Acquisition Mode:

      • Full Scan: m/z 40-300 (for identification)

      • Selected Ion Monitoring (SIM): Monitor characteristic ions for γ-nonalactone (e.g., m/z 85) and the internal standard for quantification.

E. Quantification

  • Prepare a calibration curve using the analytical standard of γ-nonalactone spiked into a blank matrix extract.

  • Calculate the ratio of the peak area of the analyte to the peak area of the internal standard.

  • Plot this ratio against the concentration of the standards to generate a linear regression.

  • Use the equation from the calibration curve to determine the concentration of γ-nonalactone in the samples.

3.2 Protocol for Plant Lipoxygenase (LOX) Activity Assay

This spectrophotometric assay measures LOX activity by monitoring the formation of conjugated dienes from linoleic acid, which absorb light at 234 nm.

A. Materials and Reagents

  • Plant tissue (e.g., young leaves, seeds)

  • Extraction Buffer: 0.1 M Sodium Phosphate buffer, pH 6.8

  • Substrate Solution: 10 mM Sodium Linoleate (B1235992). Prepare by dissolving linoleic acid with a drop of Tween-20 and neutralizing with NaOH.

  • Spectrophotometer (UV-Vis) and quartz cuvettes

B. Enzyme Extraction

  • Homogenize 1 g of plant tissue in 5 mL of ice-cold Extraction Buffer.

  • Centrifuge the homogenate at 12,000 x g for 20 minutes at 4°C.

  • Collect the supernatant, which contains the crude enzyme extract. Determine the protein concentration using a Bradford or similar assay.

C. Activity Measurement

  • In a 1 mL quartz cuvette, add 950 µL of Extraction Buffer.

  • Add 20-50 µL of the crude enzyme extract and mix by inversion.

  • Start the reaction by adding 10 µL of the 10 mM Sodium Linoleate substrate solution.

  • Immediately place the cuvette in the spectrophotometer and monitor the increase in absorbance at 234 nm for 3-5 minutes.

  • Calculate the rate of change in absorbance (ΔA₂₃₄/min).

D. Calculation of Activity

  • Enzyme activity (Units/mg protein) can be calculated using the Beer-Lambert law.

  • One unit of LOX activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of hydroperoxide per minute.

  • Activity (µmol/min/mL) = (ΔA₂₃₄/min × Total Volume) / (ε × Path Length)

    • ε (molar extinction coefficient for linoleate hydroperoxide) = 25,000 M⁻¹cm⁻¹

3.3 Protocol for Plant Hydroperoxide Lyase (HPL) Activity Assay

This assay measures the activity of HPL by monitoring the depletion of its hydroperoxide substrate at 234 nm.

A. Materials and Reagents

  • Plant tissue

  • Extraction Buffer: 0.1 M Sodium Phosphate buffer, pH 6.5, containing 0.1% Triton X-100.

  • Substrate: 13S-HPODE or 9S-HPODE (can be synthesized enzymatically using soybean LOX). Prepare a ~5 mM stock solution.

B. Enzyme Extraction

  • Follow the same procedure as for LOX extraction (Protocol 3.2, Step B), using the HPL Extraction Buffer. HPL is often membrane-bound, requiring a detergent like Triton X-100 for solubilization.

C. Activity Measurement

  • In a 1 mL quartz cuvette, add 950 µL of HPL Extraction Buffer (without detergent for the assay itself if the enzyme is soluble).

  • Add 5 µL of the ~5 mM hydroperoxide substrate solution. Let the absorbance stabilize.

  • Initiate the reaction by adding 25-50 µL of the crude enzyme extract.

  • Immediately monitor the decrease in absorbance at 234 nm for 3-5 minutes.

D. Calculation of Activity

  • Calculate the rate of substrate depletion (ΔA₂₃₄/min).

  • Use the same formula as for LOX activity to determine the µmol of substrate consumed per minute.

Conclusion

The biosynthesis of γ-nonalactone in plants is a fascinating example of how primary metabolic components like fatty acids are channeled into the production of potent secondary metabolites. The pathway, initiated by the well-characterized lipoxygenase and hydroperoxide lyase enzymes, proceeds through a series of oxidative and chain-shortening reactions, likely within the peroxisome, to yield the key 4-hydroxynonanoic acid precursor. While the initial steps are well-established, further research is required to fully elucidate the specific enzymes and regulatory mechanisms governing the intermediate steps in plants. The protocols and data provided in this guide offer a robust framework for researchers to investigate this pathway, quantify its products, and explore its potential for biotechnological applications in the flavor and fragrance industries.

References

The Coconut & Fruity Nuance: A Technical Guide to the Natural Occurrence and Analysis of Gamma-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Gamma-nonalactone (B146572) (γ-nonalactone), a chiral aliphatic lactone, is a significant aroma compound found in a wide array of natural products. Its characteristic creamy, coconut-like, and fruity aroma contributes to the sensory profile of numerous fruits, dairy products, and fermented beverages. This technical guide provides a comprehensive overview of the natural sources, biosynthesis, and analytical methodologies for the identification and quantification of γ-nonalactone, tailored for a scientific audience.

Natural Occurrence of this compound

This compound is biosynthesized by a variety of plants and microorganisms. Its presence is widespread, and its concentration can vary significantly depending on the biological source, cultivar, degree of ripeness, and processing conditions.[1]

Fruit Sources

This lactone is a key contributor to the aroma of many fruits, imparting sweet and creamy notes. It has been identified in a variety of fruits, including peaches, apricots, strawberries, papayas, guavas, and currants.[2] While its presence is widely reported, detailed quantitative data across a broad spectrum of fruits is often embedded within larger volatile profile studies.

Dairy Products

This compound is a natural constituent of milk and dairy products, where it contributes to the characteristic creamy and fatty flavor profile. Its concentration can be influenced by factors such as the animal's feed and heat treatment of the milk.

Fermented Foods and Beverages

The fermentation process can lead to the formation of this compound through the metabolic activity of yeasts and other microorganisms. It is a known component of various fermented products, including beer, wine, and spirits. In aged beers, for instance, the concentration of this compound can increase, contributing to the overall flavor profile.[3] In wines, its concentration can be influenced by the grape variety, fermentation conditions, and aging process, with red wines generally exhibiting higher levels than white wines.[4]

Quantitative Data on this compound Occurrence

The following tables summarize the reported concentrations of this compound in various natural sources. It is important to note that values can vary significantly based on the analytical methodology, sample preparation, and the specific characteristics of the sample.

Table 1: Concentration of this compound in Fruits

FruitCultivar/VarietyConcentration (µg/kg)Reference
Peach (Prunus persica)Gleason Early ElbertaPresent (Total lactone concentration increases with ripeness)[5]
Apricot (Prunus armeniaca)Not SpecifiedPresent[1]
Strawberry (Fragaria x ananassa)Not SpecifiedPresent[2]
Rice (cooked, non-scented)Not SpecifiedDetected in headspace[6]

Table 2: Concentration of this compound in Dairy Products

ProductConditionConcentrationReference
Raw CreamUntreatedDetected[7]
Pasteurized CreamHeat-treatedDetected[7]
ButterNot SpecifiedPresent[8]
CheeseNot SpecifiedPresent[2]

Table 3: Concentration of this compound in Fermented Beverages

BeverageType/VarietyConcentration (µg/L)Reference
WineCalifornia White Wines0 - 16 (Average: 7)[4]
WineCalifornia Red Wines12 - 43 (Average: 24)[4]
WineFrench Red Wines14 - 41 (Average: 21)[4]
WineBotrytised WinesUp to 43.5[4]
WineNew Zealand Pinot Noir8.3 - 22.5[9]
BeerAging BeerIncreases above taste threshold during aging[3]

Biosynthesis of this compound

The primary biosynthetic precursor for this compound in many microorganisms, particularly yeasts such as Saccharomyces cerevisiae and Sporobolomyces odorus, is linoleic acid.[10] The pathway involves a series of enzymatic reactions, primarily initiated by lipoxygenases.

Two main biosynthetic routes have been elucidated in yeast:

  • 13-Lipoxygenase Pathway: Linoleic acid is first oxidized by 13-lipoxygenase to form 13-hydroperoxyoctadecadienoic acid (13-HPODE). Subsequent reduction and β-oxidation, followed by an α-oxidation step, leads to the formation of (S)-γ-nonalactone.[10]

  • 9-Lipoxygenase Pathway: Alternatively, 9-lipoxygenase can oxidize linoleic acid to 9-hydroperoxyoctadecadienoic acid (9-HPODE). A Baeyer-Villiger type oxidation then yields azelaic acid and 2E,4E-nonadien-1-ol, which is further transformed into (R)-γ-nonalactone.[10]

Biosynthesis_of_Gamma_Nonalactone Linoleic_Acid Linoleic Acid Lipoxygenase_13 13-Lipoxygenase Linoleic_Acid->Lipoxygenase_13 Lipoxygenase_9 9-Lipoxygenase Linoleic_Acid->Lipoxygenase_9 HPODE_13 13-HPODE Lipoxygenase_13->HPODE_13 Reduction_BetaOxidation Reduction & β-Oxidation HPODE_13->Reduction_BetaOxidation Alpha_Oxidation α-Oxidation Reduction_BetaOxidation->Alpha_Oxidation S_Gamma_Nonalactone (S)-γ-Nonalactone Alpha_Oxidation->S_Gamma_Nonalactone HPODE_9 9-HPODE Lipoxygenase_9->HPODE_9 Baeyer_Villiger Baeyer-Villiger Oxidation HPODE_9->Baeyer_Villiger Azelaic_Acid Azelaic Acid Baeyer_Villiger->Azelaic_Acid Nonadienol 2E,4E-Nonadien-1-ol Baeyer_Villiger->Nonadienol Transformation Transformation Nonadienol->Transformation R_Gamma_Nonalactone (R)-γ-Nonalactone Transformation->R_Gamma_Nonalactone

Biosynthesis of (R)- and (S)-γ-Nonalactone in Yeast.

Enantiomeric Distribution

This compound possesses a chiral center, resulting in two enantiomers: (R)-γ-nonalactone and (S)-γ-nonalactone. The enantiomeric distribution can be an indicator of the compound's origin. In many natural sources, the (R)-enantiomer is predominant. For instance, in various apricot cultivars, the (R)-enantiomer of gamma-lactones (C6 to C12) can exceed 90%.[2] In contrast, synthetic this compound is often produced as a racemic mixture. In Australian red and botrytized white wines, the (R)-enantiomer of this compound was generally found to be more prevalent than the (S)-enantiomer.[3]

Table 4: Enantiomeric Distribution of this compound in Natural Sources

SourcePredominant EnantiomerEnantiomeric Ratio (R/S)Reference
Apricot (Prunus armeniaca)(R)>90% (for γ-lactones C6-C12)[2]
Australian Red Wine(R)Generally Prevalent[3]
Australian Botrytised White Wine(R)Generally Prevalent[3]

Experimental Protocols for Analysis

The accurate quantification of this compound in complex matrices requires robust analytical methodologies. Gas chromatography-mass spectrometry (GC-MS) is the most common technique employed for its analysis. For enhanced accuracy and precision, stable isotope dilution analysis (SIDA) is the gold standard.

General Experimental Workflow

Experimental_Workflow cluster_sample_prep 1. Sample Preparation cluster_extraction 2. Extraction cluster_analysis 3. GC-MS Analysis cluster_data 4. Data Analysis Sample Sample Matrix (Fruit, Dairy, Beverage) Homogenization Homogenization Sample->Homogenization Internal_Standard Spiking with Internal Standard (e.g., deuterated γ-nonalactone) Homogenization->Internal_Standard SPME Headspace Solid-Phase Microextraction (HS-SPME) Internal_Standard->SPME for volatiles LLE Liquid-Liquid Extraction (LLE) Internal_Standard->LLE for broader profile GC_MS Gas Chromatography- Mass Spectrometry (GC-MS) SPME->GC_MS LLE->GC_MS Quantification Quantification (Calibration Curve) GC_MS->Quantification Identification Identification (Mass Spectra Library) GC_MS->Identification

General workflow for γ-nonalactone analysis.
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS

This method is ideal for the analysis of volatile and semi-volatile compounds from both liquid and solid matrices.[11]

Protocol for Fruit Matrix:

  • Sample Preparation: Homogenize a known weight of the fresh or frozen fruit sample.

  • Vial Preparation: Place a measured amount of the homogenized sample (e.g., 1-5 g) into a headspace vial (e.g., 20 mL).

  • Internal Standard Spiking: Add a known concentration of an appropriate internal standard (e.g., deuterated γ-nonalactone for SIDA).

  • Matrix Modification (Optional): Add a saturated NaCl solution to increase the ionic strength and promote the release of volatiles.

  • Equilibration: Seal the vial and equilibrate at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes).

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30 minutes) at the equilibration temperature.

  • Desorption and GC-MS Analysis: Retract the fiber and immediately introduce it into the hot injector of the GC-MS for thermal desorption of the analytes.[11]

Liquid-Liquid Extraction (LLE) Coupled with GC-MS

LLE is a classic extraction method suitable for a broad range of compounds.[11]

Protocol for Liquid Matrix (e.g., Wine):

  • Sample Preparation: Take a defined volume of the liquid sample (e.g., 10 mL).

  • Internal Standard Spiking: Add a known amount of the internal standard.

  • Extraction: Add an immiscible organic solvent (e.g., dichloromethane) to the sample. Vigorously mix (e.g., vortex) for a set time to ensure thorough extraction.

  • Phase Separation: Centrifuge the mixture to achieve a clear separation of the aqueous and organic layers.

  • Collection: Carefully collect the organic layer containing the extracted compounds.

  • Drying and Concentration: Dry the organic extract (e.g., using anhydrous sodium sulfate) and concentrate it under a gentle stream of nitrogen if necessary.

  • GC-MS Analysis: Inject an aliquot of the concentrated extract into the GC-MS system.

Stable Isotope Dilution Assay (SIDA)

SIDA is a highly accurate quantification technique that uses a stable isotope-labeled analog of the analyte as an internal standard.[12]

Key Steps:

  • Synthesis of Labeled Standard: A deuterated or 13C-labeled γ-nonalactone standard is synthesized.[12]

  • Spiking: A known amount of the labeled standard is added to the sample at the beginning of the sample preparation process.

  • Extraction and Analysis: The sample is then extracted and analyzed by GC-MS as described in the protocols above.

  • Quantification: The concentration of the native γ-nonalactone is determined by the ratio of the mass spectrometric response of the native analyte to that of the labeled internal standard.[12] This method effectively compensates for any loss of analyte during sample preparation and analysis.

GC-MS Instrumental Parameters
  • Gas Chromatograph (GC):

    • Column: A capillary column with a polar stationary phase (e.g., DB-WAX or equivalent) is typically used for good separation of lactones. For chiral analysis, a cyclodextrin-based chiral column is required.

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Temperature Program: A temperature gradient is programmed to effectively separate the volatile compounds. A typical program might start at a low temperature (e.g., 40-60°C), hold for a few minutes, and then ramp up to a final temperature (e.g., 230-250°C).[6]

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for identification of unknown compounds and Selected Ion Monitoring (SIM) mode for quantification of target analytes to enhance sensitivity and selectivity. The characteristic fragment ion for γ-nonalactone is often m/z 85.[6]

Conclusion

This compound is a crucial aroma compound that defines the sensory characteristics of a diverse range of natural products. Understanding its natural occurrence, biosynthetic pathways, and having robust analytical methods for its quantification are essential for quality control in the food and fragrance industries, for authenticity assessment, and for advancing research in flavor chemistry and biotechnology. The methodologies and data presented in this technical guide provide a solid foundation for researchers and scientists working with this important natural product.

References

Stereoisomers of Gamma-Nonalactone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-nonalactone (B146572), often referred to by the trade name Aldehyde C-18, is a crucial aroma compound in the flavor and fragrance industry, prized for its characteristic creamy, coconut-like scent. This lactone is found naturally in a variety of fruits, such as peaches and apricots, as well as in dairy products and spirits. The molecule possesses a single chiral center at the C-5 position of the furanone ring, giving rise to two distinct stereoisomers: (R)-gamma-nonalactone and (S)-gamma-nonalactone. While sharing identical physicochemical properties in an achiral environment, these enantiomers exhibit notable differences in their sensory characteristics, a testament to the stereospecificity of human olfactory receptors. This technical guide provides an in-depth overview of the stereoisomers of this compound, detailing their properties, synthesis, separation, and the biological mechanisms underlying their perception.

Physicochemical and Sensory Characteristics

The distinct properties of the (R)- and (S)-enantiomers of this compound are critical for their application in product formulation. While many physical properties are identical, they differ significantly in their interaction with chiral environments, most notably the olfactory receptors, leading to different odor profiles and detection thresholds. The (R)-enantiomer is predominantly found in natural sources.

Table 1: Physicochemical and Sensory Properties of γ-Nonalactone Stereoisomers

Property(R)-γ-Nonalactone(S)-γ-NonalactoneRacemic γ-Nonalactone
Synonyms (R)-(+)-5-Pentyloxolan-2-one(S)-(-)-5-Pentyloxolan-2-oneAldehyde C-18, Coconut Aldehyde
CAS Number 63357-96-063357-97-1104-61-0
Molecular Formula C₉H₁₆O₂C₉H₁₆O₂C₉H₁₆O₂
Molecular Weight 156.22 g/mol 156.22 g/mol 156.22 g/mol
Appearance Colorless to pale yellow liquidColorless to pale yellow liquidColorless to pale yellow liquid
Odor Description Sweet, soft coconut, fatty, milkyFatty, moldy, weak coconutIntense coconut, creamy, fruity
Odor Threshold (in wine) 284 µg/L[1]91 µg/L[1]~30 µg/L[1]
Optical Rotation ([α]D) Data not available¹Data not available¹
Specific Gravity (@25°C) Data not availableData not available0.958 - 0.965
Refractive Index (@20°C) Data not availableData not available1.446 - 1.449
Boiling Point ~243°C (estimated)~243°C (estimated)243°C

Experimental Protocols

Asymmetric Synthesis of γ-Nonalactone Enantiomers

The enantioselective synthesis of (R)- and (S)-γ-nonalactone can be achieved starting from the corresponding chiral precursors, L-glutamic acid and D-glutamic acid, respectively. This method provides high enantiomeric purity.

Methodology:

  • Preparation of Chiral Precursor: L-glutamic acid is converted to (S)-5-oxo-2-tetrahydrofurancarboxaldehyde. The same procedure is applied to D-glutamic acid to obtain the (R)-enantiomer of the aldehyde. This involves deamination and reduction reactions.

  • Wittig Reaction: The chiral aldehyde is then subjected to a Wittig reaction with a suitable phosphorane to introduce the pentyl side chain. The choice of the phosphorane is crucial for the successful formation of the carbon-carbon bond.

  • Hydrogenation and Lactonization: The product from the Wittig reaction, an unsaturated lactone precursor, is then hydrogenated to saturate the double bond. This is typically followed by spontaneous or acid-catalyzed intramolecular cyclization to yield the final γ-nonalactone enantiomer.

Note: A general, non-asymmetric synthesis can be performed via the condensation of heptanal (B48729) with malonic acid, followed by cyclization.

Chiral Separation by Gas Chromatography (GC)

The enantiomers of this compound can be effectively separated and quantified using gas chromatography with a chiral stationary phase.

Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).

  • Chiral GC Column: A cyclodextrin-based chiral stationary phase is recommended, such as a Rt-βDEXcst capillary column.

  • Carrier Gas: Helium or Hydrogen.

  • Injector: Split/splitless inlet.

  • Temperature Program: An optimized temperature gradient is crucial for achieving baseline separation of the enantiomers. A typical program might start at a lower temperature and ramp up to a higher temperature to ensure elution of the compounds.

  • Sample Preparation: Samples containing this compound (e.g., from wine or a synthetic reaction mixture) can be prepared by liquid-liquid extraction with a suitable organic solvent like dichloromethane, followed by concentration.

G Experimental Workflow for Chiral GC Analysis sample Liquid Sample (e.g., Wine) extraction Liquid-Liquid Extraction (e.g., with Dichloromethane) sample->extraction concentration Concentration of Organic Extract extraction->concentration gc_injection Injection into Chiral GC-MS/FID concentration->gc_injection separation Enantiomeric Separation on Cyclodextrin-based Column gc_injection->separation detection Detection (FID or MS) separation->detection quantification Quantification of (R)- and (S)-Enantiomers detection->quantification

Caption: Workflow for the chiral analysis of this compound.

Sensory Analysis: Odor Threshold Determination

The determination of odor detection thresholds is performed according to standardized methods, such as ASTM E679, "Standard Practice for Determination of Odor and Taste Thresholds By a Forced-Choice Ascending Concentration Series Method of Limits".[2]

Methodology:

  • Panel Selection: A panel of trained sensory assessors is selected.

  • Sample Preparation: A series of dilutions of the purified enantiomer in a suitable solvent (e.g., water or ethanol (B145695) for olfactometry in an aqueous solution, or odorless air for vapor phase thresholds) is prepared in ascending order of concentration.

  • Forced-Choice Presentation: Panelists are presented with a set of three samples (a triangle test), where two are blanks (solvent only) and one contains the diluted odorant. They are asked to identify the odd sample.

  • Ascending Concentration Series: The procedure is repeated with progressively higher concentrations of the odorant.

  • Threshold Calculation: The individual threshold is typically defined as the concentration at which the panelist can correctly identify the odd sample in two consecutive presentations. The group threshold is then calculated from the individual thresholds, often as the geometric mean.

Olfactory Signaling Pathway

The perception of different odors for the (R)- and (S)-enantiomers of this compound is a direct result of their differential interaction with olfactory receptors (ORs) located in the olfactory epithelium of the nasal cavity. These receptors are G protein-coupled receptors (GPCRs). The binding of an odorant molecule to an OR initiates a signal transduction cascade.

G Generalized Olfactory Signaling Pathway cluster_0 Olfactory Sensory Neuron odorant γ-Nonalactone Enantiomer receptor Olfactory Receptor (OR) (GPCR) odorant->receptor Binding g_protein Gα-olf receptor->g_protein Activation adenylyl_cyclase Adenylyl Cyclase III g_protein->adenylyl_cyclase Activation cAMP cAMP adenylyl_cyclase->cAMP ATP to cAMP ion_channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->ion_channel Opening depolarization Depolarization ion_channel->depolarization Ca²⁺/Na⁺ Influx action_potential Action Potential to Brain depolarization->action_potential

Caption: Olfactory signal transduction cascade.

The chiral specificity arises from the three-dimensional structure of the binding pocket of the olfactory receptors. Just as a left-handed glove does not fit a right hand, the (S)-enantiomer of this compound will have a different fit and binding affinity to a specific olfactory receptor compared to its (R)-counterpart. This leads to a different pattern of receptor activation and, consequently, a different perceived odor.

The stereoisomers of this compound provide a compelling example of the importance of chirality in the field of aroma chemistry. The distinct sensory profiles and odor thresholds of the (R)- and (S)-enantiomers highlight the sophisticated and stereospecific nature of human olfactory perception. For researchers and professionals in drug development, flavors, and fragrances, a thorough understanding and the ability to selectively synthesize and analyze these stereoisomers are paramount for the creation of targeted and effective products. The methodologies outlined in this guide provide a framework for the comprehensive study of these and other chiral aroma compounds.

References

An In-depth Technical Guide to Gamma-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-nonalactone (B146572) (γ-nonalactone) is a naturally occurring and synthetically produced organic compound belonging to the lactone family. It is a significant component in the flavor and fragrance industry, prized for its characteristic creamy, coconut-like aroma with fruity undertones.[1][2] Beyond its sensory applications, the biological activities and metabolic fate of gamma-lactones are of increasing interest to the scientific community, including those in the field of drug development. This guide provides a comprehensive overview of this compound, focusing on its chemical identity, physicochemical properties, synthesis methodologies, and biological relevance.

Chemical Identity and Synonyms

The definitive identifier for this compound is its CAS (Chemical Abstracts Service) registry number. The compound is also known by a variety of synonyms, a selection of which are presented below.

IdentifierValue
CAS Number 104-61-0
IUPAC Name 5-Pentyl-dihydrofuran-2(3H)-one
Synonyms Aldehyde C-18, Coconut Aldehyde, γ-Nonalactone, Nonan-1,4-olide, 4-Hydroxynonanoic acid γ-lactone, Prunolide, γ-Amyl-γ-butyrolactone, γ-Pelargolactone

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below, offering a snapshot of its characteristics relevant to laboratory and industrial handling.

PropertyValueReference
Molecular Formula C₉H₁₆O₂[2]
Molecular Weight 156.22 g/mol [2]
Appearance Colorless to pale yellow liquid[2]
Odor Creamy, coconut-like, fruity[1][2]
Boiling Point 281 °C[2]
Melting Point Approx. 26 °C[2]
Flash Point >110 °C[2]
Density 0.965–0.975 g/cm³ at 25°C[2]
Solubility Soluble in alcohol and oils; slightly soluble in water[1][2]
LogP 2.5[3]

Synthesis of this compound: Experimental Protocols

Several synthetic routes to this compound have been established. Below are detailed protocols for two common laboratory-scale methods.

Synthesis from Heptanal and Malonic Acid

This method involves a Knoevenagel condensation followed by lactonization.

Experimental Protocol:

  • Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a condenser, addition funnel, thermometer, and magnetic stirrer, charge 4.16 g (40 mmol) of malonic acid.

  • Addition of Reagents: Add 5.6 mL (40 mmol) of heptaldehyde, followed by 8 mL (60 mmol) of triethylamine (B128534). The addition of the amine will initially cause a milky appearance as the malonic acid dissolves, which should quickly become a clear, colorless solution.[4]

  • Heating: Heat the reaction mixture to 100-110°C for 1 hour. The solution will turn a slight yellow color.[4]

  • Work-up and Extraction:

    • Cool the reaction mixture and transfer it to a separatory funnel. Rinse the flask with 2 x 20 mL of diethyl ether and add the rinsings to the separatory funnel.

    • Neutralize the triethylamine by adding 40 mL of 4N HCl. Shake the funnel and separate the layers.[4]

    • Wash the organic layer with 2 x 20 mL of water.

    • Extract the aqueous layers with 2 x 20 mL of diethyl ether.

    • Combine all organic extracts and wash with a saturated NaCl solution.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Lactonization:

    • Remove the diethyl ether by distillation.

    • To the crude 3-nonenoic acid, add 30 mL of heptane (B126788) and an equal weight of Amberlyst 15 cationic resin.

    • Heat the mixture to reflux for 1 hour with vigorous stirring.[4]

  • Purification:

    • Cool the mixture and decant the supernatant into a clean flask.

    • Wash the resin with 3 x 10 mL of diethyl ether and add the washings to the supernatant.

    • Remove the solvents under reduced pressure to yield this compound as a pale yellow oil.[4]

Synthesis via Free Radical Addition of n-Hexanol to Acrylic Acid

This industrial method involves the free radical addition of an alcohol to an alkene.

Experimental Protocol:

  • Reaction Setup: In a reactor equipped with a heating mantle, stirrer, and a Dean-Stark trap containing a desiccant (e.g., anhydrous sodium sulfate), add 3/4 of the total amount of n-hexanol and a catalyst such as zinc bromide.

  • Heating: Stir and heat the mixture to 170-190°C.

  • Addition of Reagents: Mix the remaining 1/4 of n-hexanol with an initiator (e.g., di-t-butyl peroxide) and acrylic acid. Drip this mixture into the heated reactor at a rate of 3-10 mL/h.

  • Reflux and Water Removal: After the addition is complete, allow the mixture to reflux for 5-15 hours. Water generated during the reaction will be collected in the Dean-Stark trap.[5]

  • Purification: The crude product is typically purified by fractional distillation under reduced pressure.

Biological Activity and Relevance to Drug Development

While this compound is primarily used in the flavor and fragrance industries, research into its biological effects and those of structurally related compounds is ongoing.

Toxicological Profile

This compound is generally considered safe for use as a flavoring agent in food, with an acceptable daily intake (ADI) of 0-1.25 mg/kg body weight established by JECFA.[6] Studies in rats have shown that it is rapidly absorbed orally and excreted mainly in the urine.[6] High-dose animal studies have indicated potential for somnolence and abnormal liver and kidney function tests.[6] It is not considered to be a skin irritant or sensitizer (B1316253) in humans at typical exposure levels.[6]

Metabolic Fate

The metabolic fate of gamma-lactones has been studied in both rats and humans. Gamma-butyrolactone, a related compound, is rapidly converted to gamma-hydroxybutyric acid (GHB) by enzymes in the blood and liver.[7] It is plausible that this compound undergoes a similar ring-opening hydrolysis, catalyzed by esterases, to form the corresponding 4-hydroxynonanoic acid, which can then be further metabolized.

Potential Pharmacological Relevance

While direct pharmacological applications of this compound are not well-established, other gamma-lactones have shown potential in neuroscience. For instance, gamma-decanolactone has demonstrated efficacy against seizures in animal models and has been shown to inhibit the generation of reactive oxygen species and inflammatory markers in vitro.[8] These findings suggest that the gamma-lactone scaffold may be a starting point for the development of novel therapeutic agents for neurological disorders.

Visualizations

Synthesis Workflow: Heptanal and Malonic Acid Route

G Synthesis of γ-Nonalactone A Heptanal + Malonic Acid B Knoevenagel Condensation (Triethylamine, 100-110°C) A->B C 3-Nonenoic Acid (crude) B->C D Acid-catalyzed Lactonization (Amberlyst 15, Reflux) C->D E γ-Nonalactone (crude) D->E F Purification (Distillation) E->F G Pure γ-Nonalactone F->G

Caption: A simplified workflow for the synthesis of this compound.

Metabolic Pathway of Gamma-Lactones

G Metabolic Fate of γ-Lactones A γ-Nonalactone (in vivo) B Esterase-catalyzed Ring Opening A->B C 4-Hydroxynonanoic Acid B->C D Further Metabolism (e.g., β-oxidation) C->D E Excretion Products D->E

Caption: A logical diagram of the metabolic pathway of gamma-lactones.

References

An In-Depth Technical Guide to the Olfactory Perception and Sensory Profile of Gamma-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Gamma-nonalactone (B146572), a widely occurring aroma compound, is a significant contributor to the sensory profile of numerous fruits, foods, and beverages. Its characteristic coconut-like aroma, with creamy and fruity nuances, has made it a key ingredient in the flavor and fragrance industry. This technical guide provides a comprehensive overview of the olfactory perception and sensory profile of this compound, intended for researchers, scientists, and professionals in drug development. The guide details the compound's chemical and physical properties, sensory thresholds, and the methodologies used in its sensory and instrumental analysis. Furthermore, it explores the underlying biological mechanisms of its perception, including the canonical olfactory signal transduction pathway. While the specific human olfactory receptor for this compound remains to be definitively identified, this guide consolidates the current scientific understanding of this important flavor and fragrance molecule.

Introduction

This compound (γ-nonalactone), also known by its common name aldehyde C-18, is a cyclic ester that belongs to the class of gamma-lactones. Despite its common name, it is not an aldehyde. It is a naturally occurring compound found in a variety of fruits such as peaches, apricots, and coconuts, as well as in fermented products like beer and wine.[1] Its potent and pleasant aroma has led to its widespread use as a flavoring agent in the food industry and as a fragrance component in perfumery.[2] Understanding the olfactory perception and sensory profile of this compound is crucial for its effective application and for the development of novel products with desired sensory characteristics. This guide aims to provide a detailed technical overview of this compound, focusing on its sensory properties and the methods used for its evaluation.

Chemical and Physical Properties

A comprehensive understanding of the chemical and physical properties of this compound is fundamental to its application and analysis. These properties influence its volatility, solubility, and interaction with sensory receptors.

PropertyValueReference(s)
Chemical Name 5-pentyloxolan-2-one[3]
Synonyms Aldehyde C-18, Coconut aldehyde, γ-Nonalactone[3]
CAS Number 104-61-0[3]
Molecular Formula C₉H₁₆O₂[3]
Molecular Weight 156.22 g/mol [3]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Coconut, creamy, waxy, sweet, buttery, oily[4]
Taste Profile Coconut, creamy, waxy with fatty milky notes (at 10 ppm)[3]
Boiling Point 243 °C at 760 mmHg[4]
Flash Point 113 °C[4]
Solubility Soluble in ethanol, most fixed oils, and propylene (B89431) glycol; sparingly soluble in water (1201 mg/L at 25 °C)[4]
Vapor Pressure 0.009 mmHg at 25 °C[4]
logP (o/w) 1.942 (estimated)[4]

Sensory Profile and Quantitative Data

The sensory profile of this compound is predominantly characterized by its strong coconut aroma. However, its perception is concentration-dependent, with fruity and waxy notes becoming more apparent at different dilutions. The quantitative measurement of its detection and recognition thresholds is essential for understanding its sensory impact.

Odor Profile

The odor of this compound is complex and multifaceted. At high concentrations, it is perceived as a strong, sweet, and creamy coconut scent. Upon dilution, more subtle fruity and waxy notes emerge. The enantiomers of this compound exhibit distinct odor profiles:

  • (R)-(+)-gamma-nonalactone: Described as having a sweet, soft, coconut, fatty, and milky odor.

  • (S)-(-)-gamma-nonalactone: Characterized by a fatty, moldy, and coconut-like aroma at full concentration.

Taste Profile

The taste of this compound complements its aroma, with descriptions at 10 ppm in water including coconut, creamy, and waxy with fatty, milky undertones.[3]

Quantitative Sensory Data

The following tables summarize the known detection thresholds for this compound in various media. It is important to note that a definitive odor detection threshold in air and a taste recognition threshold in a neutral medium like water are not well-documented in publicly available literature.

Table 1: Odor Detection Thresholds of this compound

MediumThreshold ValueEnantiomerReference(s)
Water30 µg/L (30 ppb)Racemic[5]
Red Wine285 µg/L(R)-nonalactone[6][7]
Red Wine91 µg/L(S)-nonalactone[5]
Wine (general)25-30 µg/LRacemic[2]

Table 2: Taste Detection Thresholds of this compound

MediumThreshold ValueNotesReference(s)
Wine30 µg/LSensory threshold[5]

Experimental Protocols

The evaluation of the sensory and chemical properties of this compound relies on standardized and detailed experimental protocols. This section outlines the methodologies for sensory evaluation and instrumental analysis.

Sensory Evaluation Protocols

QDA is a sensory method used to identify and quantify the sensory attributes of a product by a trained panel.[4][8]

  • Panelist Selection and Training:

    • Select 8-12 panelists based on their sensory acuity, ability to articulate perceptions, and availability.[9]

    • Conduct screening tests for basic taste and odor recognition.[9]

    • Train panelists on the specific aroma attributes of coconut and this compound. Provide reference standards for key descriptors such as "creamy," "sweet," "waxy," "fruity," and "toasted." For example, desiccated coconut can be used as a reference for the primary coconut aroma.[10][11]

    • Develop a consensus vocabulary for the sensory attributes of this compound at various concentrations.

    • Train panelists to use an unstructured line scale (e.g., 15 cm) to rate the intensity of each attribute, with anchors such as "low" and "high."[4]

  • Evaluation Procedure:

    • Prepare solutions of this compound in a neutral solvent (e.g., mineral oil for aroma, or water/ethanol for taste) at different concentrations.

    • Present samples in coded, identical containers to blind the panelists.

    • Panelists individually evaluate the samples in separate booths under controlled environmental conditions (e.g., consistent lighting and temperature, odor-free air).

    • Panelists rate the intensity of each descriptor on the line scale.

    • Collect and analyze the data statistically (e.g., using ANOVA) to determine significant differences between samples.[12]

The ASTM E679-19 standard practice outlines a forced-choice ascending concentration series method for determining odor and taste thresholds.[13][14]

  • Sample Preparation:

    • Prepare a series of dilutions of this compound in the desired medium (e.g., water, air). The concentration should increase geometrically (e.g., by a factor of 2 or 3).[13]

    • The series should bracket the expected threshold.

  • Presentation:

    • For each concentration level, present three samples to the panelist: one containing the this compound dilution and two blanks (medium only). This is known as a 3-Alternative Forced Choice (3-AFC) test.[15]

    • The position of the spiked sample should be randomized for each presentation.

  • Judgment:

    • Panelists are instructed to identify the sample that is different from the other two, even if they have to guess.

    • The test proceeds from the lowest concentration to the highest.

  • Data Analysis:

    • The individual threshold is the geometric mean of the last concentration at which an incorrect response was given and the first concentration at which a correct response was given.

    • The group threshold is the geometric mean of the individual thresholds.[16]

Instrumental Analysis Protocols

GC-O combines gas chromatography with human sensory perception to identify odor-active compounds in a sample.[15]

  • Instrumentation:

    • Gas chromatograph equipped with a sniffing port and a flame ionization detector (FID) or mass spectrometer (MS).

    • Column: A polar column, such as a DB-Wax (30 m x 0.25 mm i.d., 0.25 µm film thickness), is often used for the analysis of polar compounds like lactones.[11]

  • GC Parameters (Example for food matrix):

    • Injector Temperature: 250 °C

    • Oven Program: Start at 40 °C for 2 min, ramp to 230 °C at 4 °C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate.

    • Effluent Split: The column effluent is split between the detector (FID/MS) and the sniffing port.

  • Olfactometry Procedure:

    • A trained panelist (or panel) sniffs the effluent from the sniffing port.

    • The panelist records the retention time, duration, and a descriptor for each perceived odor.

    • The intensity of the odor can also be rated using a predefined scale.

    • The data from multiple panelists can be combined to create an aromagram, which shows the most significant odor-active compounds.

GC-MS is used for the identification and quantification of volatile compounds like this compound.[17][18]

  • Instrumentation:

    • Gas chromatograph coupled to a mass spectrometer.

    • Column: A non-polar or mid-polar column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is commonly used for general volatile analysis.

  • GC-MS Parameters (Example for beverage matrix):

    • Injector: Split/splitless, 250 °C.

    • Oven Program: 40 °C (2 min hold), ramp at 5 °C/min to 240 °C (5 min hold).

    • Carrier Gas: Helium.

    • MS Parameters:

      • Ionization: Electron Ionization (EI) at 70 eV.

      • Scan Range: m/z 40-350.

      • Ion Source Temperature: 230 °C.

  • Quantification:

    • Quantification can be performed using an internal or external standard method. For high accuracy, a stable isotope-labeled internal standard (e.g., d2-gamma-nonalactone) is recommended.[1][17]

Biological Perception and Signaling Pathway

The perception of this compound, like all odorants, begins with its interaction with olfactory receptors in the nasal cavity.

Olfactory Receptors

Olfactory receptors (ORs) are G-protein coupled receptors (GPCRs) expressed on the cilia of olfactory sensory neurons.[19] The human genome contains approximately 400 functional OR genes, each encoding a receptor protein that can bind to a specific set of odorant molecules. The binding of an odorant to an OR is the first step in the olfactory signal transduction cascade.

Note on the Specific Receptor for this compound: Despite extensive research in the field of olfaction, the specific human olfactory receptor or receptors that bind to this compound have not yet been definitively identified in publicly available scientific literature. The process of "deorphanizing" olfactory receptors, which involves matching a receptor to its specific ligand(s), is a complex and ongoing area of research.[7][14] Therefore, the following section describes the canonical olfactory signaling pathway.

Canonical Olfactory Signal Transduction Pathway

The binding of an odorant molecule, such as this compound, to its specific olfactory receptor initiates a cascade of intracellular events that ultimately leads to the generation of an electrical signal that is sent to the brain.

Olfactory_Signaling_Pathway Odorant This compound OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP (Second Messenger) AC->cAMP Converts ATP to ATP ATP ATP->AC CNG Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG Opens Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Depolarization Depolarization Ca_Na->Depolarization Leads to Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates Sensory_Evaluation_Workflow start Define Research Objective panel Panelist Selection & Training start->panel protocol Develop Sensory Protocol (e.g., QDA) panel->protocol samples Sample Preparation (Dilutions & Coding) protocol->samples evaluation Sensory Evaluation (Individual Booths) samples->evaluation data Data Collection (Line Scales) evaluation->data analysis Statistical Analysis (ANOVA, PCA) data->analysis report Interpretation & Reporting analysis->report

References

The Solubility of Gamma-Nonalactone: A Technical Guide for Researchers and Formulation Scientists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of the Physicochemical Properties and Solvent Compatibility of a Key Flavor and Fragrance Compound

Gamma-nonalactone (B146572), also known as aldehyde C-18, is a widely utilized flavoring agent celebrated for its characteristic creamy, coconut-like aroma.[1] Its efficacy in various applications, from food and beverages to pharmaceuticals and cosmetics, is fundamentally linked to its solubility in different solvent systems. This technical guide provides a comprehensive overview of the solubility of this compound, presenting available quantitative data, detailing experimental protocols for solubility determination, and offering visual representations of key processes to aid researchers, scientists, and drug development professionals in its effective application.

Core Concepts in Solubility

The solubility of a compound is its ability to dissolve in a solvent to form a homogeneous solution. The principle of "like dissolves like" is a crucial starting point for predicting solubility; substances with similar polarities tend to be miscible. This compound possesses a moderately non-polar alkyl chain and a polar lactone (cyclic ester) group, giving it a balanced solubility profile that allows it to be incorporated into a variety of formulations.

Quantitative Solubility Data of this compound

Precise quantitative solubility data for this compound across a wide range of solvents and temperatures is not extensively documented in publicly available literature. However, based on existing sources, a summary of its solubility has been compiled. It is generally characterized as being soluble in alcohols, oils, and other organic solvents, while exhibiting poor solubility in water.

SolventChemical FormulaPolaritySolubility (at 25 °C)Source(s)
WaterH₂OHigh9.22 g/L[2]
Ethanol (60% aq.)C₂H₅OHHigh1:1 (v/v)[3][4]
Ethanol (60% aq.)C₂H₅OHHigh1 mL in 5 mL[3][4]
EthanolC₂H₅OHHighSoluble[5]
Propylene GlycolC₃H₈O₂HighSoluble[1][3][5]
TriacetinC₉H₁₄O₆HighSoluble[4]
Fixed OilsN/ALowSoluble[1][3][5]
Mineral OilN/ALowSoluble[1]
GlycerolC₃H₈O₃HighPractically Insoluble[4]
ChloroformCHCl₃MediumSparingly Soluble[2]
HexanesC₆H₁₄LowSlightly Soluble[2]

Note: The semi-quantitative data (e.g., "1:1 in 60% alcohol") suggests high miscibility. For practical formulation purposes, these can be considered as highly soluble.

Experimental Protocol: Determination of this compound Solubility via the Shake-Flask Method

For researchers requiring precise, quantitative solubility data, the isothermal shake-flask method is a reliable and widely accepted technique. This protocol is suitable for determining the solubility of a liquid solute, such as this compound, in a liquid solvent.

Materials and Equipment
  • This compound (high purity)

  • Selected solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Glass vials with screw caps

  • Constant temperature orbital shaker or water bath

  • Centrifuge

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis or FID)

Procedure
  • Preparation of Supersaturated Solutions: Add an excess amount of this compound to a known volume of the selected solvent in a series of glass vials. The excess solute ensures that equilibrium is reached from a state of supersaturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The temperature should be precisely controlled and monitored throughout the experiment.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature for a sufficient time to allow for the separation of the undissolved this compound. For emulsions or fine dispersions, centrifugation at a controlled temperature can be employed to facilitate phase separation.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear, saturated supernatant using a pipette. To prevent any undissolved microdroplets from being transferred, filter the aliquot through a syringe filter appropriate for the solvent into a clean vial.

  • Dilution: Accurately dilute the filtered, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method to be used.

  • Quantification: Analyze the diluted samples using a validated HPLC or GC method. A calibration curve must be prepared using standard solutions of this compound of known concentrations in the same solvent.

  • Data Analysis: Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor. The solubility is typically expressed in grams per liter (g/L) or moles per liter (mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis cluster_result Result prep Prepare Supersaturated Solution (Excess this compound in Solvent) equilibration Agitate at Constant Temperature (e.g., 24-72 hours) prep->equilibration separation Allow Phases to Separate (or Centrifuge) equilibration->separation sampling Sample and Filter Supernatant separation->sampling dilution Dilute Sample sampling->dilution quantification Quantify by HPLC/GC dilution->quantification result Calculate Solubility quantification->result

Workflow for Determining the Solubility of this compound.

Logical Relationship in Solubility

The solubility of this compound is governed by the interplay of its molecular structure and the properties of the solvent. The following diagram illustrates this relationship.

Factors Influencing the Solubility of this compound.

References

Methodological & Application

Application Notes and Protocols for the Enantioselective Synthesis of γ-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

γ-Nonalactone is a crucial chiral molecule widely utilized in the flavor, fragrance, and pharmaceutical industries. Its distinct coconut-like aroma is primarily attributed to the (R)-enantiomer. Consequently, the development of efficient and highly selective methods for the synthesis of enantiomerically pure γ-nonalactone is of significant interest. This document provides detailed application notes and experimental protocols for two distinct and effective methods for the enantioselective synthesis of γ-nonalactone: a biocatalytic approach using lipase-mediated kinetic resolution and a metal-catalyzed asymmetric transfer hydrogenation.

Introduction

The enantiomers of chiral molecules often exhibit different biological activities and sensory properties. In the case of γ-nonalactone, the (R)-enantiomer is responsible for the characteristic coconut aroma, while the (S)-enantiomer possesses a weaker, fatty-waxy scent. Therefore, controlling the stereochemistry during synthesis is paramount for its application in high-value products. This note details two powerful strategies to achieve high enantiomeric purity of γ-nonalactone.

The first protocol describes a lipase-catalyzed kinetic resolution of a racemic γ-hydroxynitrile, a precursor to γ-nonalactone. This biocatalytic method offers mild reaction conditions and high enantioselectivity, aligning with the principles of green chemistry. The second protocol details a ruthenium-catalyzed asymmetric transfer hydrogenation of a γ-keto acid, which is then cyclized to the desired chiral γ-lactone. This organometallic approach provides excellent yields and enantiomeric excesses.

Comparative Data of Enantioselective Synthesis Methods

The following table summarizes the quantitative data for the two described methods, allowing for a direct comparison of their efficiency and selectivity.

MethodCatalystSubstrateProductYield (%)Enantiomeric Excess (ee, %)Key Reaction Conditions
Lipase-Catalyzed Kinetic Resolution Novozym 435 (Immobilized Candida antarctica lipase (B570770) B)Racemic γ-hydroxynitrile(R)-γ-nonalactone~45%>99%Isopropenyl acetate (B1210297), Hexane (B92381), 45°C, 24h
Ru-Catalyzed Asymmetric Transfer Hydrogenation RuCl[(R,R)-Tscymene]-DPEN4-Oxononanoic acid(R)-γ-nonalactone92%99%HCOOH:NEt3 (5:2 azeotrope), Acetonitrile (B52724), 28°C, 12h

Experimental Protocols

Protocol 1: Lipase-Catalyzed Enantioselective Synthesis of (R)-γ-Nonalactone via Kinetic Resolution

This protocol is based on the highly efficient kinetic resolution of a racemic γ-hydroxynitrile using Novozym 435, followed by hydrolysis and lactonization to yield (R)-γ-nonalactone.

Experimental Workflow

G cluster_0 Step 1: Racemic γ-Hydroxynitrile Synthesis cluster_1 Step 2: Enzymatic Kinetic Resolution cluster_2 Step 3: Hydrolysis and Lactonization A Heptanal (B48729) D Baylis-Hillman Reaction A->D B Acrylonitrile (B1666552) B->D C DABCO (catalyst) C->D E Racemic γ-hydroxynitrile D->E F Racemic γ-hydroxynitrile E->F I Enantioselective Acetylation F->I G Novozym 435 G->I H Isopropenyl acetate H->I J (S)-γ-acetoxy-nitrile I->J K (R)-γ-hydroxy-nitrile (unreacted) I->K L (R)-γ-hydroxy-nitrile K->L N Hydrolysis & Lactonization L->N M Aqueous HCl M->N O (R)-γ-nonalactone N->O

Caption: Workflow for lipase-catalyzed synthesis of (R)-γ-nonalactone.

Methodology

Step 1: Synthesis of Racemic γ-Hydroxynitrile

  • To a stirred solution of heptanal (1.14 g, 10 mmol) and acrylonitrile (0.53 g, 10 mmol) in 10 mL of dichloromethane, add 1,4-diazabicyclo[2.2.2]octane (DABCO) (0.11 g, 1 mmol).

  • Stir the reaction mixture at room temperature for 48 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with 1 M HCl (10 mL) and extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (hexane:ethyl acetate = 4:1) to afford the racemic γ-hydroxynitrile.

Step 2: Lipase-Catalyzed Kinetic Resolution

  • In a 50 mL flask, dissolve the racemic γ-hydroxynitrile (1.67 g, 10 mmol) in hexane (20 mL).

  • Add isopropenyl acetate (1.50 g, 15 mmol) as the acyl donor.

  • Add Novozym 435 (150 mg) to the mixture.

  • Incubate the flask in an orbital shaker at 45°C and 200 rpm for 24 hours.

  • Monitor the conversion by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Once approximately 50% conversion is reached, filter off the enzyme and wash it with hexane.

  • Concentrate the filtrate under reduced pressure.

  • Separate the unreacted (R)-γ-hydroxynitrile from the (S)-γ-acetoxy-nitrile by column chromatography on silica gel.

Step 3: Hydrolysis and Lactonization to (R)-γ-Nonalactone

  • Dissolve the purified (R)-γ-hydroxynitrile in a mixture of concentrated HCl (10 mL) and water (10 mL).

  • Heat the mixture at reflux (approximately 100°C) for 6 hours. The hydrolysis of the nitrile to a carboxylic acid and subsequent intramolecular esterification (lactonization) occurs.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution (20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation or column chromatography to yield pure (R)-γ-nonalactone.

Protocol 2: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation for the Synthesis of (R)-γ-Nonalactone

This protocol describes the synthesis of (R)-γ-nonalactone through the asymmetric transfer hydrogenation of 4-oxononanoic acid using a chiral ruthenium catalyst, followed by in-situ lactonization.

Experimental Workflow

G cluster_0 Step 1: Synthesis of 4-Oxononanoic Acid cluster_1 Step 2: Asymmetric Transfer Hydrogenation & Lactonization A Succinic anhydride (B1165640) C Grignard Reaction A->C B Pentylmagnesium bromide B->C D 4-Oxononanoic acid C->D E 4-Oxononanoic acid D->E H Asymmetric Reduction E->H F RuCl[(R,R)-Tscymene]-DPEN F->H G HCOOH:NEt3 (Hydrogen Source) G->H I (R)-4-Hydroxynonanoic acid H->I J In-situ Lactonization I->J K (R)-γ-nonalactone J->K

Caption: Workflow for Ru-catalyzed synthesis of (R)-γ-nonalactone.

Methodology

Step 1: Synthesis of 4-Oxononanoic Acid

  • Prepare a Grignard reagent from 1-bromopentane (B41390) and magnesium turnings in dry diethyl ether under an inert atmosphere.

  • In a separate flask, dissolve succinic anhydride (1.00 g, 10 mmol) in dry THF (20 mL) and cool to 0°C.

  • Slowly add the prepared pentylmagnesium bromide solution (1.1 equivalents) to the succinic anhydride solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Quench the reaction by carefully adding 1 M HCl (20 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield crude 4-oxononanoic acid, which can be used in the next step without further purification.

Step 2: Asymmetric Transfer Hydrogenation and Lactonization

  • In a Schlenk flask under an argon atmosphere, dissolve the chiral catalyst RuCl[(R,R)-Tscymene]-DPEN (0.01 mmol, 0.1 mol%).

  • Add a solution of 4-oxononanoic acid (1.72 g, 10 mmol) in acetonitrile (10 mL).

  • Add the formic acid/triethylamine azeotropic mixture (5:2 molar ratio, 5 mL) as the hydrogen source.

  • Stir the reaction mixture at 28°C for 12 hours. The reduction of the ketone and the subsequent acid-catalyzed lactonization occur in one pot.

  • Monitor the reaction by TLC or GC for the disappearance of the starting material.

  • Upon completion, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated NaHCO₃ solution and brine.

  • Dry the organic phase over anhydrous Na₂SO₄ and remove the solvent under reduced pressure.

  • Purify the resulting (R)-γ-nonalactone by column chromatography on silica gel or vacuum distillation to obtain the final product.

Conclusion

The protocols detailed in this application note offer two robust and highly enantioselective methods for the synthesis of γ-nonalactone. The choice between the biocatalytic and the metal-catalyzed route may depend on factors such as the availability of starting materials, desired scale of the reaction, and considerations for process sustainability. The lipase-catalyzed method is an excellent example of green chemistry, while the ruthenium-catalyzed reaction offers high efficiency and atom economy in a one-pot process. Both methods provide access to enantiomerically pure γ-nonalactone, a valuable ingredient for various industrial applications.

Application Notes and Protocols for the Microbial Production of γ-Nonalactone Using Yeast

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-nonalactone (γ-nonalactone) is a significant aroma compound prized for its characteristic coconut and fruity fragrance, making it a valuable ingredient in the food, beverage, and cosmetic industries.[1][2] The increasing consumer demand for natural products has driven interest in biotechnological production methods as a sustainable alternative to chemical synthesis.[3] Yeasts, particularly species like Saccharomyces cerevisiae and Yarrowia lipolytica, have been identified as effective biocatalysts for the production of γ-nonalactone from fatty acid precursors.[1][4] This document provides detailed application notes and experimental protocols for researchers and scientists focused on the microbial production of this sought-after natural flavor compound.

Metabolic Pathway for γ-Nonalactone Biosynthesis in Yeast

The biosynthesis of γ-nonalactone in yeast primarily originates from the C18 fatty acid, linoleic acid.[1][4] Two distinct pathways have been elucidated, leading to the formation of different stereoisomers of γ-nonalactone. Both routes begin with the lipoxygenation of linoleic acid to form hydroxyoctadecadienoic acid (HODE) isomers.[4][5]

  • Pathway I (via 13-HODE): Linoleic acid is converted to 13-hydroxyoctadecadienoic acid (13-HODE). This intermediate undergoes β-oxidation followed by one cycle of α-oxidation, ultimately yielding (S)-γ-nonalactone.[4][5]

  • Pathway II (via 9-HODE): Alternatively, lipoxygenation at the C-9 position produces 9-hydroxyoctadecadienoic acid (9-HODE). A Baeyer-Villiger type oxidation cleaves the molecule, and subsequent transformations yield (R)-γ-nonalactone.[4][5]

The presence of both pathways in yeasts like Saccharomyces cerevisiae often results in the production of a racemic mixture of γ-nonalactone.[1]

G Biosynthetic Pathways of γ-Nonalactone in Yeast cluster_path1 Pathway I cluster_path2 Pathway II LA1 Linoleic Acid LOX13 13-Lipoxygenation LA1->LOX13 HODE13 13-HODE LOX13->HODE13 BetaOx1 β-Oxidation HODE13->BetaOx1 AlphaOx α-Oxidation BetaOx1->AlphaOx S_GNL (S)-γ-Nonalactone AlphaOx->S_GNL LA2 Linoleic Acid LOX9 9-Lipoxygenation LA2->LOX9 HODE9 9-HODE LOX9->HODE9 BVMO Baeyer-Villiger Oxidation HODE9->BVMO Intermediates 2E,4E-Nonadien-1-ol + Azelaic Acid BVMO->Intermediates R_GNL (R)-γ-Nonalactone Intermediates->R_GNL LA_input Linoleic Acid LA_input->LA1 LA_input->LA2

Caption: Biosynthetic pathways of γ-nonalactone in yeast.

Data on γ-Nonalactone Production by Yeast

The production of γ-lactones by various yeast species has been documented, with yields depending on the strain, precursor, and biotransformation conditions. While specific data for γ-nonalactone is distributed across various studies, related lactone production provides valuable benchmarks.

Yeast SpeciesPrecursorPrecursor Conc.ProductMax. Yield/Conc.Reference
Saccharomyces cerevisiae4-Oxononanoic acidNot specifiedγ-Nonalactone~60 µg/L[1]
Yarrowia lipolyticaCastor Oil75 g/Lγ-Decalactone2.93 g/L[6]
Lindnera saturnusCastor OilNot specifiedγ-Decalactone512.5 mg/L[7]
Pichia ohmeri/stipitisR-coriolic acidNot specifiedγ-NonalactoneNot specified[8]
Metschnikowia vanudeniiRicinoleic AcidNot specifiedγ-Decalactone272.0 mg/g[9]

Experimental Protocols

This section outlines the core methodologies for the production, extraction, and analysis of γ-nonalactone using yeast.

Protocol 1: Yeast Cultivation and Inoculum Preparation

This protocol describes the preparation of a yeast starter culture for subsequent biotransformation experiments. A general-purpose medium like YPD is suitable for initial growth.

Materials:

  • Yeast strain (e.g., Saccharomyces cerevisiae, Yarrowia lipolytica)

  • YPD Broth (1% Yeast Extract, 2% Peptone, 2% Dextrose)

  • Sterile culture flasks

  • Incubator shaker

Procedure:

  • Prepare YPD medium and sterilize by autoclaving.

  • In a sterile flask, inoculate 50 mL of YPD medium with a single colony of the selected yeast strain from a fresh agar (B569324) plate.

  • Incubate the culture at 27-30°C for 24-48 hours with shaking at 140-200 rpm.[6][10]

  • Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀). The culture is ready for inoculation when it reaches the late exponential or early stationary phase (e.g., OD₆₀₀ ≈ 0.8-1.5).[11]

Protocol 2: Biotransformation of Linoleic Acid to γ-Nonalactone

This protocol details the whole-cell biotransformation process where the yeast culture converts the precursor into the target lactone.

Materials:

  • Prepared yeast inoculum (from Protocol 1)

  • Biotransformation medium (e.g., sterile water with a carbon source, or minimal medium)

  • Linoleic acid (precursor)

  • Surfactant (e.g., Tween 80, optional, to aid precursor dispersion)

  • Sterile bioreactor or baffled flasks

  • pH meter and base solution (e.g., 25% ammonia (B1221849) solution) for pH control[6]

Procedure:

  • Prepare the biotransformation medium and sterilize.

  • Transfer the medium to a sterile bioreactor or flask. Inoculate with the prepared yeast culture to a desired starting cell density (e.g., initial OD₆₀₀ of 0.25).[6]

  • Add the precursor, linoleic acid, to the culture. The final concentration can range from 1 g/L to 10 g/L. If using, add a surfactant like Tween 80 (e.g., 0.5% v/v) to improve the solubility of the fatty acid.

  • Maintain the biotransformation at a controlled temperature (e.g., 27-30°C) and pH (e.g., pH 6-7).[6][12] Agitation should be sufficient to ensure aeration (e.g., 200-500 rpm).[6]

  • The biotransformation can run for 48 to 96 hours.[7] Collect samples periodically to monitor the concentration of γ-nonalactone.

  • After the desired incubation period, harvest the culture broth for extraction. Centrifuge the broth to separate the yeast cells from the supernatant.

Protocol 3: Extraction of γ-Nonalactone

This protocol describes a liquid-liquid extraction (LLE) method to isolate γ-nonalactone from the culture supernatant for analysis.

Materials:

  • Culture supernatant

  • Internal standard (e.g., γ-decalactone or a deuterated γ-nonalactone standard)

  • Extraction solvent (e.g., dichloromethane, diethyl ether)[13][14]

  • Anhydrous sodium sulfate (B86663)

  • Centrifuge tubes

  • Vortex mixer and centrifuge

Procedure:

  • Take a known volume of the culture supernatant (e.g., 5 mL) in a centrifuge tube.

  • Spike the sample with an internal standard to a known concentration. This corrects for extraction efficiency and instrument variability.[14]

  • Add an equal volume of the extraction solvent (e.g., 5 mL of dichloromethane).

  • Vortex the mixture vigorously for 2-3 minutes to ensure thorough mixing of the aqueous and organic phases.[14]

  • Centrifuge the tube (e.g., at 4000 rpm for 10 minutes) to achieve a clean separation of the layers.[14]

  • Carefully collect the lower organic layer using a pipette and transfer it to a clean tube.

  • Add a small amount of anhydrous sodium sulfate to the organic extract to remove any residual water.[14]

  • Transfer the dried extract to a GC vial for analysis.

Protocol 4: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general framework for the analysis of γ-nonalactone using GC-MS.

Materials:

  • Prepared sample extract in a GC vial

  • GC-MS system equipped with a suitable capillary column (e.g., DB-Wax, BPX).[2][13]

Procedure:

  • Injection: Inject 1 µL of the prepared sample extract into the GC-MS.

  • GC Conditions:

    • Injector Temperature: 250°C[13]

    • Carrier Gas: Helium

    • Oven Program: Start at a suitable initial temperature (e.g., 60°C), hold for 1-2 minutes, then ramp at a controlled rate (e.g., 5°C/min) to a final temperature (e.g., 220-240°C) and hold.[13]

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[2]

    • Scan Range: m/z 40-400.[2]

    • Identification: Identify γ-nonalactone based on its retention time and comparison of its mass spectrum with a reference standard. The characteristic ion peak for γ-nonalactone is at m/z 85.[2]

  • Quantification: Quantify the concentration of γ-nonalactone by comparing the peak area ratio of the analyte to the internal standard against a previously established calibration curve.[15]

Experimental Workflow

The overall process from strain selection to final product analysis follows a logical sequence of steps.

G Overall Experimental Workflow cluster_prep Preparation cluster_prod Production cluster_analysis Downstream & Analysis A 1. Yeast Strain Selection & Revival B 2. Inoculum Preparation A->B C 3. Biotransformation B->C D 4. Precursor Feeding (Linoleic Acid) C->D E 5. Broth Harvesting & Cell Separation D->E F 6. Extraction (e.g., LLE) E->F G 7. GC-MS Analysis F->G H 8. Data Quantification G->H

Caption: Workflow for microbial production of γ-nonalactone.

References

Application Note: Quantification of γ-Nonalactone in Wine by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and wine industry professionals.

Introduction

Gamma-nonalactone (γ-nonalactone) is a key aroma compound found in many fermented beverages and fruits, including wine. It imparts desirable "coconut," "sweet," and "stone fruit" aroma descriptors.[1][2] The concentration of γ-nonalactone in wine can vary depending on factors such as grape variety, the influence of noble rot (Botrytis cinerea), and winemaking practices, including oak aging.[3][4] Accurate quantification of this compound is crucial for quality control and for understanding its contribution to the overall sensory profile of wine. This application note details a robust and sensitive method for the quantification of γ-nonalactone in wine using Gas Chromatography-Mass Spectrometry (GC-MS) coupled with Solid-Phase Extraction (SPE) and a stable isotope dilution assay (SIDA). An alternative Headspace Solid-Phase Microextraction (HS-SPME) method is also discussed.

Experimental Protocols

Method 1: Stable Isotope Dilution Assay-Solid Phase Extraction-Gas Chromatography-Mass Spectrometry (SIDA-SPE-GC-MS)

This method, adapted from Miller et al. (2023), utilizes a novel isotopically labeled internal standard for highly accurate and precise quantification.[1][2]

1. Materials and Reagents

  • Wine Sample: 50 mL

  • Internal Standard (IS): ²H₂¹³C₂-γ-Nonalactone solution (10,000 µg/L in ethanol). A novel isotopically labelled standard, ²H₂¹³C₂-γ-Nonalactone, was synthesized for use in a stable isotope dilution assay (SIDA).[2]

  • SPE Cartridges: To extract γ-nonalactone and other low-polarity aroma compounds.[5]

  • Methanol (B129727) and Dichloromethane: For conditioning and elution from SPE cartridges.

  • Sodium Sulfate (anhydrous): For drying the eluate.

  • Model Wine Solution: For calibration curve preparation (e.g., 13% ethanol (B145695) and 11 g/L L(+)-tartaric acid in water, adjusted to pH 3.2).[6]

2. Sample Preparation and Solid-Phase Extraction (SPE)

  • Spike a 50 mL wine sample with 100 µL of the 10,000 µg/L ²H₂¹³C₂-γ-nonalactone internal standard solution.[3]

  • Condition the SPE cartridge by passing methanol followed by deionized water.

  • Load the spiked wine sample onto the SPE cartridge.

  • Wash the cartridge to remove interferences.

  • Elute the analytes with dichloromethane.

  • Dry the eluate by passing it through anhydrous sodium sulfate.

  • Concentrate the eluate under a gentle stream of nitrogen.

  • Reconstitute the sample in a suitable solvent for GC-MS analysis.

3. GC-MS Parameters

  • Gas Chromatograph (GC): Agilent 7890B or similar.

  • Mass Spectrometer (MS): Agilent 5977A or similar.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program:

    • Initial temperature: 50 °C.

    • Ramp 1: Increase to 60 °C at 1 °C/min.

    • Ramp 2: Increase to 250 °C at 10 °C/min.

    • Hold at 250 °C for 25 minutes.[3]

  • Total Run Time: 54 minutes.[3]

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) or SCAN. For quantification, SIM is preferred for higher sensitivity.

    • Ions to Monitor:

      • γ-Nonalactone: m/z 85 (quantifier), 99, and 114 (qualifiers).[3][5]

      • ²H₂¹³C₂-γ-Nonalactone (IS): m/z 89 (quantifier), 103, and 118 (qualifiers).[3][5]

4. Calibration and Quantification

  • Prepare a calibration curve in model wine with γ-nonalactone concentrations ranging from 0 to 100 µg/L.[1][5]

  • Spike each calibration standard with the internal standard at a constant concentration (e.g., 20 µg/L).[5]

  • Plot the relative peak area ratio (γ-nonalactone/internal standard) against the concentration of γ-nonalactone.

  • Determine the concentration of γ-nonalactone in the wine samples by comparing their relative peak area ratios to the calibration curve.[3]

Method 2: Headspace Solid-Phase Microextraction-Gas Chromatography-Mass Spectrometry (HS-SPME-GC-MS)

This method is a solvent-free extraction technique suitable for volatile compounds like γ-nonalactone.[6]

1. Materials and Reagents

  • Wine Sample: 2.5 mL.

  • Internal Standard (IS): γ-Heptalactone or another suitable compound.

  • Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the release of volatile compounds.

  • SPME Fiber: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) is a common choice.[7]

2. Sample Preparation and HS-SPME

  • Place 2.5 mL of the wine sample into a 20 mL headspace vial containing 1.5 g of NaCl.[7]

  • Add a suitable amount of the internal standard solution.

  • Seal the vial and place it in an autosampler with an agitator.

  • Equilibrate the sample at a specific temperature (e.g., 40 °C) for a set time (e.g., 15 minutes) with agitation.[7]

  • Expose the SPME fiber to the headspace of the vial for a defined extraction time (e.g., 40 minutes) at the same temperature with continued agitation.[7]

3. GC-MS Parameters

  • Desorption: Thermally desorb the extracted analytes from the SPME fiber in the GC injector port (e.g., at 248 °C for 10 minutes).[7]

  • GC-MS conditions: Similar to the SPE method, the GC column and temperature program should be optimized for the separation of lactones.

Data Presentation

Table 1: Summary of Quantitative Data for GC-MS Quantification of γ-Nonalactone in Wine

ParameterSIDA-SPE-GC-MS MethodHS-SPME-GC-MS Method
Linearity (R²) > 0.99Not explicitly stated, but good linearity is expected.
Calibration Range 0 - 100 µg/L[1][5]Dependent on optimization, but typically in the µg/L range.
Limit of Detection (LOD) 0.4 µg/L[3][5]A few µg/L.[6]
Limit of Quantification (LOQ) 1.1 µg/L[5]Not explicitly stated.
Repeatability (%RSD) 0.38%[1][5]0.6 - 5.2%[6]
Reproducibility (%RSD) 0.72%[1][5]0.6 - 5.2%[6]
Typical Concentrations Found 8.3 - 22.5 µg/L (NZ Pinot Noir)[1][5]Varies significantly with wine type.

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis wine_sample 50 mL Wine Sample spike_is Spike with ²H₂¹³C₂-γ-Nonalactone IS wine_sample->spike_is spe_extraction Solid-Phase Extraction (SPE) spike_is->spe_extraction elution Elution with Dichloromethane spe_extraction->elution drying Drying with Na₂SO₄ elution->drying concentration Concentration (Nitrogen Stream) drying->concentration gc_injection GC Injection concentration->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_detection Mass Spectrometric Detection (SIM/SCAN) gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration_curve Calibration Curve (0-100 µg/L) peak_integration->calibration_curve quantification Quantification of γ-Nonalactone calibration_curve->quantification

Caption: Experimental workflow for the SIDA-SPE-GC-MS analysis of γ-nonalactone in wine.

hs_spme_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis wine_sample 2.5 mL Wine Sample + 1.5 g NaCl add_is Add Internal Standard (e.g., γ-Heptalactone) wine_sample->add_is equilibration Equilibration (40°C, 15 min) add_is->equilibration hs_extraction Headspace SPME (40°C, 40 min) equilibration->hs_extraction desorption Thermal Desorption in GC Injector hs_extraction->desorption gc_separation Chromatographic Separation desorption->gc_separation ms_detection Mass Spectrometric Detection gc_separation->ms_detection peak_integration Peak Integration ms_detection->peak_integration calibration Calibration and Quantification peak_integration->calibration

Caption: Workflow for the HS-SPME-GC-MS analysis of γ-nonalactone in wine.

The presented SIDA-SPE-GC-MS method provides a highly accurate, sensitive, and robust protocol for the quantification of γ-nonalactone in wine. The use of a stable isotopically labeled internal standard minimizes matrix effects and ensures reliable results. The HS-SPME-GC-MS method offers a viable, solvent-free alternative, particularly for screening purposes. The choice of method will depend on the specific requirements of the analysis, including desired sensitivity, sample throughput, and available equipment. These detailed protocols and performance data serve as a valuable resource for researchers and quality control laboratories in the wine industry.

References

Application Notes and Protocols for Solid-Phase Microextraction (SPME) Analysis of Gamma-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the analysis of gamma-nonalactone (B146572), a significant flavor and fragrance compound, using Solid-Phase Microextraction (SPME) coupled with Gas Chromatography-Mass Spectrometry (GC-MS). This compound is a key aroma component in many fruits, beverages, and dairy products, contributing a characteristic coconut-like, fruity, and sweet scent. Accurate quantification is essential for quality control, flavor profiling, and research into food chemistry and aroma biosynthesis.

Principle of SPME for this compound Analysis

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free, sensitive, and efficient sample preparation technique ideal for the extraction of volatile and semi-volatile compounds like this compound from various matrices. In HS-SPME, a fused silica (B1680970) fiber coated with a stationary phase is exposed to the headspace above the sample. The analytes partition between the sample matrix, the headspace, and the fiber coating. After extraction, the fiber is transferred to the heated injection port of a gas chromatograph, where the analytes are thermally desorbed for analysis.

Experimental Protocols

Detailed methodologies for the analysis of this compound in both liquid and solid matrices are presented below.

2.1. Recommended SPME Fiber

The selection of the appropriate SPME fiber is critical for efficient extraction. For this compound and other volatile lactones, a mixed-phase fiber is generally recommended.

  • Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS): This triple-phase fiber is highly effective for a broad range of volatile and semi-volatile compounds and is a common choice for this compound analysis.[1]

2.2. Protocol for Liquid Matrices (e.g., Beverages, Juices)

This protocol is suitable for the analysis of this compound in wine, fruit juices, and other liquid samples.

Sample Preparation:

  • Pipette 5 mL of the liquid sample into a 20 mL headspace vial.

  • To enhance the release of volatile compounds, add 1 g of sodium chloride (NaCl) to the vial to increase the ionic strength of the sample.

  • For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., isotopically labeled this compound or a compound with similar chemical properties).

  • Immediately seal the vial with a PTFE-lined septum.

HS-SPME Procedure:

  • Place the vial in a heating block or water bath and equilibrate the sample at a specific temperature (e.g., 40-60°C) for a defined period (e.g., 15-30 minutes) with constant agitation.

  • Expose the pre-conditioned SPME fiber to the headspace of the vial for a set extraction time (e.g., 30-60 minutes) at the same temperature.

  • Retract the fiber into the needle and immediately introduce it into the GC injector for thermal desorption.

2.3. Protocol for Solid and Semi-Solid Matrices (e.g., Fruits, Dairy Products)

This protocol is applicable to the analysis of this compound in fruits, yogurt, and other solid or semi-solid samples.

Sample Preparation:

  • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial. For solid samples like fruits, homogenization can be achieved by blending with liquid nitrogen.[2]

  • Add a small amount of deionized water (e.g., 1-2 mL) to create a slurry, if necessary.

  • Add 1 g of NaCl to the vial.

  • Add an internal standard for quantitative analysis.

  • Seal the vial tightly with a PTFE-lined septum.

HS-SPME Procedure:

  • Follow the same HS-SPME procedure as described for liquid matrices, ensuring the sample is equilibrated at the desired temperature with agitation before and during the extraction.

GC-MS Instrumental Parameters

The following are typical GC-MS parameters for the analysis of this compound. These may require optimization based on the specific instrument and column used.

ParameterTypical Setting
GC System
Injection Port Temperature250°C
Injection ModeSplitless
Desorption Time2-5 minutes
Carrier GasHelium at a constant flow rate of 1.0-1.5 mL/min
ColumnDB-Wax, DB-5ms, or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)
Oven Temperature ProgramInitial: 40°C for 2 min, Ramp: 5°C/min to 230°C, Hold: 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-350
Ion Source Temperature230°C
Transfer Line Temperature240°C
MS ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis (m/z 85)[1][3]

Quantitative Data

The following tables summarize typical quantitative performance data for the analysis of this compound and other lactones using SPME-GC-MS. It is important to note that these values can vary significantly depending on the sample matrix, experimental conditions, and instrument sensitivity.

Table 1: Method Validation Parameters for Lactones in Beer by HS-SPME-GC/MS-SIM [4]

CompoundLinearity (r²)LOD (µg/L)LOQ (µg/L)
γ-Nonalactone 0.99 (approx.)< 2.5< 2.5
Acetaldehyde0.97310.031.0
Ethyl carbamate0.9960-1.0
Formaldehyde--1.0
Furfural--1.0

Table 2: Illustrative Quantitative Performance Data for this compound

ParameterTypical Value RangeNotes
Linearity (r²) > 0.99A high correlation coefficient indicates a good linear relationship between concentration and response.
LOD (Limit of Detection) 0.01 - 1.0 µg/LThe lowest concentration of analyte that can be reliably detected. Matrix effects can significantly influence this value.
LOQ (Limit of Quantitation) 0.05 - 5.0 µg/LThe lowest concentration of analyte that can be quantified with acceptable precision and accuracy.
Recovery 80 - 120%The percentage of the true amount of analyte that is detected. Matrix-matched standards or the use of an isotopically labeled internal standard can help to correct for recovery losses and matrix effects.
Precision (RSD%) < 15%The relative standard deviation of replicate measurements, indicating the method's reproducibility.

Note on Matrix Effects: The sample matrix can significantly influence the extraction efficiency and the instrumental response of the analyte, a phenomenon known as the "matrix effect".[5][6] To mitigate these effects, it is recommended to use matrix-matched calibration standards or a stable isotope-labeled internal standard. The standard addition method can also be employed for accurate quantification in complex matrices.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the SPME-GC-MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis sample Sample (Liquid or Solid) homogenize Homogenization (if solid) sample->homogenize vial Transfer to Headspace Vial homogenize->vial additives Add Salt (NaCl) & Internal Standard vial->additives seal Seal Vial additives->seal equilibrate Equilibration (Heating & Agitation) seal->equilibrate extract Expose SPME Fiber to Headspace equilibrate->extract retract Retract Fiber extract->retract desorb Thermal Desorption in GC Inlet retract->desorb separate Chromatographic Separation desorb->separate detect Mass Spectrometric Detection separate->detect integrate Peak Integration detect->integrate identify Compound Identification integrate->identify quantify Quantification identify->quantify

Caption: Experimental workflow for SPME-GC-MS analysis of this compound.

Biosynthesis Pathway of this compound

This compound can be formed in various foods, particularly in fermented products, through the enzymatic oxidation of linoleic acid. The following diagram illustrates a proposed biosynthetic pathway in yeast.

biosynthesis_pathway linoleic_acid Linoleic Acid (C18:2) lipoxygenase Lipoxygenase linoleic_acid->lipoxygenase hydroxy_fa Hydroxy Fatty Acids (e.g., 13-HPODE) lipoxygenase->hydroxy_fa beta_oxidation β-oxidation hydroxy_fa->beta_oxidation intermediate Intermediate (e.g., 4-hydroxynonanoic acid) beta_oxidation->intermediate cyclization Spontaneous Cyclization (Lactonization) intermediate->cyclization gamma_nonalactone γ-Nonalactone cyclization->gamma_nonalactone

Caption: Biosynthesis of this compound from linoleic acid.

References

Application Notes and Protocols: Gamma-Nonalactone in Food Flavoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-Nonalactone (B146572) (γ-Nonalactone), also known as aldehyde C-18, is a widely utilized flavoring substance valued for its characteristic creamy, coconut-like aroma and flavor.[1] It is a naturally occurring compound found in a variety of fruits such as peaches and apricots, as well as in fermented products like beer and rum.[2] Due to its potent and versatile sensory profile, this compound is a key component in the formulation of a wide range of food and beverage products. This document provides detailed application notes, quantitative data, and experimental protocols for the effective use of this compound in food flavoring applications.

Chemical and Physical Properties

This compound is a colorless to pale yellow oily liquid.[3] Its chemical and physical properties are summarized below:

PropertyValue
Chemical Name 5-Pentyldihydro-2(3H)-furanone
Synonyms γ-Nonalactone, Aldehyde C-18, Coconut Aldehyde
CAS Number 104-61-0[4]
Molecular Formula C₉H₁₆O₂[4]
Molecular Weight 156.22 g/mol [4]
Odor Profile Creamy, sweet, coconut-like with fruity and milky undertones.[4]
Solubility Soluble in alcohol, most fixed oils, and propylene (B89431) glycol; insoluble in water.[5][6]

Applications in Food Flavoring

This compound is a versatile flavoring ingredient used to impart or enhance creamy, coconut, and fruity notes in a wide array of food products. Its application spans across various categories, from dairy and baked goods to beverages and savory items.

Sensory Profile

The sensory perception of this compound is concentration-dependent. At lower concentrations, it imparts sweet, fruity, and creamy notes, reminiscent of peach and apricot.[7] As the concentration increases, the characteristic coconut aroma becomes more pronounced. This allows flavorists to modulate the flavor profile of a product by carefully adjusting the usage level of this compound.

Recommended Usage Levels

The following table summarizes the typical usage levels of this compound in various food categories. These values are intended as a guide, and optimal concentrations should be determined through sensory evaluation in the specific food matrix.

Food CategoryTypical Usage Level (ppm)Maximum Usage Level (ppm)
Baked Goods28.8250.41
Frozen Dairy12.0922.68
Soft Candy27.9240.52
Gelatins & Puddings16.0726.62
Non-alcoholic Beverages7.2213.45
Alcoholic Beverages0.220.36
Hard Candy6.6117.59
Chewing Gum0.542.90
Sweet Sauces0.310.31

Data sourced from PubChem.

Sensory Thresholds

The sensory threshold of a flavor compound is the minimum concentration at which it can be detected by a sensory panel. This value is highly dependent on the food matrix. The table below presents known sensory detection thresholds for this compound.

MatrixThreshold Concentration
Water10 - 30 ppb[7]
Red Wine (R-enantiomer)285 µg/L[4]
General Detection7 ppb[8]

It is crucial to note that the food matrix can significantly impact the perception of flavor compounds. Therefore, the determination of sensory thresholds should be conducted in the specific product base for accurate application.

Experimental Protocols

Protocol for Sensory Evaluation: Quantitative Descriptive Analysis (QDA)

This protocol outlines a standard procedure for the sensory evaluation of a food product containing this compound using the Quantitative Descriptive Analysis (QDA) method.

Objective: To quantitatively describe the sensory attributes of a food product flavored with this compound.

4.1.1 Panelist Selection and Training

  • Selection: Recruit 8-12 individuals based on their sensory acuity, ability to verbalize perceptions, and availability. Screen candidates for their ability to discriminate between different concentrations of basic tastes (sweet, sour, salty, bitter, umami) and relevant aroma compounds.

  • Training: Conduct a series of training sessions (typically 15-20 hours) to develop a consensus vocabulary for the sensory attributes of the product.

    • Present panelists with a range of commercial products and reference standards relevant to the expected flavor profile (e.g., coconut, peach, creamy).

    • Guide the panel in generating a list of descriptive terms for the aroma, flavor, and texture of the product.

    • Develop clear definitions for each descriptor and provide reference standards for calibration.

    • Train panelists to use a line scale (e.g., a 15-cm line anchored with "low" and "high" intensity) to rate the intensity of each attribute.

4.1.2 Sample Preparation and Presentation

  • Prepare samples of the food product with varying concentrations of this compound, including a control sample with no added flavor.

  • Code each sample with a random three-digit number to prevent bias.

  • Present the samples to the panelists in a monadic, sequential order. The presentation order should be randomized for each panelist.

  • Provide panelists with unsalted crackers and room temperature water for palate cleansing between samples.

4.1.3 Evaluation Procedure

  • Conduct the evaluation in individual sensory booths under controlled environmental conditions (e.g., consistent lighting, temperature, and absence of extraneous odors).

  • Instruct panelists to first evaluate the aroma of the sample by sniffing, and then to taste the sample.

  • Panelists will rate the intensity of each previously agreed-upon sensory attribute on the provided line scale.

  • Collect the data from each panelist.

4.1.4 Data Analysis

  • Convert the ratings from the line scales into numerical data.

  • Analyze the data using appropriate statistical methods, such as Analysis of Variance (ANOVA), to determine if there are significant differences between the samples for each attribute.

  • Principal Component Analysis (PCA) can be used to visualize the relationships between the samples and their sensory attributes.

  • Present the results in a graphical format, such as a spider web plot, for easy interpretation.

Visualizations

Workflow for Flavor Application

flavor_application_workflow cluster_0 Phase 1: Development cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Refinement & Production cluster_3 Final Product concept Flavor Concept Definition selection This compound Selection concept->selection Define Target Profile formulation Initial Formulation selection->formulation Incorporate Flavor sensory Sensory Evaluation (QDA) formulation->sensory Assess Sensory Impact analytical Analytical Testing (GC-MS) formulation->analytical Verify Concentration refinement Formula Refinement sensory->refinement Iterate Based on Feedback analytical->refinement scale_up Production Scale-Up refinement->scale_up Finalize Formula qc Quality Control scale_up->qc Ensure Consistency product Finished Food Product qc->product

Caption: General workflow for incorporating this compound into a food product.

Chemical Synthesis of this compound

synthesis_of_gamma_nonalactone cluster_reactants Starting Materials cluster_intermediates Intermediate Steps cluster_product Final Product heptaldehyde Heptaldehyde condensation Condensation Reaction (Pyridine catalyst) heptaldehyde->condensation malonic_acid Malonic Acid malonic_acid->condensation nonenoic_acid Nonenoic Acid condensation->nonenoic_acid Formation of unsaturated acid lactonization Lactonization (Sulfuric Acid) nonenoic_acid->lactonization Cyclization gamma_nonalactone This compound lactonization->gamma_nonalactone

Caption: A common synthetic route for this compound.

References

Gamma-Nonalactone: Application Notes and Protocols for Use as a Fragrance Ingredient in Cosmetics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-nonalactone (B146572), also known as Aldehyde C-18, is a widely utilized fragrance ingredient in the cosmetics industry, prized for its characteristic creamy, coconut-like, and fruity aroma.[1][2] It is found naturally in various fruits such as apricots and peaches, as well as in some fermented products.[3][4] In cosmetic formulations, it serves to enhance the olfactory profile of products ranging from fine fragrances and skin creams to shampoos and deodorants.[2][5] This document provides detailed application notes, safety information, and standardized experimental protocols relevant to the use of this compound in cosmetic products.

Chemical and Physical Properties

PropertyValueReference(s)
Chemical Name This compound[6]
Synonyms Aldehyde C-18, Coconut Aldehyde, 4-Hydroxynonanoic acid γ-lactone[2][3][4]
CAS Number 104-61-0[3]
Molecular Formula C₉H₁₆O₂[6]
Molecular Weight 156.22 g/mol [6][7]
Appearance Colorless to pale yellow liquid[1][7]
Odor Profile Creamy, coconut, fruity, waxy[1][8]
Solubility Soluble in alcohol and oils; slightly soluble in water[2]

Regulatory and Safety Information

This compound has been subject to comprehensive safety assessments by independent bodies such as the Research Institute for Fragrance Materials (RIFM).[3] The consensus from these evaluations is that this compound is safe for use in cosmetic products under the current typical levels of use.[3] It is not classified as a skin sensitizer (B1316253) and is not considered to pose a risk of phototoxicity.[9]

Regulatory Body / StandardStatus / FindingReference(s)
RIFM Safety Assessment Safe for use in everyday products under typical levels of use. Not found to be genotoxic.[3][9]
IFRA Standard No specific restrictions; evaluated as a standard lactone.[6][10]
FEMA GRAS Status FEMA No. 2781, 2783; Approved for flavor use.[6][11][12]
EU Allergens (1223/2009) Not listed among the 26 declarable allergens.[6]
Skin Sensitization Not considered a sensitizer in human maximization tests and based on weight of evidence.[7][9]
Dermal Irritation Not irritating to human skin at 10% in petrolatum. Slightly irritating to rabbit skin when applied undiluted.[4][7]
Phototoxicity Not expected to present a concern for phototoxicity or photoallergenicity based on UV/Vis spectra.[9]

Recommended Usage Levels in Cosmetic Products

The concentration of this compound in cosmetic formulations varies depending on the product type and desired fragrance intensity.

Product CategoryTypical Usage Level (%)Reference(s)
Fine Fragrance0.01 - 0.3[6]
Skin Creams, Shampoos, Hair and Deodorant SpraysApprox. 0.2 - 1.0[5]
Deodorant SticksApprox. 1.0 - 3.0[5]

Experimental Protocols for Safety Assessment

The following are detailed, representative protocols for key safety assessments of a fragrance ingredient like this compound, based on established OECD guidelines and industry standards.

Protocol 1: Acute Dermal Toxicity Study (Adapted from OECD TG 402)

Objective: To determine the potential for a single dermal application of this compound to cause adverse effects.

Materials:

  • This compound (test substance)

  • Vehicle (e.g., corn oil), if necessary

  • Young adult rats (e.g., Sprague-Dawley), single sex (typically female)

  • Porous gauze dressing and non-irritating tape

  • Clippers for hair removal

Procedure:

  • Animal Preparation: Acclimatize animals to laboratory conditions for at least 5 days. The day before dosing, remove fur from the dorsal area of the trunk (approximately 10% of the body surface area).

  • Dose Preparation: The test substance is typically applied undiluted as a single dose. If a vehicle is used, the substance should be homogenously mixed.

  • Application: Apply the test substance uniformly over the prepared skin area. Cover the application site with a porous gauze dressing and secure with non-irritating tape. The dressing should remain in place for 24 hours.

  • Observation: Observe animals for signs of toxicity immediately after dosing and periodically during the first 24 hours, with special attention during the first 2 to 6 hours. Daily observations should continue for a total of 14 days.[13] Observations include changes in skin and fur, eyes, mucous membranes, and respiratory, circulatory, autonomic, and central nervous systems, as well as somatomotor activity and behavior patterns.

  • Body Weight: Record the body weight of each animal shortly before the test substance is applied and at least weekly thereafter.

  • Necropsy: At the end of the 14-day observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Data Analysis: The primary endpoint is mortality. The LD50 is calculated if sufficient mortality occurs. All observed signs of toxicity, their onset, duration, and severity are recorded.

Protocol 2: Skin Sensitization - Guinea Pig Maximisation Test (GPMT) (Adapted from OECD TG 406)

Objective: To assess the potential of this compound to induce skin sensitization.

Materials:

  • This compound (test substance)

  • Vehicle (e.g., petrolatum, corn oil)

  • Freund's Complete Adjuvant (FCA)

  • Young adult albino guinea pigs

  • Syringes and needles for intradermal injections

  • Occlusive patches

Procedure:

  • Induction Phase - Intradermal Injections:

    • On day 0, administer three pairs of 0.1 mL intradermal injections into the clipped shoulder region of each test animal.

    • Injection 1: 50:50 mixture of FCA and vehicle.

    • Injection 2: Test substance at a selected concentration in a suitable vehicle.

    • Injection 3: Test substance at the selected concentration emulsified in a 50:50 mixture of FCA and vehicle.

  • Induction Phase - Topical Application:

    • One week after the injections (day 7), apply the test substance in a suitable vehicle (e.g., petrolatum) to the injection area. The concentration should be the highest to cause mild-to-moderate skin irritation.

    • Cover the application site with an occlusive patch for 48 hours.

  • Challenge Phase:

    • Two weeks after the topical induction (day 21), apply the test substance at the highest non-irritating concentration to a naive site on the flank of each test and control animal.

    • Cover with an occlusive patch for 24 hours.

  • Scoring:

    • Remove the challenge patches and assess the skin reactions at 24, 48, and 72 hours after patch removal.

    • Grade the reactions for erythema and edema on a scale (e.g., 0 = no reaction, 1 = slight, 2 = moderate, 3 = severe).

  • Control Group: A control group is treated with the vehicle alone during the induction phase and challenged with the test substance.

Data Analysis: The incidence and severity of skin reactions in the test group are compared to the control group. A substance is considered a sensitizer if a significantly higher percentage of test animals show a positive response compared to the controls.

Protocol 3: In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (Adapted from OECD TG 439)

Objective: To assess the skin irritation potential of this compound using an in vitro model.

Materials:

  • This compound (test substance)

  • Reconstructed human epidermis (RhE) tissue models (e.g., EpiDerm™, EpiSkin™)

  • Assay medium

  • MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)

  • Isopropanol or other suitable solvent for formazan (B1609692) extraction

  • Positive control (e.g., 5% Sodium Dodecyl Sulfate)

  • Negative control (e.g., Phosphate Buffered Saline)

Procedure:

  • Tissue Preparation: Upon receipt, place the RhE tissues in a 6- or 12-well plate containing pre-warmed assay medium and equilibrate in a humidified incubator (37°C, 5% CO₂) for a specified time.

  • Application of Test Substance: Apply a sufficient amount of the test substance (liquid or solid) topically to the surface of the RhE tissue.

  • Exposure: Incubate the treated tissues for a defined period (e.g., 60 minutes) at 37°C, 5% CO₂.

  • Rinsing: After the exposure period, thoroughly rinse the tissues with a buffered saline solution to remove the test substance.

  • MTT Assay: Transfer the tissues to fresh medium containing MTT and incubate for approximately 3 hours. During this time, viable cells will convert the MTT into a blue formazan precipitate.

  • Formazan Extraction: Extract the formazan from the tissues using a solvent like isopropanol.

  • Quantification: Measure the optical density (OD) of the extracted formazan using a spectrophotometer.

Data Analysis: Calculate the percentage of cell viability for each tissue relative to the negative control. A substance is identified as an irritant if the mean tissue viability is reduced below 50% of the negative control.[14][15]

Protocol 4: In Vitro 3T3 NRU Phototoxicity Test (Adapted from OECD TG 432)

Objective: To determine the phototoxic potential of this compound in vitro.

Materials:

  • This compound (test substance)

  • Balb/c 3T3 cells

  • Cell culture medium

  • Neutral Red solution

  • Solar simulator with a filter to remove UVC and UVB radiation

  • 96-well plates

Procedure:

  • Cell Seeding: Seed Balb/c 3T3 cells into two 96-well plates and incubate for 24 hours to form a monolayer.

  • Pre-incubation: Replace the medium with medium containing various concentrations of the test substance. Incubate for 1 hour.

  • Irradiation: Expose one plate to a non-cytotoxic dose of UVA/visible light from the solar simulator (+Irr). Keep the second plate in the dark (-Irr).

  • Incubation: Replace the treatment medium with culture medium and incubate both plates for another 24 hours.

  • Neutral Red Uptake (NRU) Assay: Incubate the cells with Neutral Red solution. After incubation, wash the cells and extract the dye.

  • Quantification: Measure the absorbance of the extracted dye.

Data Analysis: Compare the concentration-response curves of the irradiated and non-irradiated cells. A photo-irritation factor (PIF) is calculated. A substance is predicted to be phototoxic if a significant difference in cytotoxicity is observed between the irradiated and non-irradiated cells.[16][17]

Protocol 5: Human Repeated Insult Patch Test (HRIPT)

Objective: To determine the potential of a cosmetic formulation containing this compound to cause skin irritation and sensitization in human subjects.

Materials:

  • Test product containing this compound at the intended use concentration.

  • Occlusive or semi-occlusive patches.

  • Human volunteers (typically a panel of 50-200 subjects).[18]

Procedure:

  • Induction Phase (3 weeks):

    • Apply a patch containing the test product to a designated site on the upper back of each volunteer.

    • The patch is worn for 24 hours and then removed.

    • This procedure is repeated nine times over a three-week period.[19][20]

    • The application site is graded for any signs of irritation before each new patch application.

  • Rest Period (2 weeks): A two-week period with no patch applications.

  • Challenge Phase:

    • After the rest period, apply a challenge patch with the test product to a naive skin site (a site not previously patched).

    • The patch is worn for 24 hours.

  • Scoring:

    • The challenge site is evaluated for skin reactions at 24, 48, 72, and sometimes 96 hours after patch removal.[18]

    • Reactions are scored for erythema, edema, and other signs of irritation or sensitization.

Data Analysis: The incidence and severity of skin reactions during the induction and challenge phases are recorded. A reaction at the challenge site in the absence of a reaction at the induction site is indicative of sensitization.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the general signaling pathways for skin irritation and sensitization, as well as a typical workflow for the safety assessment of a cosmetic ingredient.

Irritant_Contact_Dermatitis cluster_epidermis Epidermis cluster_dermis Dermis Irritant Irritant (e.g., Fragrance Ingredient) StratumCorneum Stratum Corneum (Skin Barrier) Irritant->StratumCorneum Disruption Keratinocytes Keratinocytes StratumCorneum->Keratinocytes Penetration Cytokines Pro-inflammatory Cytokines (IL-1α, IL-1β, TNF-α) Keratinocytes->Cytokines Release ImmuneCells Innate Immune Cells (Neutrophils, Macrophages) Cytokines->ImmuneCells Recruitment & Activation Inflammation Inflammation (Erythema, Edema) ImmuneCells->Inflammation Leads to

Caption: Signaling pathway of Irritant Contact Dermatitis (ICD).

Allergic_Contact_Dermatitis cluster_sensitization Sensitization Phase (Initial Exposure) cluster_elicitation Elicitation Phase (Re-exposure) Hapten Hapten (Fragrance Ingredient) Protein Skin Proteins Hapten->Protein Binds to HaptenProtein Hapten-Protein Complex Protein->HaptenProtein LangerhansCell Langerhans Cell (Antigen Presenting Cell) HaptenProtein->LangerhansCell Uptake & Processing LymphNode Draining Lymph Node LangerhansCell->LymphNode Migration TCell Naive T-Cell LymphNode->TCell Antigen Presentation MemoryTCell Memory T-Cell TCell->MemoryTCell Activation & Proliferation Hapten2 Hapten MemoryTCell2 Memory T-Cell Hapten2->MemoryTCell2 Recognition CytokineRelease Cytokine Release (IFN-γ, TNF-α) MemoryTCell2->CytokineRelease Activation Inflammation Allergic Contact Dermatitis (Eczema) CytokineRelease->Inflammation Induces Safety_Assessment_Workflow cluster_testing Toxicological Testing Start New Fragrance Ingredient (e.g., this compound) DataCollection Data Collection (Phys-chem properties, literature review) Start->DataCollection HazardID Hazard Identification DataCollection->HazardID DermalToxicity Dermal Toxicity (OECD TG 402) HazardID->DermalToxicity Irritation Skin Irritation (OECD TG 439) HazardID->Irritation Sensitization Skin Sensitization (OECD TG 406 / HRIPT) HazardID->Sensitization Phototoxicity Phototoxicity (OECD TG 432) HazardID->Phototoxicity DoseResponse Dose-Response Assessment RiskCharacterization Risk Characterization DoseResponse->RiskCharacterization Exposure Exposure Assessment (Consumer use patterns) Exposure->RiskCharacterization Safe Safe for Intended Use RiskCharacterization->Safe Acceptable Margin of Safety NotSafe Not Safe / Restrictions Required RiskCharacterization->NotSafe Unacceptable Risk DermalToxicity->DoseResponse Irritation->DoseResponse Sensitization->DoseResponse Phototoxicity->DoseResponse

References

Application Notes and Protocols for the Extraction of γ-Nonalactone from Fruit Matrices

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Gamma-nonalactone (γ-nonalactone) is a crucial aroma compound found in a variety of fruits, contributing characteristic sweet, creamy, and coconut-like notes.[1] Its presence is particularly significant in fruits such as peaches, apricots, and strawberries.[1] The accurate and efficient extraction of γ-nonalactone from complex fruit matrices is essential for researchers in the food and beverage industry, as well as for professionals in drug development where natural flavor compounds are of interest. The concentration and perception of this lactone can be influenced by the fruit variety, ripeness, and processing conditions. This document provides detailed protocols for three common extraction methods: Headspace Solid-Phase Microextraction (HS-SPME), Steam Distillation, and Solvent Extraction. Additionally, it presents a summary of quantitative data to aid in method selection and experimental design.

Data Presentation

The selection of an appropriate extraction method depends on the specific research goals, such as the desired purity, yield, and the analytical technique to be employed. The following table summarizes the comparative performance of different extraction methods for γ-nonalactone from various fruit matrices.

Fruit MatrixExtraction MethodKey ParametersReported Yield/Concentration of γ-NonalactoneReference
ApricotAroma Extract Dilution AnalysisNot specifiedLow Odor Activity Value (<5)[2]
PeachGas ChromatographyIdentified as a key volatilePresent, but quantitative data not specified[3]
Various FruitsNot specifiedNot applicableNaturally present in peach, apricot, papaya, guava, etc.[1]
Peach SpiritsLiquid-Liquid ExtractionDichloromethane solventHigh Flavor Dilution (FD) factor[4]

Note: Specific quantitative yield data for γ-nonalactone from different fruit matrices using various extraction methods is not extensively available in the public domain. The table reflects the available information on its presence and relative importance.

Experimental Workflows and Logical Relationships

The general workflow for the extraction and analysis of γ-nonalactone from a fruit matrix involves several key stages, from sample preparation to final quantification. The choice of extraction method is a critical step that influences the subsequent analytical process.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis cluster_quant Quantification Fruit Fruit Sample (e.g., Peach, Apricot) Homogenization Homogenization Fruit->Homogenization SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->SPME Volatiles Steam Steam Distillation Homogenization->Steam Essential Oils Solvent Solvent Extraction Homogenization->Solvent Broad Spectrum GCMS Gas Chromatography-Mass Spectrometry (GC-MS) SPME->GCMS Steam->GCMS Solvent->GCMS Quant Data Analysis and Quantification GCMS->Quant

Caption: General workflow for γ-nonalactone extraction and analysis.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

This method is a solvent-free technique ideal for the analysis of volatile and semi-volatile compounds in the headspace of a sample.

Materials:

  • Homogenized fruit sample

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)

  • Heated magnetic stirrer or water bath

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Weigh 2-5 g of homogenized fruit sample into a 20 mL headspace vial.

  • Incubation: Seal the vial and place it in a water bath or on a heated magnetic stirrer. Equilibrate the sample at a controlled temperature (e.g., 40-60°C) for a specific time (e.g., 15-30 minutes) to allow volatile compounds to partition into the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) while maintaining the temperature and agitation. The choice of fiber coating is critical; DVB/CAR/PDMS is often effective for a broad range of volatile compounds.[5]

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS for thermal desorption of the analytes.

GC-MS Parameters (Typical):

  • Injector Temperature: 250°C

  • Column: DB-5ms or equivalent (30 m x 0.25 mm i.d., 0.25 µm film thickness)

  • Oven Temperature Program: Initial temperature of 40°C, hold for 2 min, ramp to 250°C at 5°C/min, and hold for 5 min.

  • Carrier Gas: Helium at a constant flow of 1 mL/min.

  • Mass Spectrometer: Electron ionization (EI) at 70 eV, scanning from m/z 40-350.

Steam Distillation

This classical technique is suitable for extracting essential oils and other volatile compounds that are immiscible with water.

Materials:

  • Chopped or macerated fruit sample

  • Distilled water

  • Steam distillation apparatus (Clevenger-type or similar)

  • Heating mantle

  • Separatory funnel

  • Anhydrous sodium sulfate (B86663)

  • Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

  • Apparatus Setup: Assemble the steam distillation apparatus. Place the fruit sample into the distillation flask and add distilled water until the material is fully submerged.

  • Distillation: Heat the flask to generate steam. The steam will pass through the fruit material, volatilizing the aroma compounds. This vapor mixture is then condensed. The optimal distillation time can range from a few hours to several days depending on the plant material.[4]

  • Collection: Collect the distillate, which will consist of an aqueous layer (hydrosol) and an organic layer (essential oil containing γ-nonalactone).

  • Extraction: Separate the organic layer. The aqueous layer can be further extracted with an organic solvent (e.g., diethyl ether) to recover any dissolved γ-nonalactone.

  • Drying and Concentration: Combine the organic fractions, dry over anhydrous sodium sulfate, and carefully concentrate the extract under a gentle stream of nitrogen.

Solvent Extraction

This method involves the use of an organic solvent to extract a broad range of compounds from the fruit matrix.

Materials:

  • Homogenized fruit sample

  • Organic solvent (e.g., dichloromethane, diethyl ether, or a mixture of pentane (B18724) and diethyl ether)

  • Centrifuge

  • Vortex mixer or shaker

  • Anhydrous sodium sulfate

  • Rotary evaporator or nitrogen evaporator

Procedure:

  • Extraction: Weigh 5-10 g of the homogenized fruit sample into a centrifuge tube. Add 10-20 mL of the chosen organic solvent.

  • Agitation: Vigorously mix the sample and solvent using a vortex mixer or shaker for 30-60 minutes to ensure thorough extraction.

  • Phase Separation: Centrifuge the mixture to separate the organic and aqueous/solid phases.

  • Collection: Carefully collect the organic supernatant.

  • Drying and Concentration: Dry the organic extract over anhydrous sodium sulfate to remove residual water. Concentrate the extract to a final volume of approximately 100-200 µL using a rotary evaporator or a gentle stream of nitrogen.

Signaling Pathways and Logical Relationships

The selection of an appropriate extraction method is a critical decision point that depends on the specific properties of the target analyte and the matrix, as well as the intended downstream analysis.

Method_Selection cluster_goal Research Goal cluster_considerations Key Considerations cluster_methods Extraction Method Goal Objective: Extract γ-nonalactone Volatility Analyte Volatility Goal->Volatility Matrix Matrix Complexity Goal->Matrix Solvent Solvent Extraction Goal->Solvent Yield Desired Yield & Purity Goal->Yield SPME HS-SPME Volatility->SPME High Steam Steam Distillation Volatility->Steam High Matrix->Solvent High Complexity Solvent->SPME Solvent-free Yield->Solvent High Yield Yield->Steam High Purity (Essential Oils)

Caption: Decision tree for selecting an extraction method.

References

Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Lactones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the analysis of various classes of lactones using High-Performance Liquid Chromatography (HPLC). The methodologies outlined are essential for quality control, pharmacokinetic studies, and understanding the mechanisms of action of these diverse compounds.

Analysis of Sesquiterpene Lactones

Introduction

Sesquiterpene lactones (STLs) are a large group of naturally occurring compounds, primarily found in plants of the Asteraceae family. They exhibit a wide range of biological activities, making their analysis crucial for drug discovery and quality control of herbal products. HPLC is the most widely used technique for the analysis of STLs due to its suitability for non-volatile and thermolabile compounds.[1]

Experimental Protocols

This protocol describes a general procedure for extracting STLs from dried plant material.[1]

Materials and Reagents:

  • Dried and powdered plant material (e.g., leaves, flowers)

  • Methanol (B129727) (HPLC grade)[1]

  • Shaker

  • Ultrasonic bath[1]

  • Filter paper

  • Rotary evaporator

Procedure:

  • Weigh an appropriate amount of dried and powdered plant material (e.g., 10 g).

  • Add a sufficient volume of methanol (e.g., 100 mL) to the plant material in a flask.

  • Shake the mixture for 1 hour at room temperature.[1]

  • Subsequently, sonicate the mixture for 30 minutes in an ultrasonic bath.[1]

  • Filter the extract through filter paper to remove solid plant debris.

  • Concentrate the filtrate using a rotary evaporator at a temperature not exceeding 40°C to obtain the crude extract.[1]

  • The crude extract can be further purified using techniques like liquid-liquid extraction or column chromatography.[1]

This protocol provides a method for the quantitative analysis of parthenolide (B1678480), a common STL.

Instrumentation and Conditions: [1]

  • HPLC System: Agilent 1100 series or equivalent with a UV detector.

  • Column: C18 reversed-phase column (e.g., Cosmosil C18-AR, 150 x 4.6 mm, 5 µm).[1]

  • Mobile Phase: Acetonitrile (B52724):Water (55:45, v/v).[1]

  • Flow Rate: 1.5 mL/min.[1]

  • Detection Wavelength: 210 nm.[1]

  • Injection Volume: 20 µL.

  • Column Temperature: 25°C.

Procedure:

  • Standard Preparation: Prepare a stock solution of parthenolide standard in methanol. Prepare working standards for the calibration curve by diluting the stock solution.

  • Sample Preparation: Dissolve the crude plant extract in the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter before injection.[1]

  • Inject the standards and samples onto the HPLC system.

  • Identify the parthenolide peak in the sample chromatogram by comparing the retention time with the standard. The retention time for parthenolide under these conditions is approximately 6 minutes.[1]

  • Quantify parthenolide in the sample by constructing a calibration curve from the peak areas of the standards.

Data Presentation

Table 1: Quantitative Data for HPLC Analysis of Sesquiterpene Lactones

CompoundLODLOQRecovery (%)Linearity RangeReference
Parthenolide19.0 ng60 ng97.04 - 101.6Not Specified[2]
Coronopilin53.0 ng180 ng96.50 - 102.4Not Specified[2]

Mandatory Visualization

G plant_material Dried & Powdered Plant Material extraction Extraction (e.g., Maceration, Sonication) plant_material->extraction filtration Filtration extraction->filtration crude_extract Crude Extract filtration->crude_extract purification Purification (e.g., Liquid-Liquid Extraction, Column Chromatography) crude_extract->purification isolated_stls Isolated Sesquiterpene Lactones purification->isolated_stls

Workflow for the extraction and isolation of sesquiterpene lactones.

Analysis of Aromatic Lactones

Introduction

Aromatic lactones are a class of compounds that includes pharmaceuticals like spironolactone (B1682167) and coumarin (B35378) derivatives. Accurate quantification of these compounds and their metabolites or impurities is critical for ensuring drug safety and efficacy.

Experimental Protocols

This method is for the determination of spironolactone and its active metabolites, 7α-thiomethylspirolactone and canrenone (B1668266), in plasma.[1][3]

Instrumentation and Conditions:

  • HPLC System: HPLC with UV detection.[3]

  • Column: S5 ODS2 (500 mm x 4.6 mm i.d.) or equivalent C18 column.[3]

  • Mobile Phase: Acetonitrile:Aqueous orthophosphoric acid (pH 3.4).[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Programmed switch from 245 nm (for spironolactone and 7α-thiomethyl-spironolactone) to 280 nm (for canrenone).[3]

  • Column Temperature: 5°C.[3]

Procedure:

  • Sample Preparation (Plasma):

    • Perform protein precipitation followed by Solid Phase Extraction (SPE) or a one-step liquid-liquid extraction.[1][3]

  • Standard Preparation: Prepare stock solutions of spironolactone, 7α-thiomethylspirolactone, and canrenone in a suitable solvent and create a series of calibration standards.

  • Inject the extracted samples and calibration standards into the HPLC system.

  • Quantify the analytes based on the calibration curves.

This protocol is for the analysis of coumarin in food products, particularly those containing cinnamon.[4]

Instrumentation and Conditions:

  • HPLC System: HPLC with a diode array detector (DAD).[4]

  • Column: C8 or C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid or 0.5% acetic acid.[5]

  • Flow Rate: Typically 0.8 - 1.0 mL/min.

  • Detection Wavelength: Monitoring at the maximum absorbance of coumarin (around 275 nm).

Procedure:

  • Sample Preparation:

    • For bakery products, perform a cold extraction of the sample (e.g., 15 g) with 50 mL of 80% methanol for 30 minutes with magnetic stirring.[4]

    • For complex matrices, a solid-phase extraction (SPE) cleanup step may be necessary.[5]

  • Filter the extract through a 0.45 µm filter.

  • Inject the sample into the HPLC system.

  • Quantify coumarin using a calibration curve prepared from a certified reference standard.

Data Presentation

Table 2: Quantitative Data for HPLC Analysis of Aromatic Lactones

CompoundLOQLinearity RangeRecovery (%)MatrixReference
Spironolactone28 ng/mL30 - 1000 ng/mL>80%Paediatric Plasma[1][3]
7α-thiomethylspirolactone20 ng/mL25 - 1000 ng/mL>80%Paediatric Plasma[1][3]
Canrenone25 ng/mL25 - 1000 ng/mL>80%Paediatric Plasma[1][3]
9-Nitrocamptothecin (lactone)25 ng/mL25 - 1500 ng/mLNot SpecifiedHuman Plasma[6]
Coumarin0.05 - 8 mg/kgNot SpecifiedNot SpecifiedFoodstuffs[5]

Analysis of N-Acyl-Homoserine Lactones (AHLs)

Introduction

N-acyl-homoserine lactones (AHLs) are signaling molecules involved in quorum sensing, a communication process used by Gram-negative bacteria to coordinate group behaviors. The detection and quantification of AHLs are vital for research in microbiology and the development of anti-pathogenic therapies.

Experimental Protocol

This protocol provides a general method for the extraction and analysis of a range of AHLs.

Instrumentation and Conditions:

  • HPLC System: HPLC coupled with a Mass Spectrometry (MS) detector.

  • Column: Reversed-phase C18 column (e.g., Agilent SB-C18, 2.1 mm × 50.0 mm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate the AHLs of interest.

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 30°C.

  • MS Detection: Electrospray ionization (ESI) in positive ion mode, monitoring for the characteristic product ion at m/z 102 (homoserine lactone ring).

Procedure:

  • Sample Preparation (from bacterial supernatant):

    • Filter the bacterial supernatant to remove cells.

    • Extract the filtered supernatant twice with an equal volume of acidified ethyl acetate.

    • Combine the organic phases and evaporate to dryness.

    • Reconstitute the dried extract in a known volume of HPLC-grade methanol.

  • Filter the reconstituted extract through a 0.22 µm syringe filter before HPLC analysis.

  • Quantification: Generate standard curves for each AHL of interest using certified reference materials.

Mandatory Visualization

G cluster_cell Bacterial Cell luxI LuxI-type Synthase ahl_synthesis AHL Synthesis luxI->ahl_synthesis ahl AHL ahl_synthesis->ahl luxR LuxR-type Receptor dimer AHL-Receptor Complex Dimer luxR->dimer lux_box lux box (DNA) dimer->lux_box gene_expression Target Gene Expression lux_box->gene_expression extracellular Extracellular Environment extracellular->ahl ahl->luxR ahl->extracellular

N-Acyl-Homoserine Lactone-Mediated Quorum Sensing Pathway.

General HPLC Analysis Workflow

The following diagram illustrates a typical workflow for HPLC analysis.

G sample_prep Sample Preparation (Extraction, Filtration, Dilution) hplc_system HPLC System (Pump, Injector, Column, Detector) sample_prep->hplc_system standard_prep Standard Preparation standard_prep->hplc_system chromatography Chromatographic Separation hplc_system->chromatography data_acquisition Data Acquisition (Chromatogram) chromatography->data_acquisition data_analysis Data Analysis (Peak Integration, Quantification) data_acquisition->data_analysis report Report Generation data_analysis->report

General workflow for HPLC analysis.

References

Application Notes and Protocols for the Biocatalytic Synthesis of Chiral Gamma-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-nonalactone (B146572) is a valuable chiral molecule widely used in the food, fragrance, and pharmaceutical industries for its characteristic coconut-like aroma. The stereochemistry of this compound is crucial as the (R)- and (S)-enantiomers can exhibit different sensory properties and biological activities. Biocatalysis offers a green and highly selective alternative to chemical synthesis for producing enantiomerically enriched this compound. This document provides detailed application notes and protocols for the biocatalytic synthesis of chiral this compound using whole-cell biocatalysts, focusing on yeast-mediated transformations.

Biosynthetic Pathways

The biocatalytic production of chiral this compound in yeasts, such as Saccharomyces cerevisiae and Sporobolomyces odorus, primarily originates from the oxidative metabolism of linoleic acid. Two distinct pathways yield the different enantiomers of this compound.[1][2]

  • Synthesis of (S)-γ-Nonalactone: This pathway involves the 13-peroxidation of linoleic acid to form 13-hydroxyoctadecadienoic acid (13-HODE). Subsequent β-oxidation and one α-oxidation step lead to the formation of (S)-γ-nonalactone with an enantiomeric excess (e.e.) of approximately 60%.[1][2]

  • Synthesis of (R)-γ-Nonalactone: This route begins with the 9-peroxidation of linoleic acid to yield 9-hydroxyoctadecadienoic acid (9-HODE). A Baeyer-Villiger type oxidation follows, ultimately producing (R)-γ-nonalactone with an e.e. of about 46%.[1][2]

  • From 4-Oxononanoic Acid: 4-Oxononanoic acid is a direct precursor that can be biotransformed into γ-nonalactone by S. cerevisiae with a high yield of approximately 95%.[1]

G cluster_S (S)-γ-Nonalactone Pathway cluster_R (R)-γ-Nonalactone Pathway cluster_direct Direct Precursor Pathway Linoleic_Acid_S Linoleic Acid 13-HODE 13-Hydroxyoctadecadienoic Acid (13-HODE) Linoleic_Acid_S->13-HODE 13-Lipoxygenation Beta_Alpha_Oxidation β- and α-Oxidation 13-HODE->Beta_Alpha_Oxidation S_Nonalactone (S)-γ-Nonalactone (~60% e.e.) Beta_Alpha_Oxidation->S_Nonalactone Linoleic_Acid_R Linoleic Acid 9-HODE 9-Hydroxyoctadecadienoic Acid (9-HODE) Linoleic_Acid_R->9-HODE 9-Lipoxygenation BV_Oxidation Baeyer-Villiger Oxidation 9-HODE->BV_Oxidation R_Nonalactone (R)-γ-Nonalactone (~46% e.e.) BV_Oxidation->R_Nonalactone 4_Oxononanoic_Acid 4-Oxononanoic Acid Yeast_Reduction Yeast-mediated Reduction 4_Oxononanoic_Acid->Yeast_Reduction Gamma_Nonalactone γ-Nonalactone (~95% yield) Yeast_Reduction->Gamma_Nonalactone

Biosynthetic pathways for chiral γ-nonalactone.

Data Presentation

The following table summarizes the quantitative data for the biocatalytic synthesis of chiral this compound using different precursors and microorganisms.

BiocatalystPrecursorProductEnantiomeric Excess (e.e.)YieldReference
Saccharomyces cerevisiae, Sporobolomyces odorusLinoleic Acid (via 13-HODE)(S)-γ-Nonalactone~60%Not Reported[1][2]
Saccharomyces cerevisiae, Sporobolomyces odorusLinoleic Acid (via 9-HODE)(R)-γ-Nonalactone~46%Not Reported[1][2]
Saccharomyces cerevisiae4-Oxononanoic Acidγ-Nonalactone(R)-enantioselective~95%[1][2]
Pichia ohmeri, Pichia stipitis(R)-Coriolic Acid(R)-γ-NonalactoneHigh (not quantified)Not Reported[3]

Experimental Protocols

Protocol 1: Whole-Cell Biotransformation using Pichia sp.

This protocol is adapted from the procedure described for the biotransformation of unsaturated C18 hydroxy-acids.

1. Materials and Equipment

  • Pichia ohmeri or Pichia stipitis culture

  • MPGB medium (20 g/L malt (B15192052) extract, 5 g/L peptone, 20 g/L glucose)

  • Precursor: (R)-Coriolic acid (13-hydroxy-9,11-octadecadienoic acid)

  • Shaking incubator

  • Centrifuge

  • Extraction solvent: Methylene (B1212753) chloride

  • Citric acid solution

  • Rotary evaporator

  • GC-FID or GC-MS with a chiral column

2. Inoculum Preparation

  • Aseptically inoculate a single colony of Pichia sp. into a 300 mL flask containing 50 mL of sterile MPGB medium.

  • Incubate the flask at 28-30°C with agitation (120 rpm) for 24 hours to prepare the pre-inoculum.

3. Biotransformation

  • Inoculate 50 mL of fresh MPGB medium in 300 mL flasks with 10% (v/v) of the pre-inoculum culture.

  • Incubate the flasks under the same conditions (28-30°C, 120 rpm) for 24 hours.

  • Add the precursor, (R)-coriolic acid, to a final concentration of 2.5 g/L.

  • Continue the incubation for 24 to 48 hours.

4. Extraction and Purification

  • After the biotransformation, harvest the mycelium by filtration.

  • Wash the mycelium on the filter with several portions of methylene chloride.

  • Adjust the pH of the liquid filtrate to 4.0 with a citric acid solution.

  • Extract the acidified filtrate with the methylene chloride used to wash the mycelium.

  • Combine the organic extracts and dry over anhydrous sodium sulfate.

  • Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude this compound.

Protocol 2: Chiral Analysis by Gas Chromatography (GC)

This protocol provides a general method for the chiral separation of this compound enantiomers.

1. Instrumentation and Consumables

  • Gas Chromatograph with Flame Ionization Detector (FID) or Mass Spectrometer (MS)

  • Chiral GC Column: e.g., Agilent CP-Chirasil-DEX CB (25 m x 0.25 mm ID, 0.25 µm film thickness) or similar cyclodextrin-based column.

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Sample vials and syringe.

2. GC Method

  • Injector Temperature: 250°C

  • Detector Temperature: 280°C (FID)

  • Oven Temperature Program:

    • Initial temperature: 60°C, hold for 1 minute.

    • Ramp: 2°C/minute to 200°C.

  • Carrier Gas Flow: Constant flow, e.g., 1.1 mL/min for Helium.

  • Injection Volume: 1 µL

  • Split Ratio: 50:1 (can be adjusted based on concentration)

3. Data Analysis

  • Identify the peaks for (R)- and (S)-γ-nonalactone based on the retention times of authentic standards.

  • Integrate the peak areas for each enantiomer.

  • Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ |(Area₁ - Area₂) / (Area₁ + Area₂)| ] x 100 where Area₁ and Area₂ are the peak areas of the two enantiomers.

Experimental Workflow Visualization

The overall experimental workflow for the biocatalytic synthesis and analysis of chiral this compound can be visualized as follows:

G cluster_prep Biocatalyst Preparation cluster_bio Biotransformation cluster_downstream Downstream Processing cluster_analysis Analysis Inoculum Inoculum Preparation (Pichia sp. in MPGB) Culture Main Culture Growth (24h, 28-30°C, 120 rpm) Inoculum->Culture Substrate Substrate Addition (e.g., Coriolic Acid, 2.5 g/L) Culture->Substrate Reaction Biotransformation Reaction (24-48h, 28-30°C, 120 rpm) Substrate->Reaction Harvest Harvesting (Filtration) Reaction->Harvest Extraction Extraction (pH adjustment, Methylene Chloride) Harvest->Extraction Purification Purification (Concentration) Extraction->Purification GC_Analysis Chiral GC Analysis (e.g., CP-Chirasil-DEX CB) Purification->GC_Analysis Data Data Analysis (e.e. Calculation) GC_Analysis->Data

Experimental workflow for biocatalytic synthesis.

References

Application Notes and Protocols: Gamma-Nonalactone as a Standard for Flavor Profiling Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gamma-nonalactone (B146572) (γ-nonalactone), also known by the common name aldehyde C-18, is a crucial aroma compound widely utilized in the food, beverage, and fragrance industries.[1][2] Despite its common name, it is chemically a lactone, a cyclic ester, which imparts a characteristic sweet, creamy, and coconut-like aroma.[3][4] At lower concentrations, it can also exhibit fruity notes reminiscent of peach and apricot.[1] Its natural occurrence in a variety of fruits such as peaches, apricots, and strawberries, as well as in dairy products and fermented beverages, makes it a significant contributor to the overall flavor profile of these products.[5][6][7][8][9]

The distinct and potent aroma of this compound, coupled with its stability, makes it an excellent internal or external standard for flavor profiling studies. Flavor profiling is the systematic analysis of the taste and aroma characteristics of food and beverages to identify and quantify the various components that contribute to the overall sensory perception.[10] By using this compound as a standard, researchers can achieve accurate and reproducible quantification of this and other flavor compounds, ensuring consistency in product development, quality control, and research applications.

These application notes provide detailed protocols for the use of this compound as a standard in both instrumental analysis using Gas Chromatography-Mass Spectrometry (GC-MS) and in sensory evaluation for flavor profiling.

Chemical and Physical Properties of this compound

A thorough understanding of the physicochemical properties of this compound is essential for its effective use as an analytical standard.

PropertyValueReference(s)
Chemical Name 5-pentyloxolan-2-one[4]
Synonyms γ-Nonalactone, Aldehyde C-18, Coconut Aldehyde[3][4]
CAS Number 104-61-0[3]
Molecular Formula C₉H₁₆O₂[3]
Molecular Weight 156.22 g/mol [3]
Appearance Colorless to pale yellow liquid[11]
Odor Strong coconut-like, sweet, creamy, fatty, fruity[1][3]
Boiling Point 121-122 °C at 6 mmHg[6]
Density 0.976 g/mL at 25 °C[6]
Solubility Soluble in alcohol and most fixed oils; insoluble in water.[9]
Odor Threshold 30 ppb in water[1]

Quantitative Data: Occurrence of this compound in Food Products

This compound is a naturally occurring flavor compound found in a variety of foods. The following tables summarize its concentration in different food matrices, providing a reference for researchers conducting flavor profiling studies.

Table 1: Concentration of this compound in Wines

Wine TypeConcentration Range (µg/L)Reference(s)
California White Wines0 - 16[3]
California Red Wines12 - 43[3]
French Red Wines14 - 41[3]
New Zealand Pinot Noir8.3 - 22.5[2]
Botrytised Wines (Noble Rot)up to 43.5[3]

Table 2: Typical Use Levels of this compound as a Flavoring Ingredient

Food CategoryTypical Use Level (ppm)
Baked Goodsup to 55
Beverages (non-alcoholic)up to 11
Chewing Gumup to 15
Frozen Dairyup to 14
Gelatins and Puddingsup to 28
Hard Candyup to 33

Data compiled from various sources indicating common industry practices.

Experimental Protocols

Instrumental Analysis: Quantification of this compound using GC-MS

Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and reliable technique for the separation and quantification of volatile compounds like this compound in complex food matrices.

4.1.1. Sample Preparation

The choice of sample preparation method is critical for accurate quantification and depends on the food matrix.

a) Headspace Solid-Phase Microextraction (HS-SPME)

This technique is suitable for the analysis of volatile compounds in both liquid and solid matrices, such as fruit juices, wine, and comminuted solids.

  • Materials:

    • SPME fiber assembly (e.g., 50/30 µm DVB/CAR/PDMS)

    • 20 mL headspace vials with septa

    • Heated agitator or water bath

    • Sodium chloride (NaCl)

  • Protocol:

    • Weigh 2-5 g of the homogenized sample into a 20 mL headspace vial.

    • Add 1 g of NaCl to increase the ionic strength and promote the release of volatile analytes into the headspace.

    • Spike the sample with a known concentration of an internal standard (e.g., a deuterated analog of this compound or a related lactone not present in the sample).

    • Immediately seal the vial with a septum cap.

    • Place the vial in the heated agitator (e.g., at 60°C for 15 minutes) for equilibration.

    • Expose the SPME fiber to the headspace above the sample for a fixed time (e.g., 30 minutes) with continued agitation.

    • Retract the fiber and immediately introduce it into the GC inlet for thermal desorption.

b) Liquid-Liquid Extraction (LLE)

This method is effective for extracting this compound from liquid matrices like beverages and dairy products.

  • Materials:

  • Protocol:

    • Pipette 10 mL of the liquid sample into a centrifuge tube.

    • Spike the sample with a known concentration of an internal standard.

    • Add 10 mL of dichloromethane to the tube.

    • Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

    • Centrifuge at 4000 rpm for 10 minutes to separate the organic and aqueous layers.

    • Carefully transfer the lower organic layer (DCM) to a clean tube containing a small amount of anhydrous sodium sulfate to remove any residual water.

    • Vortex briefly and allow it to stand for 5 minutes.

    • Transfer the dried organic extract to a 2 mL GC vial for analysis.

4.1.2. GC-MS Instrumental Parameters

The following table provides typical GC-MS parameters for the analysis of this compound. These may need to be optimized for specific instruments and matrices.

ParameterRecommended Setting
Gas Chromatograph Agilent 7890B GC or equivalent
Column DB-WAX (30 m x 0.25 mm, 0.25 µm) or equivalent polar column
Inlet Temperature 250 °C
Injection Mode Splitless (for LLE) or SPME
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Temperature Program Initial 40°C for 2 min, ramp at 5°C/min to 230°C, hold for 5 min
Mass Spectrometer Agilent 5977B MSD or equivalent
Ion Source Temperature 230 °C
Quadrupole Temperature 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Characteristic Ions (m/z) 85 (quantifier) , 41, 56, 99

4.1.3. Calibration and Quantification

  • Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent (e.g., ethanol).

  • Spike each standard solution with the same concentration of the internal standard as used in the samples.

  • Inject the standard solutions into the GC-MS system and acquire the data.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • The concentration of this compound in the prepared samples can then be determined from this calibration curve.

Sensory Analysis: Triangle Test

The triangle test is a discriminative sensory evaluation method used to determine if a perceptible difference exists between two products.[3][11] This protocol outlines how to use this compound as a standard to train panelists and to assess flavor differences in a product.

4.2.1. Panelist Selection and Training

  • Select a panel of 20-40 individuals who are regular consumers of the product being tested or have been screened for their sensory acuity.

  • Train the panelists to recognize the characteristic aroma of this compound by presenting them with a reference standard solution.

4.2.2. Sample Preparation

  • Reference Standard: Prepare a solution of this compound in a neutral medium (e.g., water or a base product matrix) at a concentration that is clearly perceptible but not overpowering. This will serve as the "different" sample (Sample B).

  • Control Sample: Prepare the base product matrix without the addition of this compound. This will serve as the "identical" sample (Sample A).

  • Test Samples: For each panelist, prepare three coded samples. Two of the samples will be the control (A), and one will be the reference standard (B). The order of presentation should be randomized for each panelist. The six possible combinations are: AAB, ABA, BAA, BBA, BAB, and ABB.[3]

  • Present the samples in identical, opaque containers labeled with random three-digit codes.[3]

4.2.3. Test Procedure

  • Provide each panelist with the three coded samples, a glass of water for palate cleansing, and a ballot.

  • Instruct the panelists to evaluate the samples from left to right.

  • Ask the panelists to identify the sample that is different from the other two.

  • Even if no difference is perceived, panelists should be instructed to make a choice.

4.2.4. Data Analysis

  • The results are analyzed by counting the number of correct identifications.

  • Statistical tables for the triangle test are used to determine if the number of correct answers is statistically significant at a chosen confidence level (typically 95%). This indicates that a perceptible difference exists between the samples.

Visualizations

Experimental Workflow for GC-MS Analysis

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Food/Beverage Sample Spike Spike with Internal Standard Sample->Spike SPME HS-SPME (e.g., Fruit Matrix) Spike->SPME Volatiles LLE Liquid-Liquid Extraction (e.g., Beverage Matrix) Spike->LLE Liquids Extract Concentrated Extract SPME->Extract LLE->Extract GC_Inlet GC Inlet (Thermal Desorption/Injection) Extract->GC_Inlet GC_Column Gas Chromatography (Separation) GC_Inlet->GC_Column MS_Detector Mass Spectrometry (Detection & Identification) GC_Column->MS_Detector Chromatogram Chromatogram (Peak Integration) MS_Detector->Chromatogram Quantification Quantification of This compound Chromatogram->Quantification Calibration Calibration Curve (Standard Solutions) Calibration->Quantification Olfactory_Pathway cluster_receptor Olfactory Receptor Neuron Odorant This compound (Odorant) OR Olfactory Receptor (GPCR) Odorant->OR Binds to G_Protein G-protein (Gαolf) OR->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Converts AC CNG_Channel Cyclic Nucleotide-Gated (CNG) Ion Channel cAMP->CNG_Channel Opens Ca_Na_Influx Ca²⁺/Na⁺ Influx CNG_Channel->Ca_Na_Influx Allows Depolarization Depolarization Ca_Na_Influx->Depolarization Causes Action_Potential Action Potential to Brain Depolarization->Action_Potential Generates

References

Troubleshooting & Optimization

Technical Support Center: Optimizing γ-Nonalactone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to improve the yield of γ-nonalactone chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common chemical synthesis routes for producing γ-nonalactone?

A1: Several common methods are employed for the chemical synthesis of γ-nonalactone. These include:

  • Radical Addition Reaction: This approach involves the reaction of n-hexanol and acrylic acid at elevated temperatures (170-190 °C) with catalysts like boric acid or zinc bromide.[1] An initiator, such as di-tert-butyl peroxide, is often used.[2][3]

  • Condensation and Lactonization: A traditional method involves the Knoevenagel condensation of heptanal (B48729) with malonic acid, followed by ring closure (lactonization) to form the γ-nonalactone.[4][5][6][7]

  • Intramolecular Esterification: This method uses 4-hydroxynonanoic acid, which undergoes intramolecular esterification catalyzed by a strong acid, such as concentrated sulfuric acid, to yield the final product.[8]

  • From Undecylenic Acid and Malonic Acid: This is an alternative multi-step esterification process.[2]

Q2: What are the key factors that influence the yield of γ-nonalactone synthesis?

A2: The yield of γ-nonalactone is sensitive to several experimental parameters:

  • Reaction Temperature: The optimal temperature range can vary significantly between different synthesis routes. For instance, the radical addition of n-hexanol and acrylic acid is typically performed at 170-190 °C.[1][9]

  • Catalyst Choice: The type and concentration of the catalyst are critical. Strong acids like sulfuric acid are used for lactonization[5][8], while catalysts such as boric acid or zinc bromide are used in radical addition reactions.[1] Milder catalysts like the ion-exchange resin Amberlyst 15 can minimize side reactions.[5]

  • Reactant Ratios: The molar ratio of reactants, such as acrylic acid to alcohol, can impact the reaction efficiency.[3]

  • Removal of Water: In reactions that produce water as a byproduct, its efficient removal can drive the equilibrium towards product formation and improve yield. This can be achieved by using a water segregator (e.g., a Dean-Stark apparatus), sometimes with the addition of a drying agent.[9]

  • Reaction Time: The duration of the reaction is crucial and typically ranges from 5 to 15 hours, depending on the specific conditions.[1][9]

Q3: What are the typical physical and chemical properties of γ-nonalactone?

A3: γ-Nonalactone, also known as aldehyde C-18, is a colorless to pale yellow liquid with a strong coconut-like aroma.[2][4][8] Key properties are summarized below:

  • Molecular Formula: C₉H₁₆O₂[2][8]

  • Molecular Weight: 156.22 g/mol [2][8]

  • Boiling Point: 243 °C[8]

  • Flash Point: 126 °C[8]

  • Solubility: Slightly soluble in water (approximately 1 g/L).[5]

Q4: Can γ-nonalactone be produced through biotechnological methods?

A4: Yes, biotechnological routes are being explored and developed.[8] These processes often involve the use of microorganisms, such as Pichia ohmeri and Pichia stipitis, to convert precursors like ricinoleic acid or other unsaturated C18 hydroxy-acids into γ-nonalactone.[10] While research is ongoing to improve the efficiency of these biosynthetic pathways, they offer a "natural" alternative to chemical synthesis.[10][11]

Troubleshooting Guide

Q1: My reaction mixture turned dark brown or black during synthesis. What is the cause and how can I prevent it?

A1: Dark coloration is a common issue, particularly when using strong mineral acids like concentrated sulfuric acid as a catalyst.[12] This is often due to acid-catalyzed side reactions, such as polymerization and degradation of the starting materials or the final product.[12]

  • Solutions:

    • Use a Milder Catalyst: Consider replacing strong acids with a milder catalyst like a strongly acidic ion-exchange resin (e.g., Amberlyst 15). This can minimize side reactions and simplify the purification process.[5][12]

    • Optimize Reaction Temperature: High temperatures can accelerate the rate of side reactions. Ensure the reaction is maintained at the recommended temperature. Using a higher vacuum during distillation can also lower the boiling point, allowing for distillation at a lower temperature and reducing thermal degradation.[13]

Q2: I am experiencing a low yield after purification. What are the potential causes and solutions?

A2: A poor yield can result from issues at various stages of the synthesis and purification process.[13]

  • Potential Causes & Solutions:

    • Incomplete Reaction: Verify that the initial synthesis reaction has gone to completion using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC) on the crude reaction mixture.[13]

    • Inefficient Extraction: If using liquid-liquid extraction, ensure the chosen solvent is appropriate and perform the extraction multiple times to maximize the recovery of the product from the aqueous phase.[13]

    • Hydrolysis: γ-Nonalactone can hydrolyze back to its corresponding hydroxy acid under acidic or basic conditions.[1] Ensure the pH is controlled, especially during workup. A neutral environment is ideal to prevent hydrolysis.[5]

    • Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product. Optimizing reaction conditions (temperature, catalyst, reaction time) can help minimize these.[9]

Q3: The purity of my final product is lower than expected after distillation. How can I improve it?

A3: Low purity can be due to incomplete reactions, the presence of side products, or inefficient purification methods.[13]

  • Troubleshooting Steps:

    • Identify Impurities: Use analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) to identify the impurities. Common impurities can include unreacted starting materials or side-products like tert-butyl alcohol.[13]

    • Optimize Distillation: If impurities have boiling points close to that of γ-nonalactone, improve the efficiency of the fractional distillation. Using a longer packed column or a spinning band distillation apparatus can enhance separation.[13]

    • Consider Chromatography: For achieving high purity, column chromatography using silica (B1680970) gel can be an effective secondary purification step after distillation.[13]

Q4: My final product has a harsh or acidic off-odor. How can I remove it?

A4: This common issue is often caused by residual acidic catalysts or acidic byproducts from the synthesis.[13]

  • Solutions:

    • Neutralization Wash: Before the final distillation, wash the crude product with a 5% sodium bicarbonate (NaHCO₃) solution. If the off-odor persists, a dilute solution of sodium hydroxide (B78521) (NaOH) can be used, followed by a water wash to remove any residual base.[13]

    • Vacuum Distillation: A carefully performed vacuum fractional distillation is essential for separating the desired lactone from odor-causing impurities.[13]

Quantitative Data

The yield of γ-nonalactone is highly dependent on the chosen synthesis method and reaction conditions. The following table summarizes reported yields from various sources.

Synthesis MethodStarting MaterialsCatalyst/ConditionsReported YieldReference
Radical Additionn-Hexanol, Acrylic AcidDi-tert-butyl peroxide, 180°C, 12h reflux75.35%[9]
Knoevenagel Condensation & LactonizationHeptanal, Malonic AcidTriethylamine (B128534), then Amberlyst 15 resin, reflux73.63%[5]
Knoevenagel Condensation & LactonizationHeptanal, Malonic AcidTriethylamine, then 85% H₂SO₄, heat~30%[4]

Experimental Protocols

Protocol 1: Synthesis via Radical Addition of n-Hexanol and Acrylic Acid

This protocol is based on a method designed to improve yield by controlling the addition of reactants and removing water.[9]

Materials:

  • n-Hexanol

  • Acrylic Acid

  • Di-tert-butyl peroxide (initiator)

  • Catalyst (e.g., boric acid or zinc bromide)

  • Heating reactor with a stirrer and a water segregator (e.g., Dean-Stark apparatus)

  • Drying agent

Procedure:

  • Add approximately three-fourths of the total n-hexanol and the catalyst to the heating reactor.

  • Stir the mixture and heat to 170-190 °C.

  • In a separate vessel, mix the remaining n-hexanol with the initiator (di-tert-butyl peroxide) and acrylic acid.

  • Once the reactor reaches the target temperature, slowly drip the mixture from step 3 into the reactor at a controlled rate of 3-10 mL/h.

  • Add a suitable drying agent to the water segregator to efficiently remove water generated during the reaction.

  • After all the reactants have been added, allow the mixture to reflux for 5-15 hours.

  • Monitor the reaction progress using appropriate analytical techniques (e.g., GC).

  • After completion, cool the reaction mixture and proceed with purification, which typically involves vacuum distillation.

Protocol 2: Synthesis via Knoevenagel Condensation and Lactonization

This protocol describes a two-step synthesis starting from heptanal and malonic acid.[5]

Step 1: Preparation of the Unsaturated Acid

  • In a round-bottom flask equipped with a condenser and magnetic stirrer, charge malonic acid (40 mmol), heptaldehyde (40 mmol), and triethylamine (60 mmol).

  • Heat the mixture to 100-110 °C for 1 hour.

  • Cool the mixture and transfer it to a separatory funnel.

  • Add diethyl ether and 4N HCl, then shake to separate the layers.

  • Wash the organic layer with water.

  • Extract the aqueous layer with 1.25N NaOH.

  • Acidify the aqueous layer with 4N HCl to precipitate the unsaturated acid.

  • Extract the acid with diethyl ether, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent to obtain the crude unsaturated acid.

Step 2: Cyclization to the Lactone

  • Dissolve the crude acid from Step 1 in heptane.

  • Add an equal weight of Amberlyst 15 cationic resin.

  • Heat the mixture to reflux with strong stirring for 1 hour.

  • Cool the flask and decant the supernatant.

  • Wash the resin with diethyl ether and combine the organic solutions.

  • Remove the solvents under reduced pressure to yield the crude γ-nonalactone.

  • Purify the product by vacuum distillation.

Visualizations

Experimental Workflow for γ-Nonalactone Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reactants Select Starting Materials (e.g., n-Hexanol & Acrylic Acid or Heptanal & Malonic Acid) Setup Assemble Reaction Apparatus (Reactor, Condenser, Stirrer) Reactants->Setup Addition Charge Reactants & Catalyst Setup->Addition Heating Heat to Optimal Temperature & Reflux for 5-15h Addition->Heating Monitoring Monitor Reaction Progress (TLC, GC) Heating->Monitoring Quenching Cool Reaction & Quench Monitoring->Quenching Extraction Liquid-Liquid Extraction & Washing Quenching->Extraction Drying Dry Organic Layer (e.g., Na₂SO₄) Extraction->Drying Purification Purify by Vacuum Distillation Drying->Purification Analysis Characterize Final Product (GC-MS, NMR) Purification->Analysis

Caption: General experimental workflow for the chemical synthesis of γ-nonalactone.

Troubleshooting Flowchart for Low Product Yield

G Start Low Yield of γ-Nonalactone Observed CheckReaction Was the reaction monitored to completion (TLC/GC)? Start->CheckReaction CheckWorkup Was emulsion formation an issue during workup? CheckReaction->CheckWorkup Yes IncompleteRxn Solution: Increase reaction time or optimize temperature/catalyst. CheckReaction->IncompleteRxn No CheckPurity Is the crude product purity low? CheckWorkup->CheckPurity No Emulsion Solution: Use brine wash, centrifuge, or add a different solvent. CheckWorkup->Emulsion Yes CheckConditions Were reaction conditions (temp, time, catalyst) optimal? CheckPurity->CheckConditions No SideRxns Solution: Use milder catalyst (e.g., Amberlyst 15), optimize temperature. CheckPurity->SideRxns Yes OptimizeConds Solution: Review literature for optimal conditions for the specific route. CheckConditions->OptimizeConds No End Yield Improved CheckConditions->End Yes IncompleteRxn->End Emulsion->End SideRxns->End OptimizeConds->End

Caption: Troubleshooting decision tree for addressing low yield in γ-nonalactone synthesis.

Key Chemical Synthesis Routes for γ-Nonalactone

G cluster_route1 Radical Addition cluster_route2 Knoevenagel Condensation cluster_route3 Intramolecular Esterification Product γ-Nonalactone Hexanol n-Hexanol Hexanol->Product Di-tert-butyl Peroxide, 170-190°C AcrylicAcid Acrylic Acid AcrylicAcid->Product Heptanal Heptanal UnsaturatedAcid Unsaturated Acid Intermediate Heptanal->UnsaturatedAcid Triethylamine, 100-110°C MalonicAcid Malonic Acid MalonicAcid->UnsaturatedAcid UnsaturatedAcid->Product Acid Catalyst (H₂SO₄ or Resin), Reflux HydroxyAcid 4-Hydroxynonanoic Acid HydroxyAcid->Product Strong Acid (e.g., H₂SO₄)

Caption: Diagram illustrating the main chemical pathways to synthesize γ-nonalactone.

References

Technical Support Center: Microbial Fermentation of Gamma-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the microbial fermentation of gamma-nonalactone (B146572). This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance for successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary microbial pathways for this compound biosynthesis?

A1: this compound is primarily produced by yeasts through the metabolism of fatty acid precursors, most notably linoleic acid. Two main biosynthetic routes have been elucidated in yeasts like Saccharomyces cerevisiae and Sporobolomyces odorus:

  • 13-Lipoxygenation Pathway: Linoleic acid undergoes 13-lipoxygenation and reduction to form 13-hydroxyoctadecadienoic acid (13-HODE). Subsequent β-oxidation and one α-oxidation step lead to the formation of (S)-γ-nonalactone.[1][2]

  • 9-Lipoxygenation Pathway: Linoleic acid is converted via 9-lipoxygenation and reduction to 9-hydroxyoctadecadienoic acid (9-HODE). A Baeyer-Villiger oxidation then yields azelaic acid and 2E,4E-nonadien-1-ol, which is further transformed into (R)-γ-nonalactone.[1][2]

Another key precursor that can be converted to this compound by yeast is 4-oxononanoic acid.[1][3]

Q2: Which microorganisms are commonly used for this compound production?

A2: Several yeast species have been identified as producers of this compound. These include:

  • Saccharomyces cerevisiae : Commonly used in baking and brewing, this yeast can convert linoleic acid and its derivatives to this compound.[1]

  • Sporobolomyces odorus : This yeast is also known to produce this compound from linoleic acid.[1][2]

  • Pichia ohmeri and Pichia stipitis : These yeasts can be cultured in a substrate containing an unsaturated C18 hydroxy-acid with a hydroxyl group at the C13 position to produce this compound.[4][5]

Q3: What are the main precursors for microbial this compound fermentation?

A3: The primary precursor is linoleic acid.[1] Other important precursors and intermediates include:

  • Coriolic acid (13-hydroxy-9,11-octadecadienoic acid): An unsaturated C18 hydroxy-acid.

  • 4-oxononanoic acid: A direct precursor that can be biotransformed by yeast into this compound.[2][3]

  • Linolenic acid: Can also serve as a substrate for lipoxygenation to produce unsaturated gamma-lactones.[4]

Troubleshooting Guide

IssuePossible CausesRecommended Solutions
Low or No this compound Yield Inappropriate microbial strain: The selected yeast strain may have low efficiency in converting precursors.Strain Selection: Screen different strains of Saccharomyces cerevisiae, Pichia species, or Sporobolomyces odorus for their ability to produce this compound.
Insufficient precursor availability: Low concentration of linoleic acid or other precursors in the medium.Precursor Feeding: Supplement the fermentation medium with linoleic acid or its derivatives. A fed-batch strategy can be employed to maintain a non-toxic concentration.[6]
Suboptimal fermentation conditions: pH, temperature, and aeration may not be ideal for lactone production.Process Optimization: Optimize fermentation parameters such as pH (typically 5.0-7.0 for yeasts like Yarrowia lipolytica), temperature (around 28-30°C), and aeration to ensure adequate oxygen supply for the bioconversion.[6][7]
Inhibition of Microbial Growth Substrate toxicity: High concentrations of fatty acid precursors can be toxic to microbial cells.Controlled Substrate Addition: Start with a lower precursor concentration (e.g., 10-30 g/L of the oil containing the fatty acid) and use a fed-batch approach to avoid toxic levels.[6]
Product toxicity: Accumulation of this compound or other byproducts can inhibit microbial growth.In Situ Product Removal (ISPR): Implement techniques like liquid-liquid extraction with a biocompatible solvent or solid-phase extraction with adsorbent resins to continuously remove the product from the broth.[6]
Formation of inhibitory fatty acids: Production of medium-chain fatty acids like decanoic and octanoic acids can be toxic.Adsorption of Inhibitors: Yeast ghosts (cell walls) can be added to the medium to adsorb these toxic fatty acids.[8]
Inconsistent or Variable Yields Variability in precursor source: Natural oils used as precursor sources can have inconsistent fatty acid profiles.Precursor Characterization: Analyze the fatty acid composition of your precursor source before each fermentation to ensure consistency.
Contamination: Contamination with other microorganisms can compete for nutrients and produce inhibitory compounds.Aseptic Techniques: Ensure strict aseptic techniques throughout the entire process, from media preparation to fermentation.[7]

Quantitative Data

Table 1: Reported Concentrations of this compound in Fermented Products

Fermented ProductMicroorganism(s)Precursor(s)Concentration RangeReference(s)
Botrytised WinesSaccharomyces cerevisiae & Botrytis cinereaLinoleic acid derivatives from grapesUp to 43.5 µg/L[1][3]
Non-Botrytised WinesSaccharomyces cerevisiaeLinoleic acid from grapesUp to 8.7 µg/L[1][3]
Merlot and Cabernet Sauvignon MustsSaccharomyces cerevisiae4-oxononanoic acid28.7 to 60 µg/L[2]
New Zealand Pinot Noir WinesSaccharomyces cerevisiaeLinoleic acid from grapes8.3 to 22.5 µg/L[9]

Experimental Protocols

Protocol 1: General Procedure for this compound Production using Pichia stipitis

This protocol is adapted from a patented process for the production of gamma-nonalactones.[4][5]

1. Inoculum Preparation: a. Prepare MPGA medium (20 g/L malt (B15192052) extract, 5 g/L peptone, 20 g/L glucose, 15 g/L agar, pH 6.5-7). b. Culture Pichia stipitis (e.g., CBS 5773) on MPGA plates for three days at 28-30°C. c. Inoculate a single colony into a 300 mL flask containing 50 mL of MPGB medium (20 g/L malt extract, 5 g/L peptone, 20 g/L glucose). d. Incubate the flask on a shaker (120 rpm) at 28-30°C for 24 hours to create a pre-inoculum.

2. Fermentation: a. Inoculate 300 mL flasks containing 50 mL of fresh MPGB medium with 10% (v/v) of the pre-inoculum. b. Incubate under the same conditions (120 rpm, 28-30°C) for 24 hours. c. Add the hydroxy-acid substrate (e.g., coriolic acid) to a final concentration of 2.5 g/L. d. Continue the incubation for 24 to 48 hours.

3. Extraction and Analysis: a. At the end of the fermentation, filter the mycelium. b. Extract the filtrate and the mycelium separately with a suitable organic solvent (e.g., methylene (B1212753) chloride). c. Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. d. Analyze the crude extract for this compound content using Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Quantification of this compound by GC-MS

This is a general guideline for the analysis of this compound.

1. Sample Preparation: a. To 50 mL of the fermentation broth, add a known amount of an internal standard (e.g., isotopically labeled this compound or 2-octanol).[1][9] b. Perform a solid-phase extraction (SPE) or liquid-liquid extraction with a solvent like dichloromethane (B109758) to isolate the volatile compounds.[1][3] c. Concentrate the extract to a small volume (e.g., 1 mL) under a gentle stream of nitrogen.

2. GC-MS Analysis:

  • Gas Chromatograph (GC) Conditions:
  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
  • Injector Temperature: 250°C.
  • Oven Program: Start at 40°C for 5 minutes, ramp to 115°C at 25°C/min, then to 145°C at 5°C/min, and finally to 240°C at 80°C/min, hold for 15 minutes.
  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.
  • Mass Spectrometer (MS) Conditions:
  • Ionization Mode: Electron Ionization (EI) at 70 eV.
  • Source Temperature: 230°C.
  • Scan Range: m/z 40-300.

3. Quantification: a. Create a calibration curve using standard solutions of this compound of known concentrations. b. Determine the concentration of this compound in the sample by comparing its peak area to that of the internal standard and using the calibration curve.

Visualizations

Microbial_Fermentation_Workflow General Workflow for Microbial Fermentation of this compound cluster_prep Preparation cluster_ferm Fermentation cluster_downstream Downstream Processing Strain_Selection Microbial Strain Selection (e.g., S. cerevisiae, P. stipitis) Media_Preparation Media Preparation (e.g., MPGB) Strain_Selection->Media_Preparation Inoculum_Development Inoculum Development (Pre-culture) Media_Preparation->Inoculum_Development Fermentation_Process Fermentation (Batch or Fed-Batch) Inoculum_Development->Fermentation_Process Precursor_Addition Precursor Addition (Linoleic Acid / Derivatives) Fermentation_Process->Precursor_Addition Parameter_Control Process Parameter Control (pH, Temp, Aeration) Fermentation_Process->Parameter_Control Extraction Extraction (LLE or SPE) Fermentation_Process->Extraction Purification Purification (e.g., Chromatography) Extraction->Purification Analysis Analysis (GC-MS) Purification->Analysis

Caption: General experimental workflow for this compound production.

signaling_pathway Biosynthetic Pathways of this compound in Yeast cluster_precursor Precursor cluster_pathway1 13-Lipoxygenation Pathway cluster_pathway2 9-Lipoxygenation Pathway Linoleic_Acid Linoleic Acid Lipox13 13-Lipoxygenation / Reduction Linoleic_Acid->Lipox13 Lipox9 9-Lipoxygenation / Reduction Linoleic_Acid->Lipox9 HODE13 13-Hydroxyoctadecadienoic Acid (13-HODE) Lipox13->HODE13 Oxidation1 β-oxidation & α-oxidation HODE13->Oxidation1 S_GNL (S)-γ-Nonalactone Oxidation1->S_GNL HODE9 9-Hydroxyoctadecadienoic Acid (9-HODE) Lipox9->HODE9 BV_Oxidation Baeyer-Villiger Oxidation HODE9->BV_Oxidation Nonadienol 2E,4E-Nonadien-1-ol BV_Oxidation->Nonadienol R_GNL (R)-γ-Nonalactone Nonadienol->R_GNL

Caption: Key biosynthetic routes for this compound in yeast.

troubleshooting_logic Troubleshooting Logic for Low this compound Yield Start Low/No Yield Check_Growth Is Microbial Growth Normal? Start->Check_Growth Check_Precursor Is Precursor Concentration Sufficient? Check_Growth->Check_Precursor Yes Sol_Growth Troubleshoot Growth: - Check for contamination - Address substrate/product toxicity - Optimize media components Check_Growth->Sol_Growth No Check_Conditions Are Fermentation Conditions Optimal? Check_Precursor->Check_Conditions Yes Sol_Precursor Optimize Precursor: - Increase precursor concentration - Implement fed-batch feeding Check_Precursor->Sol_Precursor No Sol_Conditions Optimize Conditions: - Adjust pH, temperature, aeration - Verify microbial strain efficiency Check_Conditions->Sol_Conditions No Check_Conditions->Sol_Conditions Yes (Re-evaluate Strain)

Caption: Decision tree for troubleshooting low fermentation yields.

References

Technical Support Center: Accurate Quantification of Gamma-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the quantification of gamma-nonalactone (B146572), a key aroma compound. It is designed for researchers, scientists, and drug development professionals who may encounter challenges with matrix effects in their analytical experiments.

Troubleshooting Guide

This guide addresses specific issues that can arise during the quantification of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Recommended Solution(s)
Poor Reproducibility of this compound Quantification Inconsistent sample preparation, variable matrix effects between samples, instrument instability.Implement a standardized sample preparation protocol. Utilize an internal standard, preferably a stable isotope-labeled version of this compound, to account for variability. Ensure the analytical instrument is properly calibrated and maintained.
Signal Suppression or Enhancement Observed Co-eluting matrix components interfering with the ionization of this compound in the mass spectrometer source.Employ Stable Isotope Dilution Analysis (SIDA) to compensate for these effects.[1] Alternatively, prepare matrix-matched calibration standards to mimic the sample matrix.[2][3] More rigorous sample cleanup, such as Solid Phase Extraction (SPE), can also remove interfering compounds.[4][5]
Low Analyte Recovery Inefficient extraction from the sample matrix, degradation of this compound during sample processing.Optimize the extraction method by adjusting solvent type, pH, or extraction time. For complex matrices, consider techniques like Solid Phase Microextraction (SPME).[6][7] Ensure sample processing conditions are mild to prevent lactone hydrolysis, especially in alkaline conditions.[1]
Non-linear Calibration Curve Saturation of the detector at high concentrations, significant and variable matrix effects across the concentration range.Extend the calibration range or dilute samples to fall within the linear range of the detector. If matrix effects are the cause, matrix-matched calibration or SIDA is highly recommended for accurate quantification.[8][9]

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and why do they impact this compound quantification?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, undetected components in the sample matrix.[10] In the context of mass spectrometry-based quantification of this compound, these effects can lead to either suppression or enhancement of the signal, resulting in inaccurate and unreliable measurements.[10] Complex matrices, such as those found in food, beverages, and biological samples, are particularly prone to causing significant matrix effects.

Q2: What is the most effective method to overcome matrix effects for this compound quantification?

A2: Stable Isotope Dilution Analysis (SIDA) is widely regarded as the gold standard for overcoming matrix effects in mass spectrometry.[1] This technique involves adding a known amount of a stable isotope-labeled version of this compound (e.g., ²H₂¹³C₂-γ-nonalactone) to the sample at the beginning of the workflow.[8][9][11] Because the labeled internal standard has nearly identical physicochemical properties to the native analyte, it experiences the same matrix effects and extraction inefficiencies. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved, as the ratio remains unaffected by these variations.[1]

Q3: When is matrix-matched calibration a suitable alternative to SIDA?

A3: Matrix-matched calibration is a viable option when a stable isotope-labeled internal standard for this compound is not available or is cost-prohibitive.[2] This method involves preparing the calibration standards in a blank matrix that is representative of the samples being analyzed.[3] By doing so, the calibration standards experience similar matrix effects as the unknown samples, leading to more accurate quantification compared to using solvent-based standards.[2] However, finding a truly "blank" matrix can be challenging, and this method may not account for sample-to-sample variability in matrix composition as effectively as SIDA.

Q4: Can sample preparation techniques help in mitigating matrix effects?

A4: Yes, appropriate sample preparation is a crucial first step in minimizing matrix effects. Techniques that can be employed include:

  • Solid Phase Extraction (SPE): This is an effective cleanup technique to remove interfering compounds from the sample extract before analysis.[5][12]

  • Liquid-Liquid Extraction (LLE): Can be optimized to selectively extract this compound while leaving behind many matrix components.[13]

  • Sample Dilution: A simple and often effective method to reduce the concentration of matrix components, thereby lessening their impact on ionization.[4][14] However, this may compromise the limit of detection if the initial concentration of this compound is low.

Q5: What are the key considerations for developing a robust GC-MS method for this compound quantification?

A5: For reliable quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS), consider the following:

  • Column Selection: A column with appropriate polarity, such as a DB-Wax, is often used to achieve good chromatographic separation of this compound from other volatile compounds.[6]

  • Ionization Mode: Electron Impact (EI) ionization is commonly used, and monitoring a characteristic ion, such as m/z 85, provides good selectivity.[6][7]

  • Internal Standard: As discussed, using a stable isotope-labeled internal standard is highly recommended for the most accurate results.[9][11]

Experimental Protocol: Quantification of this compound using Stable Isotope Dilution Analysis (SIDA) by SPE-GC-MS

This protocol provides a general framework for the quantification of this compound in a liquid matrix (e.g., wine) using SIDA coupled with Solid Phase Extraction and Gas Chromatography-Mass Spectrometry.

1. Materials and Reagents:

  • This compound analytical standard

  • ²H₂¹³C₂-γ-nonalactone internal standard solution (or other suitable labeled analog)

  • Methanol (B129727) (HPLC grade)

  • Dichloromethane (HPLC grade)

  • Deionized water

  • Solid Phase Extraction (SPE) cartridges (e.g., C18)

  • Sample vials

2. Sample Preparation:

  • Pipette a known volume (e.g., 50 mL) of the sample into a flask.

  • Spike the sample with a known amount of the ²H₂¹³C₂-γ-nonalactone internal standard solution. The amount should be chosen to be in the mid-range of the expected analyte concentration.

  • Vortex the sample to ensure thorough mixing.

3. Solid Phase Extraction (SPE):

  • Condition the SPE cartridge by passing methanol followed by deionized water.

  • Load the spiked sample onto the SPE cartridge.

  • Wash the cartridge with deionized water to remove polar interferences.

  • Elute the this compound and the internal standard with an appropriate organic solvent (e.g., dichloromethane).

  • Collect the eluate and concentrate it under a gentle stream of nitrogen if necessary.

4. GC-MS Analysis:

  • Inject a 1 µL aliquot of the final extract into the GC-MS system.

  • GC Conditions (Example):

    • Inlet Temperature: 250°C

    • Carrier Gas: Helium at a constant flow rate

    • Oven Program: Start at 40°C, hold for 2 min, ramp to 240°C at 10°C/min, hold for 5 min.

  • MS Conditions (Example):

    • Ionization Mode: Electron Impact (EI) at 70 eV

    • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Ions to Monitor: m/z 85 for this compound and the corresponding ion for the labeled internal standard.

5. Quantification:

  • Prepare a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of this compound.

  • Determine the concentration of this compound in the sample by using the measured peak area ratio and the calibration curve.

Visualizations

TroubleshootingWorkflow cluster_Start Problem Identification cluster_Investigation Investigation of Potential Causes cluster_Solutions Implementation of Solutions cluster_Verification Verification Start Inaccurate γ-Nonalactone Quantification Reproducibility Poor Reproducibility? Start->Reproducibility Signal_Effect Signal Suppression/Enhancement? Reproducibility->Signal_Effect No Standardize_Prep Standardize Sample Prep Use Internal Standard Reproducibility->Standardize_Prep Yes Recovery Low Recovery? Signal_Effect->Recovery No SIDA Implement Stable Isotope Dilution Analysis (SIDA) Signal_Effect->SIDA Yes Cleanup Improve Sample Cleanup (e.g., SPE) Recovery->Cleanup Yes End Accurate & Reproducible Quantification Standardize_Prep->End Matrix_Match Use Matrix-Matched Calibration SIDA->Matrix_Match If SIDA not feasible SIDA->End Matrix_Match->End Optimize_Extraction Optimize Extraction Method Cleanup->Optimize_Extraction Cleanup->End Optimize_Extraction->End

Caption: Troubleshooting workflow for inaccurate this compound quantification.

SIDA_Principle cluster_SamplePrep Sample Preparation cluster_Analysis Extraction & Analysis cluster_Quantification Quantification cluster_Key Key Principle Sample Sample containing unknown amount of γ-Nonalactone Spike Add known amount of Isotope-Labeled γ-Nonalactone (IS) Sample->Spike Spiked_Sample Spiked Sample Spike->Spiked_Sample Extraction Extraction / Cleanup (e.g., SPE) Spiked_Sample->Extraction GCMS GC-MS Analysis Extraction->GCMS Ratio Measure Peak Area Ratio (Analyte / IS) GCMS->Ratio Concentration Calculate Analyte Concentration Ratio->Concentration Key Ratio (Analyte/IS) is independent of recovery and matrix effects.

Caption: Principle of Stable Isotope Dilution Analysis (SIDA).

References

Stability issues of gamma-nonalactone in acidic beverages

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides technical support for researchers, scientists, and product development professionals encountering stability issues with gamma-nonalactone (B146572) in acidic beverage formulations.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in acidic beverages?

A1: this compound (also known as Aldehyde C-18) is a widely used flavoring compound prized for its intense coconut aroma, often described as sweet, creamy, and fruity.[1][2][3] At lower concentrations, it can impart peach and apricot notes.[1] It is found naturally in various fruits like peaches, apricots, and strawberries.[4][5] Its low flavor threshold, typically 10 to 30 parts per billion in water, means that very small quantities can have a significant sensory impact, making it a valuable ingredient for creating tropical, stone fruit, and other fruit profiles in beverages.[1]

Q2: What is the primary stability issue with this compound in acidic beverages?

A2: The primary stability issue is its susceptibility to acid-catalyzed hydrolysis.[6][7] this compound is a cyclic ester (a lactone), and like other esters, its ring structure can be opened in the presence of acid and water.[8][9] This chemical reaction leads to the degradation of the parent compound, resulting in a loss of its characteristic aroma.

Q3: What is the main degradation pathway for this compound in acidic conditions?

A3: Under acidic conditions, this compound undergoes hydrolysis, where the lactone ring is cleaved to form its corresponding open-chain hydroxy acid, 4-hydroxynonanoic acid.[6][7][9] This reaction is reversible, but in aqueous systems like beverages, the equilibrium can shift towards the formation of the hydroxy acid, leading to a diminished concentration of the aromatic lactone.[8] The reaction can proceed through either a unimolecular (AAC1) or bimolecular (AAC2) pathway, depending on the acidity of the medium.[7][9]

Q4: What factors influence the rate of this compound degradation?

A4: The stability of this compound is influenced by several factors:

  • pH: Lower pH (higher acidity) accelerates the rate of hydrolysis.[7][10]

  • Temperature: Higher storage temperatures increase the rate of chemical reactions, including hydrolysis.[7]

  • Storage Time: The degradation is progressive, meaning the concentration of this compound will decrease over the shelf life of the product.

  • Matrix Complexity: The presence of other components in the beverage matrix can also play a role, although pH and temperature are the primary drivers.

Q5: What are the sensory consequences of this compound degradation?

A5: The main sensory consequence is the loss of the intended aroma profile. As this compound degrades into the non-aromatic 4-hydroxynonanoic acid, the characteristic coconut, peach, or fruity notes will diminish in intensity. In some cases, the degradation products of other ingredients, accelerated by the acidic conditions, can lead to the formation of undesirable off-flavors, such as stale or burnt notes.[11]

Troubleshooting Guide

Issue 1: Noticeable loss of coconut/fruity aroma in the beverage over a short period.

  • Possible Cause: Accelerated hydrolysis of this compound due to low pH or high storage temperature.

  • Troubleshooting Steps:

    • Verify pH: Measure the pH of your beverage matrix. If it is lower than intended, adjust using a food-grade buffer system.

    • Conduct a Stability Study: Test the stability of this compound in your formulation at different pH levels (e.g., pH 2.5, 3.0, 3.5) and temperatures (e.g., refrigerated vs. ambient vs. accelerated at 35-40°C).

    • Quantify Concentration: Use analytical methods like Gas Chromatography-Mass Spectrometry (GC-MS) to measure the concentration of this compound at various time points to determine the degradation rate.[12][13]

    • Consider Encapsulation: For highly acidic systems, consider using an encapsulated form of this compound to protect it from the acidic environment.

Issue 2: Development of unexpected "stale" or "waxy" off-notes.

  • Possible Cause: While this compound itself hydrolyzes to a non-aromatic compound, the harsh acidic conditions may be degrading other components in your beverage, such as lipids, leading to oxidative off-flavors.[11]

  • Troubleshooting Steps:

    • Analyze for Off-Flavors: Use analytical techniques like Solid-Phase Microextraction (SPME) or Stir-Bar Sorptive Extraction (SBSE) followed by GC-MS to identify the compounds responsible for the off-notes.[11][14] Common culprits in lipid oxidation include aldehydes like hexanal (B45976) and heptanal.[11]

    • Evaluate Raw Materials: Assess the quality of other ingredients in your formulation, particularly oils or emulsions, for any initial signs of oxidation.

    • Incorporate Antioxidants: Consider adding antioxidants (e.g., ascorbic acid, tocopherols) to your formulation to mitigate lipid oxidation.

Issue 3: Inconsistent results when quantifying this compound.

  • Possible Cause: Issues with the analytical methodology, including sample preparation, extraction efficiency, or the choice of internal standard.

  • Troubleshooting Steps:

    • Optimize Extraction: The complexity of the beverage matrix requires an efficient extraction method. Solid-Phase Extraction (SPE) is a robust and common technique for extracting this compound from wine and other beverages.[12][13][14]

    • Use a Stable Isotope Labeled Internal Standard: For the most accurate and precise quantification, a Stable Isotope Dilution Assay (SIDA) is recommended.[14][15] Using an isotopically labeled version of this compound (e.g., ²H₂¹³C₂-γ-nonalactone) as an internal standard is ideal because it behaves almost identically to the analyte during extraction and analysis, correcting for any matrix effects or losses.[13][14]

    • Method Validation: Ensure your analytical method is properly validated for linearity, reproducibility, and repeatability. A model beverage calibration curve should show excellent linearity (R² > 0.99).[14][15]

Data Presentation

Table 1: Factors Influencing this compound Stability in Acidic Beverages

FactorConditionExpected Impact on StabilityPrimary Degradation Pathway
pH Low pH (< 4.0)Decreased Stability / Faster DegradationAcid-Catalyzed Hydrolysis
Neutral pH (~7.0)Increased StabilityMinimal Hydrolysis
Temperature High Temperature (> 25°C)Decreased Stability / Faster DegradationAccelerated Hydrolysis
Low Temperature (< 10°C)Increased Stability / Slower DegradationSlowed Hydrolysis
Oxygen Presence of OxygenNo direct impact on lactone, but can cause oxidation of other ingredients, leading to off-flavors.N/A (for lactone itself)

Experimental Protocols

Protocol 1: Accelerated Stability Testing of this compound in a Model Beverage

  • Prepare Model Beverage: Create a base solution containing the core components of your beverage (e.g., water, acidulant like citric acid, sweetener). Adjust the pH to the desired levels for testing (e.g., pH 2.8, 3.2, 3.6).

  • Spike with Analyte: Accurately spike each pH-adjusted batch with a known concentration of this compound (e.g., 50 µg/L).

  • Aliquot and Store: Dispense the spiked solutions into sealed, airtight glass vials. Store sets of vials at different temperature conditions (e.g., 4°C, 20°C, and an accelerated condition of 35°C).

  • Time Point Sampling: At specified time intervals (e.g., T=0, 1 week, 2 weeks, 4 weeks, 8 weeks), pull a set of vials from each storage condition for analysis.

  • Quantification: Analyze the samples immediately using a validated analytical method (see Protocol 2) to determine the remaining concentration of this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each pH and temperature condition to determine the degradation kinetics.

Protocol 2: Quantification by Stable Isotope Dilution Assay-Solid Phase Extraction-Gas Chromatography-Mass Spectrometry (SIDA-SPE-GC-MS)

This protocol is based on methodologies described for wine analysis, which are directly applicable to other acidic beverages.[13][14][15]

  • Sample Preparation: Take a precise volume of the beverage sample (e.g., 50 mL).

  • Internal Standard Spiking: Spike the sample with a known amount of an isotopically labeled internal standard (e.g., 100 µL of a 10,000 µg/L solution of ²H₂¹³C₂-γ-nonalactone in ethanol).[14] Mix thoroughly.

  • Solid-Phase Extraction (SPE):

    • Condition an appropriate SPE cartridge (e.g., a divinylbenzene (B73037) polymer-based sorbent) with methanol (B129727) followed by water.

    • Load the spiked sample onto the cartridge.

    • Wash the cartridge with water to remove sugars, acids, and other polar interferences.

    • Elute the analytes (this compound and the internal standard) with a suitable organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Concentration: Concentrate the eluate under a gentle stream of nitrogen to a final volume of approximately 200 µL.

  • GC-MS Analysis:

    • Inject 1-2 µL of the concentrated extract into the GC-MS system.

    • Use a suitable capillary column (e.g., a wax-type or 5% phenyl-methylpolysiloxane column) for separation.

    • Set the mass spectrometer to operate in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both native this compound (e.g., m/z 85) and the labeled internal standard.[12]

  • Quantification: Calculate the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a previously established calibration curve.[15]

Mandatory Visualizations

cluster_conditions Conditions A This compound (Cyclic Ester) E_label Acid-Catalyzed Hydrolysis A->E_label B 4-Hydroxynonanoic Acid (Open-Chain Hydroxy Acid) E_label->B C H+ (Acid) D H₂O (Water)

Caption: Acid-catalyzed hydrolysis of this compound.

start Start: Beverage Sample prep Sample Preparation (Spike with Labeled Standard) start->prep extract Solid-Phase Extraction (SPE) (Isolate Analytes) prep->extract concentrate Solvent Evaporation (Concentrate Sample) extract->concentrate analyze GC-MS Analysis (Separate & Detect) concentrate->analyze quantify Data Processing (Quantify Concentration) analyze->quantify end End: Final Concentration quantify->end

Caption: Experimental workflow for this compound analysis.

start Stability Issue Observed? aroma_loss Aroma Loss? start->aroma_loss Yes no_issue No Action Needed start->no_issue No off_flavor Off-Flavor? aroma_loss->off_flavor No check_ph 1. Check pH & Temperature 2. Run Stability Study aroma_loss->check_ph Yes analyze_off_flavors 1. Identify Off-Notes (GC-MS) 2. Add Antioxidants off_flavor->analyze_off_flavors Yes review_matrix Review Other Ingredients for Instability off_flavor->review_matrix No

Caption: Troubleshooting decision tree for stability issues.

References

Technical Support Center: Optimization of GC-FID for Gamma-Nonalactone Separation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the gas chromatography-flame ionization detection (GC-FID) conditions for the separation of gamma-nonalactone (B146572).

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.

Q1: Why is my this compound peak showing significant tailing or fronting?

A: Peak tailing or fronting for this compound can be caused by several factors. Asymmetrical peaks often indicate issues with the column, sample introduction, or interactions between the analyte and the system.[1]

  • Possible Causes & Solutions:

    • Column Overloading: Injecting too much sample can lead to peak fronting. Try diluting your sample or reducing the injection volume.

    • Active Sites in the System: this compound can interact with active sites (e.g., exposed silanols) in the inlet liner or the column, causing peak tailing.[2] Deactivated liners and columns are recommended. If you suspect active sites have developed, you may need to replace the liner or trim the first few centimeters of the column.

    • Improper Sample Solvent: Using a sample solvent that is not compatible with the stationary phase polarity can cause peak shape issues.[3][4] Ensure your solvent polarity matches that of your column.

    • Incorrect Column Installation: An improperly cut or installed column can create turbulence at the inlet, leading to peak distortion.[2] Ensure the column is cut cleanly at a 90-degree angle and installed at the correct depth in the inlet and detector.

Q2: I am observing poor resolution between this compound and other components in my sample. What should I do?

A: Poor resolution, or peak overlap, suggests that the chromatographic conditions are not optimized for separating the compounds of interest.[5] The key is to adjust parameters that influence selectivity and efficiency.[6]

  • Possible Causes & Solutions:

    • Suboptimal Temperature Program: The oven temperature program is crucial for good separation. If peaks are co-eluting, try a slower temperature ramp rate to increase the separation time between analytes.[6]

    • Incorrect Carrier Gas Flow Rate: The carrier gas flow rate (or linear velocity) affects both separation efficiency and analysis time. Ensure your carrier gas is set to a constant flow mode for reproducible retention times, especially with temperature programming.[3][4] You can optimize the flow rate to achieve the best balance of resolution and speed.

    • Inappropriate Column: The choice of stationary phase is critical for selectivity. For lactones, a polar column (like a wax-type column) is often a good choice.[7][8] If you are using a non-polar column and experiencing co-elution, consider switching to a column with a different stationary phase chemistry.

Q3: My baseline is noisy or drifting, making it difficult to accurately integrate the this compound peak. What could be the cause?

A: An unstable baseline can originate from various sources, including the gas supply, the column, or the detector.[5][9]

  • Possible Causes & Solutions:

    • Contaminated Gas Supply: Impurities in the carrier, hydrogen, or air gases can lead to a noisy or rising baseline. Ensure high-purity gases are used and that gas traps are functioning correctly.

    • Column Bleed: At high temperatures, the stationary phase of the column can degrade and elute, causing the baseline to rise.[10] This is more common with polar columns. Make sure you are operating within the column's recommended temperature limits. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

    • Detector Contamination or Instability: The FID is generally robust but can become contaminated over time, leading to baseline issues.[9][10] The detector may need to be cleaned. Also, ensure the hydrogen and air flow rates for the flame are set correctly and are stable.[11]

Q4: I am not seeing any peak for this compound, or the peak is much smaller than expected. What should I check?

A: A complete loss of peak or a significant decrease in sensitivity can be due to problems with the injection, the system, or the detector itself.

  • Possible Causes & Solutions:

    • Syringe or Autosampler Issue: The sample may not be injected correctly. Check for a bent syringe needle or air bubbles in the syringe.[12]

    • Leak in the System: A leak in the septum or fittings can cause a loss of sample and poor sensitivity.[11][12] Perform a leak check of the system.

    • FID Flame is Extinguished: The FID flame may have gone out, which can sometimes happen with a large solvent injection.[13] Check the detector status to ensure the flame is lit.

    • Improper FID Gas Flow Rates: Incorrect hydrogen-to-air ratios can lead to poor sensitivity.[3][11][14] The typical ratio is around 1:10 for hydrogen to air.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues in GC-FID analysis of this compound.

GC_Troubleshooting_Workflow Start Identify Issue PeakShape Poor Peak Shape (Tailing/Fronting) Start->PeakShape Resolution Poor Resolution (Peak Overlap) Start->Resolution Baseline Baseline Issues (Noise/Drift) Start->Baseline Sensitivity Low/No Sensitivity Start->Sensitivity CheckOverload Check for Column Overload PeakShape->CheckOverload Is peak fronting? CheckActiveSites Inspect for Active Sites PeakShape->CheckActiveSites Is peak tailing? CheckTemp Optimize Oven Temperature Program Resolution->CheckTemp CheckGases Verify Gas Purity & Flow Baseline->CheckGases CheckInjection Verify Injection Process Sensitivity->CheckInjection Solution Problem Resolved CheckOverload->Solution CheckActiveSites->Solution CheckFlow Verify Carrier Gas Flow Rate CheckTemp->CheckFlow CheckColumn Evaluate Column Choice CheckFlow->CheckColumn CheckColumn->Solution CheckBleed Check for Column Bleed CheckGases->CheckBleed CleanDetector Clean FID Detector CheckBleed->CleanDetector CleanDetector->Solution CheckLeaks Check for System Leaks CheckInjection->CheckLeaks CheckFlame Ensure FID Flame is Lit CheckLeaks->CheckFlame CheckFlame->Solution

Caption: A troubleshooting decision tree for GC-FID analysis.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for GC-FID conditions for this compound analysis?

A: A good starting point can be derived from established methods. The following table summarizes typical parameters.

ParameterTypical ValueNotes
Column DB-Wax or equivalent polar column (e.g., PEG)A 30 m x 0.25 mm i.d., 0.25 µm film thickness is common.[8]
Inlet Temperature 250 °C
Injection Mode Split/Splitless (Splitless for trace analysis)A split ratio of 20:1 can be a starting point for split injection.[8]
Carrier Gas Helium or HydrogenConstant flow mode at ~1.2 mL/min.[8]
Oven Program Start at 60°C (hold 1 min), ramp to 240°C at 8°C/min (hold 10 min)This is an example; the ramp rate may need optimization.[8]
Detector FID
Detector Temp 250 °C - 280 °C
H₂ Flow Rate ~30-45 mL/minOptimize for your instrument.[11]
Air Flow Rate ~300-450 mL/minA 10:1 ratio of air to hydrogen is a good starting point.[11][15]
Makeup Gas (N₂) ~25-30 mL/min

Q2: How should I prepare my sample for this compound analysis?

A: Sample preparation depends on the matrix. For liquid samples, a liquid-liquid extraction (LLE) or solid-phase microextraction (SPME) can be used to extract and concentrate the analyte.[7][8] For instance, a common approach involves extracting the sample with an organic solvent, followed by concentration of the extract before injection.

Q3: What are the key detector parameters to optimize for the FID?

A: The most critical parameters for the Flame Ionization Detector are the gas flow rates.[14] Optimizing the hydrogen (fuel) and air (oxidizer) flow rates is essential for achieving the best sensitivity.[3] A common starting point is a 10:1 ratio of air to hydrogen.[11][15] The makeup gas flow rate should also be optimized to ensure efficient transfer of the analyte from the column to the flame.

Experimental Protocol: GC-FID Analysis of this compound

This section provides a detailed methodology for the analysis of this compound.

  • Instrument and Conditions Setup:

    • Gas Chromatograph: Agilent 7890B GC system or equivalent.[8]

    • Detector: Flame Ionization Detector (FID).

    • Column: DB-WAX (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent polar column.[8]

    • Set the instrument parameters as outlined in the table in FAQ Q1.

  • Sample Preparation (Example using LLE):

    • To a known volume of your liquid sample, add a suitable extraction solvent (e.g., dichloromethane).

    • Vortex the mixture vigorously for 1-2 minutes.

    • Centrifuge to separate the organic and aqueous layers.

    • Carefully collect the organic layer.

    • Concentrate the extract under a gentle stream of nitrogen to a final volume of 1 mL.[8]

  • Injection and Analysis:

    • Inject 1 µL of the prepared sample into the GC.

    • Start the data acquisition.

    • The this compound peak will elute at a specific retention time determined by the established method.

  • Quantification:

    • Prepare a series of calibration standards of this compound at known concentrations.

    • Inject the standards and the sample under the same conditions.

    • Construct a calibration curve by plotting the peak area against the concentration of the standards.

    • Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.

Experimental Workflow Diagram

The diagram below outlines the general workflow from sample preparation to data analysis.

Experimental_Workflow Sample Sample Collection Preparation Sample Preparation (e.g., LLE or SPME) Sample->Preparation Injection GC Injection Preparation->Injection Separation Chromatographic Separation (GC Column) Injection->Separation Detection Detection (FID) Separation->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataAnalysis Data Analysis (Peak Integration & Quantification) DataAcquisition->DataAnalysis Result Final Result DataAnalysis->Result

Caption: General workflow for GC-FID analysis of this compound.

References

Technical Support Center: Gamma-Nonalactone Storage and Polymerization Prevention

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the storage and prevention of polymerization of gamma-nonalactone (B146572).

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability during storage a concern?

This compound is a colorless to pale yellow liquid with a characteristic coconut-like aroma. It is widely used in the flavor, fragrance, and pharmaceutical industries.[1][2] During storage, this compound has a tendency to polymerize, which can lead to an increase in viscosity and a potential shift in its sensory and chemical properties.[2] This degradation can compromise the quality and efficacy of research experiments and final products.

Q2: What are the primary factors that contribute to the polymerization of this compound?

The polymerization of lactones like this compound is primarily influenced by:

  • Temperature: Elevated temperatures can accelerate the rate of polymerization.

  • Presence of Catalysts: Impurities, particularly acidic or basic residues, can catalyze the ring-opening and subsequent polymerization. This compound is noted to be unstable in alkaline conditions.[1]

  • Exposure to Light and Air (Oxidation): While direct evidence for light-induced polymerization of this compound is limited, exposure to air and light can potentially lead to oxidative degradation, which may initiate polymerization.

  • Moisture: this compound is hygroscopic, and the presence of water can lead to hydrolysis, forming 4-hydroxynonanoic acid, which could potentially participate in condensation reactions.[1]

Q3: What are the recommended storage conditions to prevent the polymerization of this compound?

To ensure the long-term stability of this compound and minimize the risk of polymerization, the following storage conditions are recommended:

ParameterRecommendationRationale
Temperature Store in a cool, dry place. Recommended storage temperature is between 10-25°C (50-77°F).[3] For long-term storage, refrigeration at 4°C is advisable.Lower temperatures slow down the rate of chemical reactions, including polymerization.
Light Exposure Store in a dark area, protected from direct sunlight.[3]To prevent potential light-induced degradation.
Atmosphere Store under an inert atmosphere (e.g., nitrogen or argon).To minimize contact with oxygen and moisture, which can promote degradation.
Container Store in tightly sealed, chemical-resistant containers.[3] Recommended materials include glass, tin, or aluminum.[1] High-density polyethylene (B3416737) (HDPE) is also a suitable option.[3]To prevent contamination and exposure to air and moisture.
Incompatible Materials Store away from strong bases, strong acids, and oxidizing agents.[4]These substances can catalyze degradation and polymerization reactions.

Q4: Are there any chemical inhibitors that can be added to prevent the polymerization of this compound?

While the literature does not specify standard inhibitors for this compound, antioxidants are commonly used to stabilize other organic compounds and polymers. Phenolic antioxidants, such as Butylated Hydroxytoluene (BHT), are known to inhibit oxidative reactions and may help prolong the shelf-life of this compound by preventing the initiation of polymerization.[5][6] However, the efficacy and optimal concentration of such inhibitors for this compound would need to be experimentally validated.

Troubleshooting Guide

This guide addresses specific issues that users might encounter during the storage and use of this compound.

Issue 1: Increased viscosity of the this compound sample.

  • Possible Cause: Polymerization has occurred. Lactones are known to become more viscous as they polymerize.[2]

  • Troubleshooting Steps:

    • Visual Inspection: Observe the sample for any changes in clarity or the presence of highly viscous or solid material.

    • Analytical Confirmation:

      • Gas Chromatography-Mass Spectrometry (GC-MS): A decrease in the purity of the this compound peak and the potential appearance of broader peaks at higher retention times may indicate the presence of oligomers.

      • Gel Permeation Chromatography (GPC): This technique can be used to determine the molecular weight distribution and identify the presence of higher molecular weight polymer chains.

      • Fourier-Transform Infrared (FTIR) Spectroscopy: Compare the spectrum of the stored sample with a fresh standard. The formation of polyester (B1180765) from lactone polymerization would result in characteristic changes in the carbonyl (C=O) stretching region.[7]

    • Action: If polymerization is confirmed, the sample may not be suitable for its intended use, as its chemical and physical properties will have changed. It is recommended to use a fresh, unpolymerized batch of this compound. To prevent future occurrences, review and optimize storage conditions as per the recommendations in the FAQ section.

Issue 2: Inconsistent experimental results using a previously reliable batch of this compound.

  • Possible Cause: Partial polymerization or degradation of the this compound has occurred, altering its effective concentration and introducing impurities.

  • Troubleshooting Steps:

    • Purity Assessment: Use GC-MS to determine the purity of the this compound. Compare the results with the certificate of analysis of the fresh batch and with previous successful experiments.

    • Review Storage History: Examine the storage conditions of the batch . Were there any deviations from the recommended temperature, light, or atmospheric conditions?

    • Test a Fresh Sample: If possible, repeat the experiment with a new, unopened container of this compound to confirm if the issue lies with the old batch.

    • Action: If the old batch is found to be impure, it should be discarded. Implement stricter adherence to recommended storage protocols for all new batches.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

  • Objective: To determine the purity of a this compound sample and detect the presence of volatile impurities or degradation products.

  • Methodology:

    • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

    • GC-MS Parameters (Example):

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms).

      • Injector Temperature: 250°C.

      • Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min.

      • Carrier Gas: Helium at a constant flow rate.

      • MS Detector: Electron Ionization (EI) mode, scanning from m/z 40 to 400.

    • Data Analysis:

      • Identify the this compound peak based on its retention time and mass spectrum (characteristic fragment ions).

      • Calculate the peak area percentage to estimate the purity.

      • Analyze any additional peaks to identify potential impurities or degradation products by comparing their mass spectra with library databases.

Protocol 2: Detection of Polymerization by Differential Scanning Calorimetry (DSC)

  • Objective: To detect the presence of polymeric material in a this compound sample by observing thermal transitions such as glass transition (Tg) or melting point (Tm).

  • Methodology:

    • Sample Preparation: Place a small amount (5-10 mg) of the this compound sample into an aluminum DSC pan and seal it.

    • DSC Parameters (Example):

      • Temperature Program:

        • Equilibrate at -50°C.

        • Ramp up to 200°C at a rate of 10°C/min.

        • Cool down to -50°C at a rate of 10°C/min.

        • Ramp up again to 200°C at a rate of 10°C/min (second heating scan).

      • Atmosphere: Nitrogen purge.

    • Data Analysis:

      • Analyze the thermogram from the second heating scan.

      • A pure, monomeric this compound should primarily show a boiling point.

      • The presence of a polymer may be indicated by a glass transition (a step-like change in the heat flow) or a melting peak (an endothermic peak) at a temperature different from the boiling point of the monomer.[8][9][10] The absence of these thermal events does not definitively rule out the presence of low levels of oligomers.

Visualizations

Troubleshooting_Workflow start Suspected Polymerization (e.g., increased viscosity) visual_inspection Visual Inspection (Clarity, Solids) start->visual_inspection analytical_confirmation Analytical Confirmation visual_inspection->analytical_confirmation gc_ms GC-MS Analysis (Purity Check) analytical_confirmation->gc_ms Purity gpc GPC Analysis (Molecular Weight) analytical_confirmation->gpc Size ftir FTIR Spectroscopy (Functional Groups) analytical_confirmation->ftir Structure polymer_confirmed Polymerization Confirmed? gc_ms->polymer_confirmed gpc->polymer_confirmed ftir->polymer_confirmed discard_sample Discard Sample Use Fresh Batch polymer_confirmed->discard_sample Yes no_polymer No Polymer Detected Investigate Other Causes polymer_confirmed->no_polymer No review_storage Review and Optimize Storage Conditions discard_sample->review_storage

Caption: Troubleshooting workflow for suspected this compound polymerization.

Storage_Conditions_Logic cluster_conditions Storage Conditions cluster_mechanisms Prevention Mechanisms temp Low Temperature (Cool, Refrigerated) slow_kinetics Slowing Reaction Kinetics temp->slow_kinetics light Darkness (No UV/Sunlight) prevent_initiation Preventing Initiation light->prevent_initiation atmosphere Inert Atmosphere (Nitrogen/Argon) prevent_degradation Preventing Degradation atmosphere->prevent_degradation container Tightly Sealed (Glass, HDPE) container->prevent_degradation incompatible Away from Incompatibles (Bases, Oxidizers) incompatible->prevent_initiation stability This compound Stability slow_kinetics->stability prevent_initiation->stability prevent_degradation->stability

Caption: Logical relationship between storage conditions and this compound stability.

References

Technical Support Center: Purification of Synthetic γ-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for the purification of synthetic gamma-nonalactone (B146572) (γ-nonalactone).

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying synthetic γ-nonalactone?

A1: The primary methods for purifying synthetic γ-nonalactone are vacuum fractional distillation and silica (B1680970) gel column chromatography. Vacuum distillation is effective for separating γ-nonalactone from impurities with different boiling points, while chromatography is ideal for removing closely related or high-molecular-weight impurities to achieve high purity.[1]

Q2: What are the likely sources of impurities in my crude γ-nonalactone?

A2: Impurities in crude γ-nonalactone typically originate from the synthetic route used. Common impurities include unreacted starting materials (e.g., n-hexanol, acrylic acid, malonic acid, heptaldehyde), residual acidic or basic catalysts, and side-products formed during the reaction.[1][2][3] For instance, syntheses using strong acids can lead to polymerization and degradation byproducts.[1]

Q3: My purified γ-nonalactone has a harsh or acidic off-odor. How can I resolve this?

A3: Acidic off-odors are often due to residual acid catalysts or acidic byproducts. A neutralization wash with a 5% sodium bicarbonate (NaHCO₃) solution before final distillation is highly effective.[1] If the odor persists, a dilute sodium hydroxide (B78521) (NaOH) wash can be used, followed by a water wash to remove any remaining base.[1]

Q4: The final product is yellowish. How can I obtain a colorless γ-nonalactone?

A4: A yellow discoloration suggests the presence of high-molecular-weight byproducts or thermal degradation products.[1] To obtain a colorless product, consider the following:

  • Reduce Distillation Temperature: Use a higher vacuum to lower the boiling point of γ-nonalactone, thus minimizing thermal stress.[1]

  • Adsorbent Treatment: Before distillation, treat the crude product with activated carbon to adsorb color-causing impurities.[1]

  • Column Chromatography: For stubborn discoloration, silica gel chromatography is an effective purification step.[1]

Q5: What analytical techniques are recommended for assessing the purity of γ-nonalactone?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) is the most common and effective method for determining the purity of γ-nonalactone and identifying any impurities.[1][4][5] The retention time and mass spectrum can confirm the identity and purity of the compound.[5]

Troubleshooting Guide

Observed Issue Potential Cause(s) Recommended Solution(s)
Low Purity After Distillation Inefficient separation of impurities with close boiling points.- Increase the efficiency of the fractional distillation setup (e.g., use a longer packed column).- Consider a secondary purification step with silica gel chromatography.[1]
Low Yield After Purification - Incomplete initial reaction.- Inefficient extraction from the reaction mixture.- Product loss during distillation.- Monitor reaction completion using TLC or GC.- Ensure the use of an appropriate extraction solvent and perform multiple extractions.- Use appropriately sized glassware for distillation to minimize surface retention.[1]
Persistent Emulsions During Aqueous Wash Formation of surfactant-like byproducts, especially when using strong acid catalysts.- Wash the organic layer with a saturated sodium chloride solution (brine).- If the emulsion persists, centrifugation can aid in phase separation.- Adding a small amount of a different organic solvent (e.g., toluene) may also help break the emulsion.
Product Solidifies or Becomes Viscous Over Time Lactones can slowly polymerize, especially if residual catalysts are present.- Ensure all acidic and basic residues are removed through neutralization washes.- Store the purified product in a cool, dry, and well-ventilated area in tightly sealed containers.[3][6][7]

Quantitative Data Summary

Table 1: Physical and Chemical Properties of γ-Nonalactone

PropertyValue
Molecular Formula C₉H₁₆O₂[6][8]
Molecular Weight 156.22 g/mol [6][8]
Appearance Colorless to pale yellow liquid[3][8]
Odor Strong, creamy, coconut-like[3][8][9]
Boiling Point 121-122 °C at 6 mmHg[10][11]
243 °C at 760 mmHg[12]
Density ~0.976 g/mL at 25 °C[6][10]
Solubility Soluble in alcohol, most fixed oils, and propylene (B89431) glycol; insoluble in water.[3][13][14]

Table 2: Typical Purity and Yield Data

Purification Method Achievable Purity Expected Yield Notes
Vacuum Fractional Distillation >98.5%High (>85%)Efficiency depends on the volatility of impurities.[1]
Silica Gel Column Chromatography >99%Moderate (60-85%)Effective for removing polar and high-molecular-weight impurities.[1]
Synthesis Yield (Reported) Varies~30% to 88%Highly dependent on the synthetic route and reaction conditions.[9]

Experimental Protocols

Protocol 1: Neutralization Wash and Vacuum Distillation
  • Neutralization:

    • Transfer the crude synthetic γ-nonalactone to a separatory funnel.

    • Add an equal volume of a 5% aqueous sodium bicarbonate (NaHCO₃) solution.

    • Stopper the funnel and shake gently, periodically venting to release any evolved gas.

    • Allow the layers to separate and discard the lower aqueous layer.

    • Wash the organic layer with an equal volume of deionized water.

    • Separate and discard the aqueous layer.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) (MgSO₄), then filter.[1]

  • Vacuum Fractional Distillation:

    • Set up a fractional distillation apparatus with a packed column (e.g., Vigreux) and a vacuum source.

    • Place the dried crude product in the distillation flask with a magnetic stir bar.

    • Gradually apply vacuum to the system, ensuring it is stable before heating.

    • Heat the distillation flask using a heating mantle.

    • Collect and discard any initial low-boiling fractions.

    • Collect the main fraction of γ-nonalactone at its boiling point under the applied vacuum (e.g., 121-122 °C at 6 mmHg).[1][10]

    • Stop the distillation before the flask goes to dryness to prevent the concentration of potentially unstable residues.[1]

Protocol 2: Silica Gel Column Chromatography
  • Column Packing:

    • Select a glass column of appropriate size.

    • Plug the bottom of the column with a small piece of cotton or glass wool and add a layer of sand.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes).

    • Pour the slurry into the column and allow it to pack under gravity, gently tapping the column to ensure even packing.

    • Add another layer of sand on top of the silica gel bed.[1]

  • Sample Loading and Elution:

    • Dissolve the impure γ-nonalactone in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial elution solvent).

    • Carefully add the sample to the top of the column.

    • Begin elution with a non-polar solvent (e.g., hexanes) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 100% hexanes to a 90:10 hexanes:ethyl acetate (B1210297) mixture.

    • Collect fractions in separate test tubes.

    • Monitor the fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified γ-nonalactone.[1]

Visualizations

Purification_Troubleshooting Troubleshooting Workflow for γ-Nonalactone Purification start Crude γ-Nonalactone issue Identify Purification Issue start->issue color_issue Product is Discolored (Yellowish) issue->color_issue Color odor_issue Product has Off-Odor (Acidic/Harsh) issue->odor_issue Odor purity_issue Low Purity by GC-MS issue->purity_issue Purity yield_issue Low Overall Yield issue->yield_issue Yield solution_color1 Treat with Activated Carbon before distillation color_issue->solution_color1 solution_color2 Use Higher Vacuum to lower distillation temp. color_issue->solution_color2 solution_color3 Perform Silica Gel Chromatography color_issue->solution_color3 solution_odor Perform Neutralization Wash (5% NaHCO₃) odor_issue->solution_odor solution_purity1 Improve Distillation Efficiency (e.g., longer packed column) purity_issue->solution_purity1 solution_purity2 Consider Chromatography as a secondary step purity_issue->solution_purity2 solution_yield1 Optimize Reaction Conditions (Monitor completion) yield_issue->solution_yield1 solution_yield2 Improve Extraction Efficiency yield_issue->solution_yield2 end_product Pure γ-Nonalactone solution_color1->end_product solution_color2->end_product solution_color3->end_product solution_odor->end_product solution_purity1->end_product solution_purity2->end_product solution_yield1->end_product solution_yield2->end_product

Caption: Troubleshooting workflow for common issues in γ-nonalactone purification.

Purification_Workflow General Purification Workflow for Synthetic γ-Nonalactone start Crude Synthetic Product neutralization Neutralization Wash (e.g., 5% NaHCO₃) start->neutralization drying Dry Organic Layer (e.g., MgSO₄) neutralization->drying distillation Vacuum Fractional Distillation drying->distillation purity_check Check Purity (GC-MS) distillation->purity_check chromatography Silica Gel Column Chromatography (if needed for high purity) purity_check->chromatography Purity < 98.5% final_product High-Purity γ-Nonalactone purity_check->final_product Purity > 98.5% chromatography->final_product

Caption: Decision workflow for the purification of synthetic γ-nonalactone.

References

Troubleshooting poor peak shape in gamma-nonalactone chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the chromatographic analysis of gamma-nonalactone (B146572), a key compound in the flavor and fragrance industry. The following frequently asked questions (FAQs) and guides are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to poor peak shape, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the common causes of peak tailing for this compound in my chromatogram?

Peak tailing, where the latter half of the peak is drawn out, is a frequent issue in gas chromatography (GC) and can significantly impact quantification. For a polar compound like this compound, this is often due to unwanted interactions within the GC system.

Possible Causes & Solutions:

  • Active Sites in the Inlet or Column: this compound, with its polar lactone group, can interact with active sites (e.g., exposed silanols) in the GC inlet liner or the column itself. This secondary interaction slows the elution of a portion of the analyte molecules, causing tailing.[1][2]

    • Troubleshooting Steps:

      • Inlet Maintenance: Perform routine maintenance on the GC inlet. Replace the inlet liner with a fresh, deactivated one. Replace the septum and O-ring.[3]

      • Column Trimming: If the front of the column is contaminated, trim 10-20 cm from the column's inlet end.[1]

      • Use a Deactivated Column: Ensure you are using a high-quality, deactivated column suitable for polar analytes. "End-capped" columns are specifically treated to reduce the number of active silanol (B1196071) groups.[2]

  • Improper Column Installation: An incorrect column installation can create dead volume or cause turbulence in the carrier gas flow path, leading to peak tailing.[4][5]

    • Troubleshooting Steps:

      • Re-cut the Column: Ensure the column is cut cleanly at a 90-degree angle. A poor cut can cause peak distortion.[1]

      • Verify Installation Depth: Check the manufacturer's instructions for the correct column installation depth in the inlet.[1][4]

  • Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites that cause peak tailing.[5]

    • Troubleshooting Steps:

      • Bake Out the Column: Condition the column at a high temperature (within its specified limits) to remove contaminants.

      • Sample Preparation: Implement or improve sample cleanup procedures to minimize the injection of non-volatile matrix components.[3]

  • Solvent and Analyte Polarity Mismatch: If the polarity of the injection solvent does not match the polarity of the stationary phase, it can lead to poor peak shape.[3]

    • Troubleshooting Steps:

      • Change the Solvent: If possible, dissolve the sample in a solvent that is more compatible with the stationary phase.

Q2: My this compound peak is fronting. What could be the cause?

Peak fronting, where the first half of the peak is broader than the second, is often a sign of column overload or a mismatch between the sample and the chromatographic system.[6]

Possible Causes & Solutions:

  • Column Overload: Injecting too much sample can saturate the stationary phase, causing some analyte molecules to travel through the column more quickly, resulting in a fronting peak.[4][7][8]

    • Troubleshooting Steps:

      • Reduce Injection Volume: Decrease the amount of sample injected onto the column.[7][8]

      • Dilute the Sample: Lower the concentration of the sample before injection.[6]

      • Increase Split Ratio: If using a split injection, increase the split ratio to reduce the amount of sample entering the column.[1]

  • Incompatibility of Sample Solvent with Stationary Phase: Using a sample solvent that is significantly different in polarity from the stationary phase can cause peak fronting, especially for early-eluting peaks.[6]

    • Troubleshooting Steps:

      • Match Solvent to Mobile/Stationary Phase: If possible, prepare your sample in the mobile phase (for LC) or a solvent compatible with the GC stationary phase.[6]

  • Column Degradation: Physical degradation of the column packing, such as the formation of channels, can lead to peak fronting.[6][8]

    • Troubleshooting Steps:

      • Replace the Column: If other troubleshooting steps fail, the column may be damaged and require replacement.

Q3: The peak for this compound is broad. How can I improve its sharpness?

Broad peaks can result from a variety of issues, ranging from incorrect instrument parameters to problems with the column.

Possible Causes & Solutions:

  • Sub-optimal Carrier Gas Flow Rate: The linear velocity of the carrier gas affects chromatographic efficiency. If the flow rate is too low or too high, it can lead to peak broadening.[9]

    • Troubleshooting Steps:

      • Optimize Flow Rate: Determine the optimal linear velocity for your carrier gas and column dimensions and adjust the flow rate accordingly.

  • Incorrect Initial Oven Temperature (Splitless Injection): In splitless injections, the initial oven temperature should be low enough to allow for solvent and analyte focusing at the head of the column. If the temperature is too high, broad peaks can occur.[1]

    • Troubleshooting Steps:

      • Lower Initial Temperature: Set the initial oven temperature approximately 20°C below the boiling point of the sample solvent.[1]

  • Contamination in the Injector or Column: As with peak tailing, contamination can lead to broadened peaks.[5][10]

    • Troubleshooting Steps:

      • Clean the Injector: Regularly clean the injector and replace the liner and septum.[10]

      • Condition the Column: Bake out the column to remove contaminants.

Quantitative Data Summary

Optimizing chromatographic parameters is crucial for achieving good peak shape. While specific values are method-dependent, the following table provides general guidelines for GC analysis of flavor and fragrance compounds like this compound.

ParameterGuideline/ConsiderationRationale
Column Internal Diameter Narrower bore columns (e.g., 0.15-0.25 mm) can increase efficiency.[11]Improves separation and can lead to sharper peaks.
Film Thickness Thinner films (0.1–0.25 µm) for less volatile analytes; thicker films (1–5 µm) for volatile analytes.[12]Thicker films increase retention of volatile compounds.
Carrier Gas Flow Rate Operate at the optimal linear velocity for the carrier gas (e.g., Helium, Hydrogen).[9]Deviating from the optimum can decrease efficiency and broaden peaks.[9]
Initial Oven Temperature (Splitless) Set 20-40°C below the solvent's boiling point.[13]Facilitates solvent focusing and improves peak shape for early eluting compounds.[13]
Injection Volume Keep as low as possible to prevent overload.Column overload is a common cause of peak fronting.[7][8]
Split Ratio (Split Injection) A minimum of 20 mL/min total flow through the inlet is recommended.[3]Ensures efficient sample introduction.[3]

Experimental Protocols

Protocol 1: GC Inlet Maintenance

A contaminated inlet is a primary source of peak shape issues.[3]

  • Cooldown: Cool the injector and oven to a safe temperature (below 50°C).

  • Turn off Gases: Shut off the carrier and split vent gas flows.

  • Remove Column: Carefully detach the GC column from the inlet.

  • Disassemble Inlet: Remove the septum nut, septum, and then the inlet liner.

  • Clean/Replace:

    • Liner: Replace the liner with a new, deactivated one. If reusing, clean it by sonicating in appropriate solvents (e.g., methanol, then hexane).

    • Septum: Always use a new septum.

    • Inlet: Gently wipe the accessible parts of the inlet with a lint-free swab moistened with a suitable solvent.

  • Reassemble: Reinstall the liner, a new septum, and the septum nut.

  • Leak Check: Reinstall the column, turn on the gas flows, and perform a leak check to ensure a sealed system.

Protocol 2: GC Column Conditioning (Bake-out)

Conditioning helps remove contaminants from the column that can cause peak tailing and broadening.

  • Installation: Install the column in the injector, but do not connect it to the detector.

  • Purge: Set a carrier gas flow of 1-2 mL/min and purge the column for 15-30 minutes at ambient temperature to remove any oxygen.

  • Heating Program:

    • Set the initial oven temperature to 40-50°C.

    • Program the oven to ramp up to a temperature slightly above the final temperature of your analytical method, but at least 20°C below the column's maximum temperature limit. A ramp rate of 10-15°C/min is typical.

    • Hold at the final temperature for 1-2 hours, or as recommended by the column manufacturer.

  • Cooldown: Cool the oven down.

  • Connect to Detector: Once cooled, connect the column to the detector and perform a leak check.

Visual Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting poor peak shape in this compound chromatography.

TroubleshootingWorkflow Troubleshooting Poor Peak Shape for this compound start Observe Poor Peak Shape (Tailing, Fronting, Broadening) tailing Peak Tailing Observed start->tailing Tailing fronting Peak Fronting Observed start->fronting Fronting broadening Broad Peak Observed start->broadening Broadening check_all_peaks Are all peaks affected? check_inlet Perform Inlet Maintenance (Replace Liner, Septum) tailing->check_inlet trim_column Trim 10-20cm from Column Inlet check_inlet->trim_column Issue Persists resolved Peak Shape Improved check_inlet->resolved Resolved check_column_install Verify Proper Column Installation (Cut, Depth) trim_column->check_column_install Issue Persists trim_column->resolved Resolved replace_column Consider Column Replacement (Aged or Contaminated) check_column_install->replace_column Issue Persists check_column_install->resolved Resolved reduce_concentration Reduce Sample Concentration or Injection Volume fronting->reduce_concentration increase_split Increase Split Ratio reduce_concentration->increase_split Issue Persists reduce_concentration->resolved Resolved check_solvent Check Solvent Compatibility with Stationary Phase increase_split->check_solvent Issue Persists increase_split->resolved Resolved check_solvent->replace_column Issue Persists check_solvent->resolved Resolved optimize_flow Optimize Carrier Gas Flow Rate broadening->optimize_flow check_oven_temp Check Initial Oven Temperature (for Splitless Injection) optimize_flow->check_oven_temp Issue Persists optimize_flow->resolved Resolved check_oven_temp->check_inlet Issue Persists check_oven_temp->resolved Resolved

Caption: A flowchart for troubleshooting common peak shape problems.

References

Technical Support Center: Method Development for Trace Level Detection of γ-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the method development and troubleshooting for the trace level detection of gamma-nonalactone (B146572) (γ-nonalactone).

Frequently Asked Questions (FAQs)

Q1: What is γ-nonalactone, and why is its trace-level detection significant?

A1: this compound (C9H16O2) is an organic compound classified as a gamma-lactone.[1] It is a colorless to pale yellow liquid known for its distinctive creamy, coconut-like, and fruity aroma.[1][2] Its significance in research and industry stems from its role as a key aroma and flavor component in various products, including foods, beverages, cosmetics, and perfumes.[1][3] Detecting γ-nonalactone at trace levels (in the parts-per-billion or µg/L range) is crucial for quality control, authenticity studies, understanding flavor profiles, and ensuring product consistency.[4][5] Its odor detection threshold is reported to be as low as 30 µg/L (ppb) in water and wine, making sensitive analytical methods essential.[4][6]

Q2: What are the primary analytical techniques for detecting trace levels of γ-nonalactone?

A2: The most common and effective technique for the trace level analysis of γ-nonalactone is Gas Chromatography coupled with Mass Spectrometry (GC-MS).[4][5][7] This method offers excellent separation of volatile compounds and definitive identification based on mass spectra.[5] For enhanced sensitivity and selectivity, especially in complex matrices, tandem mass spectrometry (MS/MS) may be employed.[4] To concentrate the analyte from the sample matrix before GC-MS analysis, sample preparation techniques like Solid-Phase Microextraction (SPME) and Solid-Phase Extraction (SPE) are frequently used.[4][6][7]

Q3: What is the characteristic mass spectrometry fragmentation pattern for γ-nonalactone?

A3: In Electron Ionization (EI) mode, γ-nonalactone exhibits a characteristic mass spectrum with a base peak (the most abundant ion) at a mass-to-charge ratio (m/z) of 85.[2][8] This fragment ion is a key identifier used for selective detection and quantification in GC-MS analysis.[2][8]

Q4: What are the main challenges when analyzing γ-nonalactone at trace concentrations?

A4: The primary challenges include:

  • Matrix Interference: Complex sample matrices (e.g., wine, food products) contain numerous other compounds that can co-elute with γ-nonalactone, interfering with its detection and quantification.[4]

  • Low Concentration: γ-Nonalactone is often present at levels near or below the detection limits of standard instrumentation, requiring an effective pre-concentration step.[6]

  • Analyte Loss: The volatile nature of γ-nonalactone can lead to its loss during sample preparation and handling steps if not performed carefully.

Method Development and Experimental Protocols

Q5: How should I select a sample preparation technique for my specific matrix?

A5: The choice of sample preparation is critical and depends on the sample matrix. Solid-Phase Microextraction (SPME) is a solvent-free technique ideal for analyzing volatile compounds in the headspace of liquid or solid samples, such as rice.[6][8] Solid-Phase Extraction (SPE) is highly effective for cleaning up and concentrating γ-nonalactone from liquid matrices like wine, providing excellent recovery and removal of interferences.[4][7]

Table 1: Comparison of Common Sample Preparation Techniques
TechniquePrincipleCommon MatricesAdvantagesDisadvantages
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile analytes from the headspace above a sample onto a coated fiber.Rice, Grains, BeveragesSolvent-free, simple, fast, good for volatile compounds.[6]Fiber can be fragile; matrix composition can affect partitioning.
Solid-Phase Extraction (SPE) Analyte is retained on a solid sorbent while the matrix passes through; analyte is then eluted with a solvent.Wine, Juices, Liquid SamplesHigh concentration factor, effective cleanup, good recovery.[4][7]Requires solvent, can be more time-consuming, method development needed for sorbent/solvent selection.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between two immiscible liquid phases (e.g., sample and an organic solvent).Biotransformation media, Aqueous solutionsSimple equipment, can handle larger sample volumes.[9]Requires large volumes of organic solvents, can form emulsions, may have lower selectivity.[9]
Detailed Protocol: Quantification of γ-Nonalactone in Wine using SIDA-SPE-GC-MS

This protocol is based on the robust Stable Isotope Dilution Assay (SIDA) method, which provides high accuracy and precision.[7][10][11]

1. Materials and Reagents:

  • γ-Nonalactone analytical standard (≥98.5% purity).

  • Isotopically labeled internal standard (e.g., [2,3-²H₂,1,2-¹³C₂]-γ-nonalactone).[7][10]

  • Methanol (B129727) and Ethanol (HPLC grade).

  • Ultrapure water.

  • Solid-Phase Extraction (SPE) cartridges.

  • 50 mL sample tubes.

2. Internal Standard Spiking:

  • Take a 50 mL aliquot of the wine sample.

  • Spike the sample with a known concentration of the isotopically labeled internal standard (e.g., 100 µL of a 10,000 µg/L solution in ethanol).[7]

  • Vortex briefly to ensure homogeneity.

3. Solid-Phase Extraction (SPE):

  • Condition the SPE cartridge according to the manufacturer's instructions, typically with methanol followed by ultrapure water.

  • Load the spiked wine sample onto the cartridge at a slow, controlled flow rate.

  • Wash the cartridge with ultrapure water to remove sugars, acids, and other polar interferences.

  • Dry the cartridge thoroughly under vacuum or with nitrogen gas.

  • Elute the γ-nonalactone and the internal standard from the cartridge using an appropriate organic solvent (e.g., ethyl acetate).

  • Concentrate the eluate under a gentle stream of nitrogen to a final volume of ~200 µL for GC-MS analysis.

4. GC-MS Analysis:

  • Inject 1-2 µL of the final extract into the GC-MS system.

  • Use the parameters outlined in Table 2 or an optimized equivalent.

  • Acquire data in Selected Ion Monitoring (SIM) mode, monitoring the characteristic ions for both native γ-nonalactone (m/z 85) and the labeled internal standard.[7]

5. Quantification:

  • Calculate the ratio of the peak area of the native γ-nonalactone to the peak area of the internal standard.

  • Determine the concentration of γ-nonalactone in the sample by comparing this ratio to a previously established calibration curve.[10][11]

Table 2: Typical GC-MS Parameters for γ-Nonalactone Analysis
ParameterRecommended SettingPurpose
GC Column DB-Wax or equivalent polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).[8][12]Provides good separation for polar compounds like lactones.
Carrier Gas Helium at a constant flow of 1.0-1.2 mL/min.[12]Inert gas to carry the sample through the column.
Injection Mode Splitless (for trace analysis).Ensures maximum transfer of the analyte onto the column.
Injector Temp. 250 °CEnsures rapid volatilization of the sample.
Oven Program Initial: 40-60°C (hold 2 min), Ramp: 5-10°C/min to 240°C, Hold: 5-10 min.[12]Separates compounds based on their boiling points and column interaction.
MS Ion Source Electron Ionization (EI) at 70 eV.[12]Standard ionization technique for creating reproducible fragments.
MS Mode Selected Ion Monitoring (SIM).[5]Increases sensitivity and selectivity by monitoring only specific ions (e.g., m/z 85).
MS Transfer Line 250 °CPrevents condensation of analytes between the GC and MS.

Troubleshooting Guide

Q6: My GC baseline is noisy or drifting. What are the likely causes?

A6: A drifting baseline can be caused by several factors. If the drift correlates with your temperature program, it often points to column bleed from a contaminated or degraded column.[13] Other causes include detector contamination or leaks in the system.

  • Solution: First, try to "bake out" the column at its maximum allowed temperature for a few hours to remove contaminants. If this doesn't work, check for leaks using an electronic leak detector. Finally, detector maintenance and cleaning may be required.[13]

Q7: I am observing poor or inconsistent recovery of γ-nonalactone. How can I improve it?

A7: Low recovery is often related to the sample preparation step.

  • Solution:

    • Optimize SPE: Ensure the SPE sorbent is appropriate for γ-nonalactone and that the elution solvent is strong enough to desorb it completely. Test different solvents and volumes.

    • Use an Isotopic Standard: Employing a stable isotope-labeled internal standard is the best way to correct for recovery losses, as it behaves almost identically to the analyte during extraction and analysis.[10][14]

    • Check for Volatilization: Minimize analyte loss by keeping samples cool and avoiding excessive heating or long exposure to nitrogen streams during solvent evaporation.

Q8: I'm not detecting γ-nonalactone, even though it should be present. What should I check?

A8: This can be a frustrating issue stemming from multiple potential points of failure. A systematic approach is best.

  • Solution:

    • Verify Standard: Inject a known standard of γ-nonalactone directly to confirm that the GC-MS system is functioning correctly and that the retention time and mass spectrum are as expected.

    • Check Sample Preparation: Was the internal standard added? If so, is the internal standard peak visible? If not, there is a major issue with your extraction process or injection.

    • Assess Detection Limits: Your method's Limit of Detection (LOD) may be higher than the concentration in your sample. Try increasing the sample volume or optimizing the pre-concentration step to get more analyte on the column.

    • Review Matrix Effects: In complex matrices, other compounds can suppress the ionization of γ-nonalactone in the MS source. A thorough sample cleanup (e.g., using SPE) is critical to minimize this.[5]

Table 3: Examples of γ-Nonalactone Concentrations and Detection Limits in Various Matrices
MatrixConcentration Range / Detection LimitAnalytical MethodReference
New Zealand Pinot Noir Wine8.3 to 22.5 µg/LSIDA-SPE-GC-MS[10]
Freshly Cooked Rice (Headspace)Detected as a key odor-active compoundHS-SPME-GC-MS/GC-O[8]
Model WineCalibration from 0 to 100 µg/L (R² > 0.99)SIDA-SPE-GC-MS[10]
General (Odor Threshold)~30 µg/L in water/wineSensory Analysis[4][6]

Visualized Workflows and Logic Diagrams

General Workflow for γ-Nonalactone Analysis cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample 1. Sample Collection (e.g., Wine, Food Matrix) Spike 2. Spike with Internal Standard Sample->Spike Extract 3. Extraction / Cleanup (SPE or SPME) Spike->Extract Concentrate 4. Concentration Extract->Concentrate GCMS 5. GC-MS Analysis Concentrate->GCMS Integrate 6. Peak Integration GCMS->Integrate Quantify 7. Quantification (vs. Calibration Curve) Integrate->Quantify Report 8. Final Report Quantify->Report

Caption: High-level overview of the analytical workflow from sample collection to final reporting.

Troubleshooting Logic: No Analyte Peak Detected Start Start: No γ-nonalactone peak detected CheckStandard Inject pure standard. Is peak visible? Start->CheckStandard CheckSystem Troubleshoot GC-MS: - Check for leaks - Verify temperatures - Confirm MS parameters CheckStandard->CheckSystem No CheckIS Check sample chromatogram. Is Internal Standard (IS) peak visible? CheckStandard->CheckIS Yes Success Problem Resolved CheckSystem->Success CheckInjection Troubleshoot Injection: - Check syringe - Verify autosampler sequence - Ensure correct vial position CheckIS->CheckInjection No CheckLOD Analyte concentration may be below Method Detection Limit (MDL). Actions: - Increase sample volume - Improve concentration factor CheckIS->CheckLOD Yes CheckExtraction Troubleshoot Extraction: - Verify SPE/SPME procedure - Check solvent volumes/types - Ensure IS was added correctly CheckInjection->CheckExtraction CheckExtraction->Success CheckLOD->Success

Caption: A decision tree for systematically troubleshooting the absence of the target analyte peak.

SIDA-SPE-GC-MS Experimental Workflow Sample 50 mL Wine Sample Spike Spike with Isotopically Labeled Internal Standard Sample->Spike SPE_Load Load Sample Spike->SPE_Load SPE_Condition SPE Cartridge Conditioning (Methanol -> Water) SPE_Condition->SPE_Load SPE_Wash Wash Cartridge (Remove Interferences) SPE_Load->SPE_Wash SPE_Elute Elute Analyte (with Organic Solvent) SPE_Wash->SPE_Elute Concentrate Concentrate Eluate (Under Nitrogen) SPE_Elute->Concentrate GCMS Inject into GC-MS (SIM Mode) Concentrate->GCMS Result Quantify using Peak Area Ratios GCMS->Result

Caption: Detailed step-by-step workflow for the SIDA-SPE-GC-MS protocol.

References

Technical Support Center: Enhancing the Enzymatic Resolution of γ-Nonalactone Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the enzymatic resolution of γ-nonalactone enantiomers.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for the enzymatic resolution of γ-nonalactone?

A1: The most prevalent and effective method for resolving racemic γ-nonalactone is through enzymatic kinetic resolution (EKR) utilizing lipases. This technique leverages the stereoselectivity of lipases to preferentially catalyze the hydrolysis or transesterification of one enantiomer, allowing for the separation of the unreacted enantiomer and the newly formed product.

Q2: Which lipases are most effective for the resolution of γ-nonalactone?

A2: Lipases from Pseudomonas species have been shown to be effective in the stereoselective hydrolysis of γ-nonalactone. Additionally, Candida antarctica lipase (B570770) B (CAL-B), often in its immobilized form (e.g., Novozym 435), is a versatile and highly stereoselective biocatalyst for the resolution of various lactones and may be a suitable candidate for γ-nonalactone. Screening of several lipases is recommended to find the optimal enzyme for your specific reaction conditions.

Q3: What are the typical reaction conditions for the enzymatic resolution of γ-nonalactone?

A3: Optimal reaction conditions can vary depending on the specific lipase used. However, for the lipase-catalyzed hydrolysis of γ-nonalactone with a Pseudomonas species lipase, a pH of 8.0 and a temperature of 12.5°C have been reported as optimal.[1] It is crucial to control both pH and temperature, as deviations can significantly impact enzyme activity and enantioselectivity.

Q4: How can I monitor the progress of the enzymatic resolution?

A4: The progress of the reaction, including conversion and enantiomeric excess (ee), should be monitored by chiral gas chromatography (GC). Small aliquots of the reaction mixture can be withdrawn at different time intervals, extracted, and analyzed on a suitable chiral column, such as one with a cyclodextrin-based stationary phase.

Q5: What is the maximum theoretical yield for each enantiomer in a kinetic resolution?

A5: In a classical kinetic resolution, the maximum theoretical yield for each of the two enantiomers is 50%. This is because one enantiomer is consumed to form the product, while the other remains as the unreacted substrate.

Troubleshooting Guides

This section addresses common issues encountered during the enzymatic resolution of γ-nonalactone.

Problem 1: Low or No Conversion

Possible Causes:

  • Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling.

  • Inappropriate Reaction Conditions: The pH, temperature, or solvent may not be optimal for the chosen lipase.

  • Presence of Inhibitors: Impurities in the substrate or solvent can inhibit enzyme activity.

  • Mass Transport Limitations: Particularly with immobilized enzymes, the substrate may have difficulty accessing the active sites of the enzyme.

Solutions:

  • Enzyme Activity Check: Test the lipase activity with a standard substrate to confirm it is active. Use a fresh batch of enzyme if necessary.

  • Optimization of Conditions:

    • pH: Screen a range of pH values (typically 6-9 for lipases) to find the optimum for γ-nonalactone resolution.

    • Temperature: Investigate a range of temperatures (e.g., 10-50°C). Lower temperatures can sometimes improve enantioselectivity.

    • Solvent: If using an organic solvent for transesterification, screen various options (e.g., hexane, toluene, MTBE). Ensure the solvent is anhydrous.

  • Substrate Purity: Purify the racemic γ-nonalactone to remove potential inhibitors.

  • Improve Mass Transfer: For immobilized enzymes, ensure adequate mixing and consider using a higher substrate concentration.

Problem 2: Low Enantioselectivity (ee)

Possible Causes:

  • Suboptimal Enzyme: The chosen lipase may not have high enantioselectivity for γ-nonalactone.

  • Incorrect Reaction Conditions: pH and temperature can significantly influence the enantioselectivity of a lipase.

  • Reaction Proceeding Past 50% Conversion: In a kinetic resolution, the enantiomeric excess of the product is highest at lower conversions, while the enantiomeric excess of the remaining substrate increases with conversion, reaching its maximum at 50% conversion. Pushing the reaction beyond 50% conversion will lead to a decrease in the overall enantiopurity of the product mixture.

  • Presence of Water (in transesterification): Water can lead to a competing hydrolysis reaction, which may have a different or lower enantioselectivity.

Solutions:

  • Enzyme Screening: Test a variety of commercially available lipases (e.g., from Pseudomonas, Candida, Rhizomucor) to identify one with higher enantioselectivity for γ-nonalactone.

  • Fine-tuning of Conditions: Systematically optimize the pH and temperature. Even small changes can have a significant impact on enantioselectivity.

  • Reaction Monitoring: Carefully monitor the reaction progress by chiral GC and stop the reaction at or near 50% conversion to maximize the enantiomeric excess of the unreacted substrate.

  • Anhydrous Conditions: For transesterification reactions, use anhydrous solvents and consider adding molecular sieves to remove any trace amounts of water.

Quantitative Data

The following table summarizes reported quantitative data for the enzymatic resolution of γ-nonalactone.

Enzyme SourceReaction TypepHTemperature (°C)Conversion (%)Enantiomeric Excess (ee) (%)Reference
Pseudomonas sp.Hydrolysis8.012.55070[1]

Experimental Protocols

Protocol 1: Lipase-Catalyzed Hydrolytic Resolution of γ-Nonalactone

This protocol is a general guideline based on established procedures for lipase-catalyzed hydrolysis of lactones.

Materials:

Procedure:

  • Reaction Setup: In a temperature-controlled vessel, dissolve racemic γ-nonalactone in the phosphate buffer to the desired concentration (e.g., 10-50 mM).

  • pH Adjustment: Adjust the pH of the solution to the optimal value for the chosen lipase (e.g., pH 8.0) using a dilute sodium hydroxide solution.

  • Enzyme Addition: Add the lipase (e.g., 10-50 mg of free lipase powder per mmol of substrate) to the reaction mixture.

  • Reaction: Stir the mixture at the optimal temperature (e.g., 12.5°C).

  • Monitoring: Periodically withdraw small aliquots from the reaction mixture. Extract the aliquot with ethyl acetate, dry the organic phase with sodium sulfate, and analyze by chiral GC to determine the conversion and enantiomeric excess of the substrate and product.

  • Work-up (at ~50% conversion):

    • Stop the reaction by filtering off the enzyme (if immobilized) or by adding a water-immiscible organic solvent and denaturing the enzyme (e.g., by changing the pH).

    • Extract the aqueous phase multiple times with ethyl acetate.

    • Combine the organic extracts and wash with brine.

    • Dry the organic phase over anhydrous sodium sulfate or magnesium sulfate.

    • Concentrate the solvent under reduced pressure to obtain the mixture of the unreacted γ-nonalactone enantiomer and the hydroxy acid product.

  • Purification: Separate the unreacted γ-nonalactone from the hydroxy acid product by column chromatography on silica (B1680970) gel.

Protocol 2: Chiral Gas Chromatography (GC) Analysis

Instrumentation:

  • Gas chromatograph with a Flame Ionization Detector (FID)

  • Chiral capillary column (e.g., Rt-βDEXcst, 30 m x 0.25 mm ID, 0.25 µm film thickness)

GC Conditions (example):

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Detector Temperature: 250°C

  • Oven Temperature Program: Start at 100°C, hold for 1 minute, then ramp to 200°C at a rate of 2°C/min.

  • Injection: 1 µL, split injection.

Visualizations

Enzymatic_Resolution_Workflow cluster_prep Preparation cluster_reaction Enzymatic Resolution cluster_analysis Monitoring & Work-up cluster_products Products Racemic_GNL Racemic γ-Nonalactone Reaction_Vessel Reaction at Controlled Temp & pH Racemic_GNL->Reaction_Vessel Buffer Buffer Solution (e.g., pH 8.0) Buffer->Reaction_Vessel Lipase Lipase Lipase->Reaction_Vessel Monitoring Chiral GC Analysis (Conversion & ee) Reaction_Vessel->Monitoring Workup Reaction Work-up (~50% Conversion) Reaction_Vessel->Workup Monitoring->Reaction_Vessel Continue Reaction Purification Column Chromatography Workup->Purification Enantioenriched_GNL Enantioenriched γ-Nonalactone Purification->Enantioenriched_GNL Hydroxy_Acid Hydroxy Acid Product Purification->Hydroxy_Acid

Caption: Workflow for the enzymatic kinetic resolution of γ-nonalactone.

Troubleshooting_Low_Enantioselectivity Start Low Enantioselectivity (ee) Check_Enzyme Is the enzyme optimal? Start->Check_Enzyme Check_Conditions Are reaction conditions (pH, Temp) optimal? Check_Enzyme->Check_Conditions No Screen_Enzymes Screen different lipases Check_Enzyme->Screen_Enzymes Yes Check_Conversion Is conversion > 50%? Check_Conditions->Check_Conversion No Optimize_Conditions Fine-tune pH and temperature Check_Conditions->Optimize_Conditions Yes Stop_at_50 Stop reaction at ~50% conversion Check_Conversion->Stop_at_50 Yes Success High Enantioselectivity Achieved Check_Conversion->Success No Screen_Enzymes->Success Optimize_Conditions->Success Stop_at_50->Success

Caption: Troubleshooting logic for low enantioselectivity.

References

Validation & Comparative

Comparative Guide to the Validation of Analytical Methods for Gamma-Nonalactone in Dairy Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of gamma-nonalactone (B146572) (γ-nonalactone) in various dairy matrices, including milk, cheese, and yogurt. The focus is on validated methods, with supporting experimental data and detailed protocols to assist researchers in selecting and implementing the most suitable approach for their specific needs.

This compound is a key aroma compound found in many foods, contributing characteristic coconut and fruity notes. In dairy products, its presence can be both desirable, as a contributor to the flavor profile of certain cheeses, and undesirable, as an off-flavor in others. Accurate and reliable quantification of γ-nonalactone is therefore crucial for quality control, product development, and sensory analysis in the dairy industry.

The primary analytical technique for the determination of γ-nonalactone in complex food matrices is Gas Chromatography-Mass Spectrometry (GC-MS), which offers high selectivity and sensitivity.[1][2][3][4] This guide will focus on GC-MS coupled with various sample preparation techniques.

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for the accurate analysis of volatile and semi-volatile compounds like γ-nonalactone in complex dairy matrices. The ideal method should efficiently extract the analyte, minimize matrix interference, and be reproducible. The following table summarizes and compares the most common extraction techniques.

Method Principle Advantages Disadvantages Typical Application in Dairy
Headspace Solid-Phase Microextraction (HS-SPME) Adsorption of volatile compounds from the headspace above the sample onto a coated fiber.[5][6]Solvent-free, simple, fast, and sensitive.[6]Fiber lifetime can be limited; matrix effects can influence partitioning.Milk, Cheese, Yogurt, Whey Powder[5][7][8]
Solvent-Assisted Flavor Evaporation (SAFE) A specialized distillation-extraction technique under high vacuum to gently isolate volatile and semi-volatile compounds.Excellent for isolating thermally labile compounds with minimal artifact formation.Requires specialized glassware and is more time-consuming.Not as commonly cited specifically for dairy lactone analysis in recent literature but is a powerful general flavor extraction method.
Stir Bar Sorptive Extraction (SBSE) A stir bar coated with a sorbent is used to extract analytes from a liquid sample or headspace.Higher sorbent volume than SPME, leading to potentially higher recovery and sensitivity.Longer extraction times may be required.Analysis of volatile compounds in milk.
Liquid-Liquid Extraction (LLE) Partitioning of the analyte between the sample matrix and an immiscible solvent.Simple and effective for certain matrices.Requires significant volumes of organic solvents; can be less selective.Extraction of lactones from high-fat dairy products like butter oil.

Quantitative Method Validation Data

The following tables present a summary of validation parameters for the analysis of lactones in dairy and related food matrices. While specific comprehensive validation data for γ-nonalactone across all dairy products is not available in a single source, the data for other lactones in similar matrices provides a strong indication of expected performance.

Table 1: Method Validation Parameters for Lactones in Dairy and Related Matrices using HS-SPME-GC-MS

ParameterMilk (General Volatiles)Cheese (Lactones)Yogurt (General Volatiles)Reference/Notes
Linearity (R²) > 0.99> 0.99Not explicitly found for lactonesBased on general performance of SPME-GC-MS methods.[9]
Limit of Detection (LOD) Compound-dependent~1-5 µg/kgNot explicitly found for lactonesEstimated from studies on various volatile compounds in dairy.
Limit of Quantification (LOQ) Compound-dependent~5-15 µg/kgNot explicitly found for lactonesEstimated from studies on various volatile compounds in dairy.
Accuracy (Recovery %) 85-115%90-110%80-120%Typical acceptable range for trace analysis in food.
Precision (RSD %) < 15%< 10%< 20%Typical acceptable range for trace analysis in food.

Note: Data for milk and yogurt are generalized for volatile compounds due to a lack of specific public data for γ-nonalactone. The cheese data is based on studies of various lactones.[1][2]

Experimental Protocols

This protocol is a generalized procedure based on common practices for volatile compound analysis in dairy products.[5][7][8]

1. Sample Preparation:

  • Milk/Yogurt: Weigh 5 g of the homogenized sample into a 20 mL headspace vial. Add 1 g of NaCl to increase the ionic strength and promote the release of volatile compounds into the headspace. For quantitative analysis, add a known amount of an appropriate internal standard (e.g., deuterated γ-nonalactone or a different lactone not present in the sample).

  • Cheese: Grate 2 g of the cheese sample and place it into a 20 mL headspace vial. Add 5 mL of deionized water and 1 g of NaCl. Add the internal standard.

2. HS-SPME Procedure:

  • Fiber Selection: A Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is commonly used for a broad range of volatile compounds.

  • Equilibration: Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) and allow it to equilibrate for 15-30 minutes with gentle agitation.

  • Extraction: Expose the SPME fiber to the headspace of the vial for a defined period (e.g., 30-60 minutes) at the same temperature.

  • Desorption: Immediately after extraction, insert the fiber into the GC inlet for thermal desorption at a high temperature (e.g., 250°C) for a sufficient time (e.g., 5 minutes) in splitless mode.

3. GC-MS Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, or a WAX column) is suitable for separating lactones.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 2 minutes.

    • Ramp: 5°C/min to 240°C.

    • Final hold: 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Mode: For identification, a full scan from m/z 40-350 is used. For quantification, Selected Ion Monitoring (SIM) mode is preferred for higher sensitivity, monitoring the characteristic ions of γ-nonalactone (e.g., m/z 85).[4]

Workflow for HS-SPME-GC-MS Analysis of γ-Nonalactone in Dairy Products

HS_SPME_GC_MS_Workflow cluster_sample_prep Sample Preparation cluster_spme HS-SPME cluster_gcms GC-MS Analysis cluster_data Data Analysis Sample Dairy Sample (Milk, Yogurt, or Cheese) Vial Weigh into Headspace Vial Sample->Vial Additives Add NaCl and Internal Standard Vial->Additives Equilibrate Equilibrate at Controlled Temperature Additives->Equilibrate Extract Expose SPME Fiber to Headspace Equilibrate->Extract Desorb Thermal Desorption in GC Inlet Extract->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (Scan/SIM) Separate->Detect Identify Identification (Mass Spectra) Detect->Identify Quantify Quantification (Calibration Curve) Detect->Quantify

Caption: Workflow of HS-SPME-GC-MS analysis.

Alternative Analytical Approaches

While GC-MS is the gold standard, other detectors can be used for gas chromatography.

  • Gas Chromatography-Flame Ionization Detection (GC-FID): FID is a robust and widely used detector that is sensitive to most organic compounds.[10][11][12] It is generally less expensive than a mass spectrometer but does not provide mass spectral information for definitive identification.[10] Therefore, it is more suitable for routine quantitative analysis of known target compounds where identity has been previously confirmed.

  • Gas Chromatography-Olfactometry (GC-O): This technique combines GC with sensory analysis. The effluent from the GC column is split between a detector (like MS or FID) and a sniffing port, allowing a trained panelist to describe the odor of the eluting compounds. This is a powerful tool for identifying which volatile compounds are responsible for the characteristic aroma of a product.[3]

Logical Relationship of Analytical Techniques for γ-Nonalactone Analysis

Analytical_Techniques cluster_prep Sample Preparation cluster_separation Separation cluster_detection Detection & Identification SPME HS-SPME GC Gas Chromatography (GC) SPME->GC SAFE SAFE SAFE->GC SBSE SBSE SBSE->GC LLE LLE LLE->GC MS Mass Spectrometry (MS) (Identification & Quantification) GC->MS FID Flame Ionization Detection (FID) (Quantification) GC->FID GCO Olfactometry (GC-O) (Sensory Characterization) GC->GCO

Caption: Relationship between sample preparation, separation, and detection.

Conclusion

The validation of an analytical method for γ-nonalactone in dairy products is crucial for ensuring product quality and consistency. HS-SPME coupled with GC-MS is a robust and widely accepted method for this purpose. While comprehensive validation data for γ-nonalactone across all dairy matrices is not consolidated in the literature, existing studies on lactones and other volatile compounds provide a strong foundation for method development and validation. Researchers should carefully optimize sample preparation and instrumental parameters for their specific dairy matrix to achieve the desired accuracy, precision, and sensitivity. The use of an appropriate internal standard is highly recommended for reliable quantification. For sensory-related research, complementing instrumental analysis with GC-O can provide invaluable insights into the flavor impact of γ-nonalactone.

References

A Comparative Analysis of Gamma-Nonalactone and Delta-Nonalactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide to the physicochemical properties, sensory profiles, synthesis, and biological activities of gamma-nonalactone (B146572) and delta-nonalactone (B1583773), presenting key data and experimental methodologies for comparative evaluation.

This compound and delta-nonalactone, two structurally isomeric lactones, are significant compounds in the fields of flavor, fragrance, and potentially, pharmaceuticals. While both share the same molecular formula (C₉H₁₆O₂), their differing ring structures—a five-membered ring for the gamma-lactone and a six-membered ring for the delta-lactone—give rise to distinct sensory and physicochemical properties. This guide provides a comprehensive comparative analysis of these two molecules, supported by quantitative data, detailed experimental protocols, and visual workflows to aid researchers, scientists, and drug development professionals in their evaluation and application.

Physicochemical and Sensory Profile Comparison

A side-by-side comparison of the key physicochemical and sensory properties of this compound and delta-nonalactone is crucial for understanding their unique characteristics. The following table summarizes these properties based on available data.

PropertyThis compoundDelta-Nonalactone
Molecular Formula C₉H₁₆O₂C₉H₁₆O₂
Molecular Weight 156.22 g/mol 156.22 g/mol
CAS Number 104-61-03301-94-8
Appearance Colorless to pale yellow liquidColorless to pale yellow liquid
Odor Profile Strong, coconut, creamy, waxy, fatty, with fruity (peach-like) nuances.[1][2][3]Creamy, milky, lactonic, dairy, oily, with a coumarin-like undertone.[4][5][6]
Taste Profile Coconut, creamy, waxy with fatty milky notes at 10 ppm.[7]Creamy, coconut, lactonic, sweet and dairy-like with milky nuances at 10 ppm.[5][8]
Boiling Point 243 °C267 °C
Flash Point >110 °C110 °C
Density 0.964 g/cm³0.980 - 0.986 g/cm³
Refractive Index 1.447 @ 20°C1.454 - 1.459 @ 20°C
Solubility Soluble in alcohol and most fixed oils; insoluble in water.[9][10]Soluble in alcohol; insoluble in water.[11]
Odor Threshold (R)-enantiomer: 285 µg/L; (S)-enantiomer: 91 µg/L (in red wine)Data not available.[12]

Synthesis and Natural Occurrence

This compound is found naturally in a variety of fruits, including peaches and apricots, as well as in fermented products like beer and whiskey.[13] It can be synthesized through several routes, with a common method being the radical addition of hexanol to acrylic acid. Another approach involves the Knoevenagel condensation of heptanal (B48729) with malonic acid, followed by lactonization.

Delta-Nonalactone has been reported in butter, milk, and various fats.[14] Its synthesis is often achieved through the microbiological reduction of the corresponding keto acids. A potential chemical synthesis route is the Baeyer-Villiger oxidation of 2-butylcyclopentanone.

Experimental Protocols

Synthesis of this compound via Knoevenagel Condensation and Lactonization

This protocol describes a laboratory-scale synthesis of this compound.

Materials:

  • Heptanal

  • Malonic acid

  • Triethylamine (B128534)

  • Ethyl ether

  • Hydrochloric acid (concentrated)

  • Sulfuric acid (85%)

  • Sodium bicarbonate

  • Anhydrous magnesium sulfate

  • Round-bottom flask, condenser, separatory funnel, distillation apparatus

Procedure:

  • In a round-bottom flask, combine heptanal (6.70 mL), malonic acid (5.20 g), and triethylamine (10.0 mL).

  • Heat the mixture under reflux for a specified duration.

  • Cool the reaction mixture and transfer it to a separatory funnel.

  • Add ethyl ether (30 mL) and a cold solution of concentrated hydrochloric acid (8 mL in 25 g of ice) to the separatory funnel.

  • Shake the funnel and separate the organic layer.

  • Wash the organic layer with water and then dry it over anhydrous magnesium sulfate.

  • Filter to remove the drying agent and concentrate the solution to obtain the intermediate, 3-nonenoic acid.

  • To the crude 3-nonenoic acid, add 85% sulfuric acid (10.0 mL) and heat the mixture for one hour to induce lactonization.[15][16]

  • Carefully add the reaction mixture to a solution of sodium bicarbonate (20 g) in water (90 mL) to neutralize the acid.

  • Extract the product with ethyl ether, wash the organic layer with water, and dry it over anhydrous magnesium sulfate.

  • Purify the final product, this compound, by distillation.[15][16]

Comparative Sensory Analysis: Triangle Test

This protocol outlines a triangle test to determine if a perceptible difference exists between the aroma of this compound and delta-nonalactone.

Materials:

  • This compound standard

  • Delta-nonalactone standard

  • Odorless solvent (e.g., mineral oil or propylene (B89431) glycol)

  • Glass vials with caps

  • Olfactory strips

  • Panel of trained sensory assessors (minimum of 8-10)

Procedure:

  • Prepare solutions of this compound and delta-nonalactone at the same concentration in the chosen solvent. The concentration should be above the detection threshold but not overpowering.

  • For each assessor, present three samples in coded vials. Two samples will contain one of the lactones, and the third will contain the other. The order of presentation should be randomized for each assessor.

  • Instruct the assessors to smell each sample from an olfactory strip and identify the sample that is different from the other two.

  • Record the responses of each assessor.

  • Analyze the data using a statistical table for triangle tests to determine if the number of correct identifications is statistically significant. A significant result indicates a perceivable difference in aroma between the two lactones.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Differentiation

This protocol provides a general method for the analysis of gamma- and delta-nonalactone using GC-MS.

Instrumentation:

  • Gas chromatograph coupled with a mass spectrometer (GC-MS)

  • Capillary column suitable for flavor analysis (e.g., DB-5ms or equivalent)

  • Helium as carrier gas

Procedure:

  • Sample Preparation: Prepare dilute solutions (e.g., 100 ppm) of this compound and delta-nonalactone individually and as a mixture in a suitable solvent (e.g., dichloromethane (B109758) or hexane).

  • GC-MS Parameters:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

    • Carrier Gas Flow: Constant flow of 1 mL/min.

    • MS Transfer Line Temperature: 280 °C

    • Ion Source Temperature: 230 °C

    • Mass Range: m/z 40-300

  • Analysis: Inject 1 µL of each sample into the GC-MS system.

  • Data Analysis:

    • Identify the retention times for this compound and delta-nonalactone from the chromatograms of the individual standards.

    • Analyze the mass spectra of each peak and compare them to a reference library (e.g., NIST) to confirm the identity of the compounds. The characteristic fragment ion for γ-lactones is m/z 85, while for δ-lactones it is m/z 99.[17]

    • Analyze the chromatogram of the mixture to confirm the separation of the two isomers.

Visualizing Workflows and Relationships

To better illustrate the processes and concepts discussed, the following diagrams have been generated using the DOT language.

Synthesis_of_Gamma_Nonalactone Heptanal Heptanal Knoevenagel Knoevenagel Condensation Heptanal->Knoevenagel Malonic_Acid Malonic Acid Malonic_Acid->Knoevenagel Triethylamine Triethylamine Triethylamine->Knoevenagel Intermediate 3-Nonenoic Acid Knoevenagel->Intermediate Lactonization Lactonization Intermediate->Lactonization Sulfuric_Acid Sulfuric Acid Sulfuric_Acid->Lactonization Gamma_Nonalactone This compound Lactonization->Gamma_Nonalactone

Caption: Synthesis pathway for this compound.

GC_MS_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Lactone Sample Dilution Dilution in Solvent Sample->Dilution Injection Injection Dilution->Injection Separation GC Separation Injection->Separation Detection MS Detection Separation->Detection Chromatogram Chromatogram Detection->Chromatogram Mass_Spectrum Mass Spectrum Chromatogram->Mass_Spectrum Library_Search Library Search Mass_Spectrum->Library_Search Identification Compound Identification Library_Search->Identification

Caption: Workflow for GC-MS analysis of lactones.

Biological Activity and Toxicology

Both gamma- and delta-lactones are generally recognized as safe (GRAS) for use as flavoring agents in food.[4][11] However, understanding their broader biological activities and toxicological profiles is essential for drug development applications.

Studies have shown that some lactones possess antimicrobial and antifungal activities.[18] For instance, γ-lactones have been reported to exhibit higher antifungal activity than δ-lactones.[5] The biological activity of lactones is often related to their chemical structure, including the ring size and the nature of any side chains.

Conclusion

This compound and delta-nonalactone, while isomeric, present distinct profiles that make them suitable for different applications. This compound is characterized by its strong, sweet, coconut-like aroma with fruity undertones, making it a staple in the flavor and fragrance industry. Delta-nonalactone offers a creamier, more dairy-focused sensory experience.

For researchers and professionals in drug development, the differences in their physicochemical properties and potential biological activities are of particular interest. The provided experimental protocols offer a starting point for in-house evaluation and comparison. The synthesis and analytical workflows visualized in this guide aim to provide a clear understanding of the key processes involved in working with these compounds. While there are still gaps in the publicly available data, particularly concerning the sensory threshold of delta-nonalactone and comparative toxicology, this guide serves as a robust foundation for further investigation and application of these versatile lactone molecules.

References

A Comparative Sensory Analysis of (R)- and (S)-γ-Nonalactone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide to the distinct sensory profiles of the enantiomers of γ-nonalactone, supported by experimental data and detailed methodologies.

Gamma-nonalactone, a significant flavor and fragrance compound, exists as two stereoisomers, (R)-γ-nonalactone and (S)-γ-nonalactone, which possess distinct olfactory characteristics. This guide provides a detailed comparison of their sensory attributes, quantitative data from sensory panel evaluations, and the experimental protocols used to elicit these findings. This information is crucial for researchers, scientists, and professionals in drug development who may encounter or utilize these compounds in their work.

Sensory Profile Comparison: A Tale of Two Coconuts

While both enantiomers of γ-nonalactone are generally characterized by a coconut-like aroma, sensory panel evaluations have revealed subtle yet significant differences in their profiles. The (R)-(+)-enantiomer is consistently described with more positive and desirable attributes, while the (S)-(-)-enantiomer is associated with less pleasant, more complex notes.

A summary of the qualitative sensory descriptors for each enantiomer is presented below:

  • (R)-γ-Nonalactone: Sweet, soft coconut, fatty, and milky.[1] This enantiomer is often associated with a more authentic and pleasant coconut aroma.

  • (S)-γ-Nonalactone: Fatty, moldy, and coconut-like.[1] The presence of a "moldy" note distinguishes it from its (R)-counterpart, suggesting a less desirable sensory experience.

Quantitative Sensory Data

EnantiomerOdor Detection Threshold (µg/L in red wine)
(R)-γ-Nonalactone285[2]
(S)-γ-Nonalactone91[2]

These findings indicate that the (S)-enantiomer is significantly more potent, with a detection threshold approximately three times lower than the (R)-enantiomer.[2] This means that a smaller amount of (S)-γ-nonalactone is needed for it to be smelled.

Experimental Protocols

The sensory data presented in this guide are derived from established sensory evaluation methodologies. The following sections detail the typical protocols for determining odor detection thresholds and conducting descriptive sensory analysis.

Odor Threshold Determination (ASTM E679)

The odor detection thresholds for (R)- and (S)-γ-nonalactone were determined using the ASTM E679 standard practice, which employs a forced-choice ascending concentration series method.[2]

Panelists: A panel of 25 members was utilized for this evaluation.[2]

Methodology:

  • Sample Preparation: A series of solutions of the individual enantiomers in a base medium (in this case, a "bag in a box" dry red wine) are prepared at increasing concentrations.[2]

  • Presentation: At each concentration level, panelists are presented with three samples: one containing the lactone and two blanks (the base medium only).

  • Evaluation: Panelists are asked to identify the sample that is different from the other two.

  • Ascending Series: The concentration is gradually increased until the panelist can reliably detect the presence of the lactone.

  • Threshold Calculation: The geometric mean of the last concentration missed and the first concentration correctly identified is taken as the individual's threshold. The group threshold is then calculated from the individual thresholds.

cluster_prep Sample Preparation cluster_eval Sensory Evaluation (Forced-Choice) cluster_data Data Analysis prep1 Prepare Ascending Concentrations of (R)- and (S)-γ-Nonalactone prep2 Prepare Blank Samples (Base Medium) eval1 Present One Test Sample and Two Blanks to Panelist prep1->eval1 prep2->eval1 eval2 Panelist Identifies the 'Odd' Sample eval1->eval2 data1 Record Correct/Incorrect Identifications eval2->data1 data2 Calculate Individual and Group Odor Thresholds data1->data2

Experimental workflow for odor threshold determination.
Quantitative Descriptive Analysis (QDA)

While specific QDA data for γ-nonalactone enantiomers is not available, the following outlines a standard protocol that would be used for such an evaluation.

Panelist Selection and Training:

  • A panel of 8-12 individuals would be selected based on their sensory acuity and ability to articulate perceptions.

  • Training would involve familiarization with a range of aroma standards relevant to lactones (e.g., coconut, peach, creamy, waxy, moldy) to develop a consensus on sensory descriptors.

Evaluation Procedure:

  • Sample Preparation: Solutions of (R)- and (S)-γ-nonalactone would be prepared in a neutral medium (e.g., water or deodorized oil) at concentrations well above their detection thresholds.

  • Presentation: Samples would be presented to panelists in a randomized and blind manner in a controlled sensory evaluation environment.

  • Attribute Rating: Panelists would independently rate the intensity of each sensory attribute (e.g., "coconut," "creamy," "fatty," "moldy") on a structured scale (e.g., a 15-cm line scale anchored with "low" and "high").

  • Data Analysis: The intensity ratings from all panelists would be collected and statistically analyzed (e.g., using Analysis of Variance - ANOVA) to generate a sensory profile for each enantiomer. The results are often visualized in a spider plot for easy comparison.

Olfactory Signaling Pathway

The perception of odorants like γ-nonalactone begins with the interaction of the molecule with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. These receptors are G-protein coupled receptors (GPCRs).

The binding of an odorant molecule to its specific OR initiates a signaling cascade. This process is generally understood to involve the following steps:

  • Binding: The odorant molecule binds to an olfactory receptor.

  • G-Protein Activation: This binding activates an associated G-protein (G-olf).

  • Adenylate Cyclase Activation: The activated G-protein then activates the enzyme adenylate cyclase.

  • cAMP Production: Adenylate cyclase converts ATP into cyclic AMP (cAMP).

  • Ion Channel Opening: cAMP binds to and opens cyclic nucleotide-gated ion channels.

  • Depolarization: The opening of these channels allows for an influx of positive ions (Na+ and Ca2+), leading to the depolarization of the neuron.

  • Signal Transmission: This depolarization generates an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed, leading to the perception of smell.

odorant γ-Nonalactone receptor Olfactory Receptor (GPCR) odorant->receptor g_protein G-protein (G-olf) Activation receptor->g_protein adenylate_cyclase Adenylate Cyclase Activation g_protein->adenylate_cyclase cAMP ATP -> cAMP adenylate_cyclase->cAMP ion_channel Ion Channel Opening cAMP->ion_channel depolarization Neuron Depolarization ion_channel->depolarization signal Signal to Olfactory Bulb depolarization->signal

Canonical olfactory signal transduction pathway.

References

A Comparative Guide to Chemical and Biosynthetic Gamma-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Gamma-nonalactone (B146572), a key aroma compound with a characteristic coconut and fruity fragrance, is widely utilized in the food, beverage, cosmetic, and pharmaceutical industries. This guide provides a comprehensive comparison of this compound derived from chemical synthesis and biosynthesis, offering insights into their respective production processes, performance metrics, and analytical characterization. The information presented is intended to assist researchers and industry professionals in selecting the most appropriate source of this compound for their specific applications.

Executive Summary

Both chemical and biosynthetic routes can yield high-purity this compound. Chemical synthesis offers established, high-yield processes, while biosynthesis presents a "natural" alternative with the potential for high enantiomeric purity. The choice between the two often depends on labeling requirements, cost considerations, and the desired sensory profile.

Data Presentation: A Quantitative Comparison

The following table summarizes key quantitative data for the chemical and biosynthetic production of this compound.

ParameterChemical SynthesisBiosynthesis
Typical Yield >70% (e.g., from heptaldehyde and malonic acid[1])Variable; can be significant but often lower than chemical synthesis.
Purity ≥98.5% (GC) is commercially available[2].High purity achievable after downstream processing.
Enantiomeric Excess (e.e.) Typically produces a racemic mixture (0% e.e.).Can be highly enantioselective, e.g., ~60% e.e. for (S)-γ-nonalactone[3].
Key Precursors Heptaldehyde, malonic acid, acrylic acid, n-hexanol[1][4][5].Linoleic acid, other fatty acids[3][6].
Production Time Hours to days.Days (fermentation and downstream processing).

Production Pathways: A Visual Representation

Chemical Synthesis Pathway

The chemical synthesis of this compound can be achieved through various methods, including the Knoevenagel condensation of heptaldehyde and malonic acid followed by cyclization.

G Chemical Synthesis of this compound Heptaldehyde Heptaldehyde Intermediate Unsaturated Acid Intermediate Heptaldehyde->Intermediate Knoevenagel Condensation MalonicAcid Malonic Acid MalonicAcid->Intermediate GNL This compound (Racemic) Intermediate->GNL Lactonization (Acid Catalyzed)

Caption: Knoevenagel condensation route to this compound.

Biosynthetic Pathway

The biosynthesis of this compound in microorganisms like Saccharomyces cerevisiae typically starts from linoleic acid and proceeds through a series of enzymatic reactions.

Caption: Biosynthetic pathway of this compound from linoleic acid.

Experimental Protocols

Chemical Synthesis: Knoevenagel Condensation of Heptaldehyde and Malonic Acid[1]

This protocol describes a two-step synthesis of this compound.

Step 1: Synthesis of the Unsaturated Acid Intermediate

  • Reaction Setup: In a 250 mL 3-neck round-bottom flask equipped with a condenser, addition funnel, thermometer, and magnetic stirrer, charge 4.16 g (40 mmol) of malonic acid.

  • Addition of Reactants: Add 5.6 mL (40 mmol) of heptaldehyde, followed by 8 mL (60 mmol) of triethylamine.

  • Reaction: Heat the mixture to 100-110°C for 1 hour.

  • Work-up:

    • Transfer the cooled, slightly yellow solution to a separatory funnel.

    • Rinse the flask with 2 x 20 mL of diethyl ether and add to the separatory funnel.

    • Add 40 mL of 4N HCl to acidify the mixture.

    • Extract the aqueous layer with 3 x 20 mL of diethyl ether.

    • Wash the combined organic layers with 20 mL of brine and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to yield the unsaturated acid intermediate.

Step 2: Lactonization to this compound

  • Reaction Setup: Dissolve the crude product from Step 1 in 30 mL of heptane (B126788) in a 100 mL flask.

  • Catalysis: Add an equal weight of Amberlyst 15 cationic resin.

  • Reaction: Heat the mixture to reflux with strong stirring for 1 hour.

  • Work-up:

    • Cool the flask and decant the supernatant.

    • Wash the resin with 3 x 10 mL of diethyl ether and combine with the supernatant.

    • Remove the solvents under reduced pressure to yield this compound.

Biosynthesis: Fermentation of Linoleic Acid with Saccharomyces cerevisiae (Generalized Protocol)

This protocol outlines the general steps for the microbial production of this compound. Specific parameters such as media composition, microbial strain, and fermentation conditions will need to be optimized.

  • Inoculum Preparation:

    • Prepare a suitable culture medium (e.g., Yeast Peptone Dextrose - YPD).

    • Inoculate with a culture of Saccharomyces cerevisiae.

    • Incubate at an appropriate temperature (e.g., 25-30°C) with shaking until a desired cell density is reached.

  • Fermentation:

    • Prepare the fermentation medium containing a carbon source, nitrogen source, minerals, and the precursor, linoleic acid.

    • Inoculate the fermentation medium with the prepared inoculum.

    • Maintain the fermentation under controlled conditions of temperature, pH, and aeration for several days. The utilization of linoleic acid by S. cerevisiae can impact primary carbon metabolism.[7][8]

  • Extraction and Purification:

    • Separate the biomass from the culture broth by centrifugation or filtration.

    • Extract the this compound from the culture broth using a suitable solvent (e.g., ethyl acetate).

    • Purify the extracted this compound using techniques such as distillation or chromatography.

Performance Comparison

Sensory Profile

While chemically pure this compound from both sources is identical, the sensory perception can differ due to the presence of trace impurities.

  • Chemically Synthesized: Tends to have a cleaner, more direct coconut and fruity aroma, characteristic of the pure compound.[9] The racemic mixture is most commonly used in perfumery.[4]

  • Biosynthesized ("Natural"): May possess a more complex and nuanced aroma profile due to the presence of other volatile compounds produced by the microorganism during fermentation. This can be perceived as a more "natural" or "rounded" scent. The enantiomeric distribution, which can be controlled to some extent in biosynthesis, also influences the final aroma.

A formal sensory panel evaluation is the most effective way to discern these subtle differences.[10][11]

Environmental Impact and Cost-Effectiveness
  • Environmental Impact: A comprehensive life cycle assessment (LCA) is required for a definitive comparison.[12][13][14][15]

    • Chemical Synthesis: Often relies on petroleum-based starting materials and may involve harsh reagents and solvents, contributing to a larger environmental footprint.

    • Biosynthesis: Utilizes renewable feedstocks and operates under milder conditions. However, the energy consumption for fermentation and downstream processing, as well as the environmental impact of media components, must be considered.

  • Cost-Effectiveness: A techno-economic analysis is necessary for a detailed cost comparison.[16][17][18]

    • Chemical Synthesis: Generally, a more cost-effective process for large-scale production due to well-established infrastructure and high yields.

    • Biosynthesis: The cost is influenced by factors such as the price of the feedstock, fermentation efficiency, and the complexity of downstream processing. The "natural" label can command a premium price for the final product.[19]

Analytical Workflow for Purity Determination

Gas chromatography-mass spectrometry (GC-MS) is the standard method for determining the purity of this compound.[20][21][22][23]

G GC-MS Analysis Workflow Sample This compound Sample Dilution Dilution in Solvent (e.g., Acetone) Sample->Dilution GCMS GC-MS Analysis Dilution->GCMS Data Data Acquisition (Mass Spectrum and Retention Time) GCMS->Data Analysis Data Analysis (Comparison to Standard) Data->Analysis Result Purity Determination Analysis->Result

Caption: Workflow for GC-MS purity analysis of this compound.

GC-MS Protocol for Purity Analysis[20]
  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent, such as acetone (B3395972) (e.g., 1% v/v).[20]

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS system.

  • Gas Chromatography:

    • Column: Use a suitable capillary column (e.g., DB-Wax).

    • Carrier Gas: Helium at a constant flow rate.

    • Oven Program: A temperature gradient program is used to separate the components of the sample.

  • Mass Spectrometry:

    • Ionization: Electron impact (EI) ionization at 70 eV.

    • Scan Range: Scan a mass-to-charge ratio (m/z) range appropriate for this compound and potential impurities (e.g., m/z 40-400).

  • Data Analysis:

    • Identify the peak corresponding to this compound by its retention time and mass spectrum (characteristic ion at m/z 85).[20]

    • Integrate the peak area of this compound and any impurity peaks.

    • Calculate the purity as the percentage of the peak area of this compound relative to the total peak area.

Conclusion

The selection of chemically synthesized versus biosynthesized this compound is a multifaceted decision. Chemical synthesis provides a reliable and high-yielding route to a racemic product. Biosynthesis offers a "natural" alternative that can produce enantiomerically enriched this compound, which may be desirable for specific sensory or biological applications. A thorough evaluation of project-specific requirements, including labeling, cost, desired sensory profile, and potential environmental impact, will guide the optimal choice.

References

A Comparative Guide to Extraction Methods for Gamma-Nonalactone Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of various extraction methodologies for gamma-nonalactone (B146572), a crucial flavor and fragrance compound with a characteristic coconut-like aroma. The selection of an appropriate extraction technique is paramount for accurate quantification and analysis in diverse matrices, from food products to biological samples. This document outlines the performance of common extraction techniques, supported by experimental data, to assist researchers in choosing the most suitable method for their specific application.

Data Presentation: Performance of Extraction Techniques

The following table summarizes the quantitative performance of different extraction techniques for gamma-lactones. It is important to note that direct comparative studies for this compound across all methods from a single matrix are limited; therefore, data is presented from studies on this compound and the closely related gamma-decalactone (B1670016), as cited.

FeatureHeadspace Solid-Phase Microextraction (HS-SPME)Liquid-Liquid Extraction (LLE)Steam Distillation (Hydrodistillation)Ultrasound-Assisted Extraction (UAE)
Recovery / Yield High sensitivity for volatile compounds, but quantitative recovery can be complex and requires careful calibration.[1][2]High (up to 99.9 ± 1.8% with diethyl ether in model solutions for gamma-decalactone).[3]Generally lower than solvent extraction (efficiency difference of 12.8% to 22% reported for gamma-decalactone).[3]Can enhance extraction efficiency and shorten extraction time compared to conventional methods.[4][5]
Purity of Extract High, as it is a selective extraction method for volatile and semi-volatile compounds.[6]Moderate (approx. 51.5 ± 1.2% to 53.0 ± 1.8% for gamma-decalactone, may contain co-extracted lipids).[3]High (approx. 88.0 ± 3.4% for gamma-decalactone).[3]Generally good, but can be matrix-dependent.[7]
Selectivity High for volatile and semi-volatile analytes. Fiber coating can be chosen to target specific compound classes.[8]Lower; co-extraction of non-volatile compounds like lipids is common.[3]High for volatile and semi-volatile compounds.Good, can be optimized by adjusting solvent and sonication parameters.[5]
Solvent Usage Solvent-free or very low solvent consumption.[1]High (e.g., diethyl ether, hexane, chloroform).[3]Low to none (uses water as the distillation medium).Reduced solvent volume compared to conventional methods.[9]
Extraction Time Relatively fast, especially for automated systems.[8]Can be time-consuming, especially with multiple extraction steps.Can be lengthy due to the time required for distillation.Significantly shorter extraction times.[9]
Automation Potential High, with autosamplers readily available for SPME.[8]Moderate, some steps can be automated.Low, generally a manual process.Moderate, can be integrated into automated systems.
Cost Initial setup for automated systems can be high, but consumable costs (fibers) are moderate.Low, requires basic laboratory glassware and solvents.Low, requires standard distillation apparatus.Moderate, requires an ultrasonic bath or probe.

Experimental Protocols

Headspace Solid-Phase Microextraction (HS-SPME)

This protocol is adapted from methodologies used for the analysis of volatile compounds in rice and wine.[1][2][6]

Instrumentation:

  • Gas Chromatograph with Mass Spectrometer (GC-MS)

  • SPME fiber assembly (e.g., with a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) coating)

  • Heated agitator or water bath

  • SPME autosampler (optional)

Procedure:

  • Sample Preparation: Place a known amount of the sample (e.g., 5 g of homogenized solid or 5 mL of liquid) into a headspace vial. For solid samples, an appropriate amount of deionized water may be added.

  • Internal Standard: Add a known concentration of an internal standard (e.g., gamma-decalactone-d7) to the sample.

  • Equilibration: Seal the vial and place it in a heated agitator or water bath (e.g., at 60°C for 15 minutes) to allow the volatile compounds to equilibrate in the headspace.

  • Extraction: Expose the SPME fiber to the headspace of the sample for a defined period (e.g., 30 minutes) at the same temperature to adsorb the analytes.

  • Desorption and Analysis: Retract the fiber and immediately insert it into the heated injection port of the GC-MS (e.g., at 250°C) for thermal desorption of the analytes onto the analytical column.

  • Data Acquisition: Commence GC-MS analysis to separate and identify this compound.

Liquid-Liquid Extraction (LLE)

This protocol is based on methods for extracting lactones from dairy and fruit matrices.[3][10][11]

Instrumentation:

  • Centrifuge

  • Vortex mixer

  • Separatory funnel

  • Nitrogen evaporator

Procedure:

  • Sample Preparation: Weigh a known amount of the sample (e.g., 10 g) into a centrifuge tube or flask.

  • Internal Standard: Add a known concentration of an internal standard.

  • Solvent Addition: Add a suitable organic solvent (e.g., 20 mL of diethyl ether).

  • Extraction: Vortex or shake the mixture vigorously for several minutes to ensure thorough mixing. For some matrices, centrifugation may be required to break up emulsions.

  • Phase Separation: Allow the phases to separate. If using a separatory funnel, drain the aqueous layer. If using a centrifuge tube, carefully pipette the organic layer.

  • Repeat Extraction: Repeat the extraction of the aqueous phase with fresh solvent two more times to maximize recovery.

  • Drying and Concentration: Combine the organic extracts and dry them over anhydrous sodium sulfate. Concentrate the extract to a final volume (e.g., 1 mL) under a gentle stream of nitrogen.

  • Analysis: The concentrated extract is then ready for GC-MS analysis.

Steam Distillation (Hydrodistillation)

This protocol is adapted from a method for the extraction of gamma-decalactone from a biotransformation medium.[3]

Instrumentation:

  • Clevenger-type apparatus or standard steam distillation setup

  • Heating mantle

  • Condenser

Procedure:

  • Sample Preparation: Place a known quantity of the sample (e.g., 100 g) into the boiling flask and add a sufficient amount of distilled water.

  • Distillation: Heat the boiling flask to generate steam, which will pass through the sample, carrying the volatile compounds.

  • Condensation: The steam and volatile compound mixture is cooled in the condenser and collected in a receiving vessel.

  • Collection: The distillate, consisting of an aqueous layer and an immiscible organic layer (the essential oil containing this compound), is collected.

  • Final Extraction: The collected distillate is subjected to a liquid-liquid extraction with a small volume of an organic solvent (e.g., diethyl ether) to isolate the this compound from the aqueous phase for subsequent analysis by GC-MS.

Ultrasound-Assisted Extraction (UAE)

This is a general protocol for UAE, which can be optimized for specific matrices.[4][7]

Instrumentation:

  • Ultrasonic bath or probe sonicator

  • Filtration apparatus

Procedure:

  • Sample Preparation: Place a known amount of the sample into an extraction vessel.

  • Solvent Addition: Add a specific volume of a suitable solvent.

  • Sonication: Place the vessel in an ultrasonic bath or insert the probe. Sonicate for a defined period (e.g., 15-30 minutes) and at a specific frequency and power. The temperature of the bath may also be controlled.

  • Separation: After sonication, separate the extract from the solid residue by centrifugation or filtration.

  • Concentration and Analysis: The extract can be concentrated if necessary and then analyzed by GC-MS.

Mandatory Visualization

Experimental Workflow Diagram

The following diagram illustrates a generalized workflow for the extraction and analysis of this compound.

Extraction_Workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis Sample Sample Matrix (e.g., Food, Biological Fluid) Homogenization Homogenization / Weighing Sample->Homogenization InternalStandard Addition of Internal Standard Homogenization->InternalStandard ExtractionMethod Extraction Method InternalStandard->ExtractionMethod HS_SPME HS-SPME ExtractionMethod->HS_SPME Volatiles LLE Liquid-Liquid Extraction ExtractionMethod->LLE Liquid/Solid SteamDist Steam Distillation ExtractionMethod->SteamDist Volatiles UAE Ultrasound-Assisted Extraction ExtractionMethod->UAE Solid GCMS GC-MS Analysis HS_SPME->GCMS Direct Desorption Drying Drying of Extract (e.g., Na2SO4) LLE->Drying SteamDist->Drying via LLE of distillate UAE->Drying Concentration Concentration (e.g., N2 Evaporation) Drying->Concentration Concentration->GCMS DataProcessing Data Processing and Quantification GCMS->DataProcessing

Caption: Generalized workflow for this compound extraction and analysis.

References

A Comparative Guide to Inter-laboratory Quantification of Gamma-Nonalactone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of gamma-nonalactone (B146572), a significant aroma compound found in various matrices such as wine and rice. While a formal inter-laboratory study dedicated to this compound is not publicly available, this document compiles and compares data from independent studies to offer insights into the performance of different analytical techniques. The methodologies discussed include Gas Chromatography-Mass Spectrometry (GC-MS) with a surrogate internal standard, Headspace Solid-Phase Microextraction coupled with GC-MS (HS-SPME-GC-MS), and a Stable Isotope Dilution Assay with Solid-Phase Extraction and GC-MS (SIDA-SPE-GC-MS).

Quantitative Performance Comparison

Analytical TechniqueMatrixInternal StandardLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity (R²)ReproducibilityRepeatabilityCitation
GC-MSWine2-Octanol (surrogate)4.12 µg/LNot ReportedNot ReportedNot ReportedNot Reported
SIDA-SPE-GC-MSWine²H₂¹³C₂-γ-nonalactone (isotopic)0.4 µg/L1.1 µg/L> 0.990.72%0.38%[1][2][3]
HS-SPME-GC-MSCooked RiceNot UsedNot ReportedNot ReportedNot ReportedNot ReportedNot Reported[4][5][6]

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on the methods described in the cited literature and offer a practical guide for researchers intending to quantify this compound.

1. Stable Isotope Dilution Assay with Solid-Phase Extraction and Gas Chromatography-Mass Spectrometry (SIDA-SPE-GC-MS) for Wine Samples [1][3][7]

  • Sample Preparation and Extraction:

    • A 50 mL wine sample is spiked with a solution of the isotopically labeled internal standard, ²H₂¹³C₂-γ-nonalactone.

    • The sample is then subjected to Solid-Phase Extraction (SPE) to isolate the analytes from the complex wine matrix.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The extracted sample is injected into a GC-MS system for separation and detection.

    • Gas Chromatography Conditions:

      • Column: DB-5ms (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

      • Carrier Gas: Helium.

      • Temperature Program: An appropriate temperature gradient is used to separate this compound from other volatile compounds.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Quantification: The quantification of this compound is based on the ratio of the peak area of the analyte to the peak area of the isotopically labeled internal standard. Characteristic ions for this compound (m/z 85) and the internal standard are monitored.[1][7]

2. Gas Chromatography-Mass Spectrometry (GC-MS) with a Surrogate Internal Standard for Wine Samples

  • Sample Preparation:

    • Wine samples are spiked with a known concentration of a surrogate internal standard, such as 2-octanol. The use of a deuterated analogue of this compound was attempted but proved to be an inappropriate internal standard due to the back-exchange of deuterium (B1214612) atoms in the wine matrix.

  • GC-MS Analysis:

    • The prepared sample is analyzed using a GC-MS system.

    • Quantification is achieved by comparing the peak area of this compound to that of the surrogate internal standard. The limit of detection for this method was reported to be 4.12 µg/L.

3. Headspace Solid-Phase Microextraction (HS-SPME) with Gas Chromatography-Mass Spectrometry (GC-MS) for Cooked Rice Samples [4][5][6]

  • Sample Preparation and Extraction:

    • A sample of cooked rice is placed in a sealed vial.

    • A Solid-Phase Microextraction (SPME) fiber is exposed to the headspace above the rice sample to adsorb the volatile compounds, including this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • The SPME fiber is then inserted into the injection port of the GC-MS for thermal desorption of the analytes.

    • Gas Chromatography Conditions:

      • Column: A polar column, such as one with a wax-based stationary phase, is typically used.

      • Carrier Gas: Helium.

      • Temperature Program: A programmed temperature ramp is used for the separation of volatile compounds.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electron Ionization (EI).

      • Identification: this compound is identified by its characteristic mass spectrum, with a prominent ion at m/z 85, and its retention index.[4][6] This method, as described in the available literature, is primarily qualitative, though relative quantification can be achieved by comparing peak areas across samples.[6]

Visualizing the Analytical Workflow

The following diagrams illustrate the general workflows for the quantification of this compound using different analytical methods.

cluster_0 Sample Preparation cluster_1 Analysis cluster_2 Data Processing Sample (Wine/Rice) Sample (Wine/Rice) Spiking (Internal Standard) Spiking (Internal Standard) Sample (Wine/Rice)->Spiking (Internal Standard) SIDA or Surrogate Extraction (SPE/SPME) Extraction (SPE/SPME) Spiking (Internal Standard)->Extraction (SPE/SPME) GC Separation GC Separation Extraction (SPE/SPME)->GC Separation MS Detection MS Detection GC Separation->MS Detection Quantification Quantification MS Detection->Quantification

Caption: General workflow for this compound quantification.

Start Start Sample Matrix Sample Matrix Start->Sample Matrix Wine Wine Sample Matrix->Wine Liquid Rice Rice Sample Matrix->Rice Solid SIDA_SPE_GCMS SIDA-SPE-GC-MS Wine->SIDA_SPE_GCMS GCMS_Surrogate GC-MS (Surrogate IS) Wine->GCMS_Surrogate HS_SPME_GCMS HS-SPME-GC-MS Rice->HS_SPME_GCMS Results Results SIDA_SPE_GCMS->Results GCMS_Surrogate->Results HS_SPME_GCMS->Results

Caption: Decision tree for selecting an analytical method.

References

A Comparative Guide to Isotopic Labeling of Gamma-Nonalactone for Metabolic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of isotopic labeling versus traditional non-labeled methods for the metabolic study of gamma-nonalactone (B146572), a significant flavor and fragrance compound also investigated for its biological activities. We present supporting principles, experimental protocols, and data interpretation to assist researchers in selecting the most effective methodology for their studies.

Introduction to this compound Metabolism

This compound (γ-nonalactone) is a naturally occurring lactone found in various fruits and fermented products. Understanding its metabolic fate is crucial for evaluating its safety, biological activity, and pharmacokinetic profile. The primary metabolic pathway for γ-lactones involves hydrolysis of the lactone ring to form the corresponding hydroxy acid. In the case of γ-nonalactone, this results in 4-hydroxynonanoic acid. This metabolite can then undergo further degradation through pathways such as beta-oxidation.

Comparison of Metabolic Tracing Methodologies

The study of xenobiotic metabolism, including that of γ-nonalactone, has traditionally relied on administering the unlabeled compound and identifying metabolites in biological matrices. However, the advent of stable isotope labeling offers a more powerful and precise alternative.

FeatureIsotopic Labeling (e.g., ¹³C, ²H)Traditional (Non-Labeled) Method
Metabolite Identification Unambiguous identification of drug-derived metabolites by characteristic mass shifts.[1]Relies on chromatographic retention time and mass spectral matching to standards, which can be ambiguous for novel metabolites.
Sensitivity & Specificity High sensitivity and specificity; labeled compounds and their metabolites can be clearly distinguished from the endogenous background.[2][3]Lower sensitivity for low-abundance metabolites; can be confounded by endogenous compounds with similar properties.
Metabolic Flux Analysis Enables quantitative measurement of the rates of metabolic pathways (flux analysis).[1][4]Provides only static concentration data, making it difficult to determine the dynamics of metabolic pathways.
Pathway Elucidation Allows for the definitive tracing of atoms through metabolic pathways, confirming precursor-product relationships.[5]Pathway inference is indirect and based on the identification of downstream products.
Safety Utilizes non-radioactive stable isotopes, making it safe for human studies.[3][6]Safe, as no label is used.
Cost Higher initial cost due to the synthesis of labeled compounds.Lower initial cost as the unlabeled compound is used.

Isotopic Labeling: A Superior Approach

As the comparative table illustrates, isotopic labeling presents significant advantages over traditional methods for metabolic studies of this compound. The ability to unequivocally identify metabolites and quantify metabolic flux provides a more detailed and accurate understanding of the compound's fate in a biological system. While the initial cost of synthesizing a labeled version of this compound is higher, the quality and depth of the resulting data justify the investment for comprehensive metabolic profiling.

Experimental Protocols

Protocol 1: Synthesis of [¹³C₄]-gamma-Nonalactone

This protocol is a conceptual outline for the synthesis of a ¹³C-labeled this compound, which can be adapted from known synthetic routes for lactones.

Materials:

  • ¹³C-labeled precursors (e.g., [¹³C₄]-1-hexene)

  • Reagents for epoxidation (e.g., m-CPBA)

  • Reagents for ring-opening and cyclization

  • Appropriate solvents and purification materials (silica gel for chromatography)

Procedure:

  • Epoxidation: React the ¹³C-labeled alkene with an epoxidizing agent to form the corresponding epoxide.

  • Ring Opening: Open the epoxide ring with a suitable nucleophile to introduce a functional group that can be converted to a carboxylic acid.

  • Oxidation and Cyclization: Oxidize the introduced functional group to a carboxylic acid and induce intramolecular cyclization to form the lactone ring.

  • Purification: Purify the final [¹³C₄]-gamma-nonalactone product using column chromatography and characterize it by mass spectrometry and NMR to confirm its identity and isotopic enrichment.

Protocol 2: In Vitro Metabolism of [¹³C₄]-gamma-Nonalactone using Liver Microsomes

Materials:

  • [¹³C₄]-gamma-Nonalactone

  • Human liver microsomes (or from other species of interest)

  • NADPH regenerating system

  • Phosphate (B84403) buffer

  • Acetonitrile (for quenching)

  • Internal standard

Procedure:

  • Incubation: Prepare an incubation mixture containing liver microsomes, the NADPH regenerating system, and [¹³C₄]-gamma-Nonalactone in phosphate buffer.

  • Reaction: Initiate the metabolic reaction by adding the NADPH regenerating system and incubate at 37°C.

  • Quenching: At various time points, quench the reaction by adding cold acetonitrile.

  • Sample Preparation: Centrifuge the quenched samples to precipitate proteins. Collect the supernatant and add an internal standard.

  • Analysis: Analyze the samples by LC-MS/MS to identify and quantify the labeled metabolites based on their specific mass-to-charge ratios.

Data Presentation

Table 1: Hypothetical Comparison of Metabolite Identification
MetaboliteIsotopic Labeling DetectionTraditional Method Detection
4-Hydroxynonanoic acidConfirmed (mass shift)Tentative (retention time match)
C7 Dicarboxylic acid (from β-oxidation)Confirmed (mass shift)Potentially missed or misidentified
C5 Dicarboxylic acid (from β-oxidation)Confirmed (mass shift)Likely missed
Glucuronide conjugateConfirmed (mass shift)Tentative

Visualizations

Metabolic Pathway of this compound

G gamma_nonalactone γ-Nonalactone hydrolysis Hydrolysis (Lactone Ring Opening) gamma_nonalactone->hydrolysis hydroxy_acid 4-Hydroxynonanoic Acid hydrolysis->hydroxy_acid beta_oxidation Beta-Oxidation hydroxy_acid->beta_oxidation downstream_metabolites Downstream Metabolites (e.g., C7, C5 dicarboxylic acids) beta_oxidation->downstream_metabolites

Caption: Proposed metabolic pathway of this compound.

Experimental Workflow for Metabolic Studies

G cluster_labeling Isotopic Labeling Method cluster_traditional Traditional Method synthesis Synthesis of Isotopically Labeled γ-Nonalactone administration_labeled Administration to Biological System synthesis->administration_labeled sample_collection_labeled Sample Collection (e.g., plasma, urine) administration_labeled->sample_collection_labeled analysis_labeled LC-MS/MS Analysis (Detection of Labeled Metabolites) sample_collection_labeled->analysis_labeled data_analysis_labeled Data Analysis (Metabolite ID & Flux Analysis) analysis_labeled->data_analysis_labeled administration_unlabeled Administration of Unlabeled γ-Nonalactone sample_collection_unlabeled Sample Collection administration_unlabeled->sample_collection_unlabeled analysis_unlabeled LC-MS/MS Analysis (Detection of Putative Metabolites) sample_collection_unlabeled->analysis_unlabeled data_analysis_unlabeled Data Analysis (Tentative Metabolite ID) analysis_unlabeled->data_analysis_unlabeled

Caption: Comparison of experimental workflows.

Conclusion

For researchers aiming to gain a comprehensive and accurate understanding of the metabolic fate of this compound, the use of stable isotope labeling is the recommended approach. Its advantages in metabolite identification, sensitivity, and the unique ability to perform metabolic flux analysis provide a level of detail that is unattainable with traditional non-labeled methods. This guide serves as a foundational resource for designing and implementing robust metabolic studies for this compound and other xenobiotics.

References

A Comparative Analysis of Lactone Profiles in Commercially Important Fruit Varieties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the lactone profiles in various fruit varieties, offering insights into the key aroma compounds that define their characteristic flavors. Lactones, particularly γ- and δ-lactones, are a class of volatile organic compounds that contribute significantly to the fruity, creamy, and sweet aromas of many fruits.[1][2] Understanding the distribution and concentration of these compounds is crucial for flavor chemistry, quality control in the food industry, and for researchers investigating the bioactive properties of natural compounds.

Comparative Lactone Profiles in Selected Fruits

The presence and concentration of specific lactones vary significantly among different fruit species and even between cultivars of the same fruit.[3] This variation is influenced by genetic factors, fruit maturity, and post-harvest conditions.[4] The following table summarizes the key lactones found in several commercially important fruits. While obtaining absolute quantitative data across different studies is challenging due to methodological variations, this table provides a comparative overview of the major lactones identified and their relative importance to the fruit's aroma.

Fruit VarietyKey Lactones IdentifiedPredominant Lactone(s)General Aroma Contribution
Peach (Prunus persica)γ-Hexalactone, γ-Octalactone, γ-Decalactone, γ-Dodecalactone, δ-Decalactoneγ-Decalactone Sweet, fruity, characteristic "peachy" aroma.[3][5][6]
Apricot (Prunus armeniaca)γ-Octalactone, γ-Decalactoneγ-Decalactone Fruity, sweet, apricot-like aroma.[7][8][9]
Strawberry (Fragaria × ananassa)γ-Decalactone, γ-Dodecalactone, Butyrolactoneγ-Decalactone Peachy, sweet, and fruity notes.[1][4][7][10]
Mango (Mangifera indica)γ-Octanoic lactone, various other lactonesVaries by cultivarFruity, sweet notes; contributes to the complex aroma profile.[1][2][4][11]
Pineapple (Ananas comosus)γ-Hexalactone (γ-Caprolactone), γ-Octalactone, γ-Decalactone, δ-Octalactone, δ-Decalactoneγ-Hexalactone Fruity, peach-like, and coconut-like flavors.[5][9]
Coconut (Cocos nucifera)δ-Octalactone, δ-Decalactoneδ-Octalactone, δ-Decalactone Buttery, tropical-fruity, and characteristic "coconut" aroma.[11]

Experimental Protocols

The following protocols outline the key steps for the extraction and quantification of lactones from fruit matrices, primarily using Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS). This method is widely used for the analysis of volatile and semi-volatile compounds in food and beverages.

Sample Preparation
  • Fruit Homogenization:

    • Select ripe, healthy fruits of the desired variety.

    • Wash the fruits thoroughly with deionized water and pat dry.

    • Separate the pulp from the peel and seeds.

    • Weigh a specific amount of the fruit pulp (e.g., 5-10 g).

    • Homogenize the pulp using a blender or homogenizer until a uniform puree is obtained. To prevent enzymatic degradation of compounds, homogenization can be performed with the addition of liquid nitrogen.

Extraction of Volatile Compounds: Headspace Solid-Phase Microextraction (HS-SPME)
  • Sample Incubation:

    • Place a precise amount of the fruit homogenate (e.g., 2-5 g) into a 20 mL headspace vial.

    • Add a saturated solution of NaCl (e.g., 1 g) to enhance the release of volatile compounds by increasing the ionic strength of the matrix.

    • If using a stable isotope dilution assay (SIDA) for absolute quantification, add a known amount of the corresponding deuterated lactone standard (e.g., d7-γ-decalactone) to the vial.[5][9]

    • Seal the vial tightly with a PTFE/silicone septum cap.

    • Incubate the vial in a water bath or a temperature-controlled autosampler at a specific temperature (e.g., 40-60 °C) for a defined period (e.g., 30 minutes) to allow the volatiles to equilibrate in the headspace.

  • SPME Fiber Exposure:

    • Expose a SPME fiber (e.g., with a Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS coating) to the headspace of the vial for a fixed time (e.g., 30-60 minutes) at the same temperature as the incubation. The fiber will adsorb the volatile compounds.

Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Desorption and Injection:

    • After extraction, retract the SPME fiber and immediately insert it into the heated injection port of the gas chromatograph (e.g., at 250 °C) for thermal desorption of the analytes onto the GC column.

  • Gas Chromatography:

    • Column: Use a suitable capillary column for the separation of volatile compounds (e.g., a DB-5ms or HP-INNOWax column, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas: Use helium at a constant flow rate (e.g., 1.0 mL/min).

    • Oven Temperature Program: A typical temperature program starts at a low temperature (e.g., 40 °C), holds for a few minutes, then ramps up to a final temperature (e.g., 240 °C) at a specific rate (e.g., 5 °C/min), followed by a final hold period. This program separates the compounds based on their boiling points and interactions with the column's stationary phase.

  • Mass Spectrometry:

    • Ionization: Use Electron Impact (EI) ionization at 70 eV.

    • Mass Analyzer: A quadrupole or time-of-flight (TOF) mass analyzer can be used.

    • Scan Mode: Acquire data in full scan mode (e.g., from m/z 35 to 350) for compound identification. For quantification, Selected Ion Monitoring (SIM) mode can be used to increase sensitivity and selectivity by monitoring specific ions characteristic of the target lactones (e.g., m/z 85 for γ-lactones and m/z 99 for δ-lactones).[6]

Data Analysis and Quantification
  • Compound Identification:

    • Identify the lactones by comparing their mass spectra with reference spectra in a mass spectral library (e.g., NIST, Wiley) and by comparing their retention indices with those of authentic standards.

  • Quantification:

    • Internal Standard Method: Create a calibration curve by analyzing standard solutions of the target lactones with a constant concentration of an internal standard. The concentration of the lactones in the fruit samples is then calculated based on the peak area ratio of the analyte to the internal standard.

    • Stable Isotope Dilution Assay (SIDA): This is a more accurate method for quantification. The concentration of the native lactone is calculated based on the known amount of the added labeled standard and the measured peak area ratio of the native to the labeled compound.[9]

Mandatory Visualization

Lactone_Profile_Workflow cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Analysis cluster_3 Data Processing & Interpretation Fruit_Selection Fruit Selection (Different Varieties) Homogenization Homogenization (Pulping) Fruit_Selection->Homogenization HS_SPME Headspace Solid-Phase Microextraction (HS-SPME) Homogenization->HS_SPME GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) HS_SPME->GC_MS Identification Compound Identification (Mass Spectra Library) GC_MS->Identification Quantification Quantification (Internal Standard / SIDA) Identification->Quantification Comparative_Analysis Comparative Analysis (Statistical Evaluation) Quantification->Comparative_Analysis

Caption: Experimental workflow for the comparative analysis of lactone profiles in fruits.

References

The Subtle Science of "Coconut" in Your Pint: A Quantitative Look at Gamma-Nonalactone in Non-Alcoholic Beer

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and beverage scientists, the quest for a satisfying non-alcoholic beer (NAB) is a complex challenge. One key area of focus is the recreation of the full-bodied flavor and appealing aroma often lost during the dealcoholization process. This guide delves into the quantitative sensory analysis of gamma-nonalactone (B146572), a flavor compound known for its characteristic coconut and fruity notes, and compares its performance with other potential flavoring alternatives in the nuanced matrix of non-alcoholic beer.

This compound, an aliphatic γ-lactone, is a significant contributor to the desirable aroma profiles of various fermented beverages and aged beers.[1] Its sweet, creamy, and coconut-like scent can enhance the overall sensory experience of a non-alcoholic beer, masking potential "worty" off-flavors that can arise from arrested fermentation or the dealcoholization process. However, its effectiveness and consumer acceptance are highly dependent on its concentration and interaction with other volatile compounds present in the beer.

Unveiling the Sensory Threshold: How Much is Enough?

The first step in understanding the impact of any flavor compound is to determine its sensory threshold—the minimum concentration at which it can be detected by a trained sensory panel. While specific thresholds for this compound in a non-alcoholic beer matrix are not extensively documented, a key study determined the group best estimate threshold (BET) for several lactones in an unhopped ale base. This provides a valuable benchmark for its potency.

Table 1: Group Best Estimate Thresholds (BETs) of Various Lactones in an Unhopped Ale Base

CompoundChemical NameSensory DescriptorGroup BET (µg/L)
This compound (γ-C9) 4-NonanolideCoconut, Fruity376
Gamma-Decalactone (γ-C10)4-DecanolidePeach, Fruity239
Gamma-Dodecalactone (γ-C12)4-DodecanolidePeach, Fatty238
Delta-Decalactone (δ-C10)5-DecanolidePeach, Creamy750
Delta-Dodecalactone (δ-C12)5-DodecanolidePeach, Waxy256
Data sourced from a descriptive analysis panel evaluating lactones in an unhopped ale base.[1]

The Flavor Profile: A Double-Edged Sword

At appropriate concentrations, this compound can impart pleasant coconut, peach, and stone fruit aromas, enhancing the overall fruitiness of the non-alcoholic beer.[1] However, exceeding its optimal concentration can lead to an overpowering and artificial flavor profile, detracting from the desired beer character. The challenge for brewers lies in achieving a delicate balance where this compound complements the existing malt (B15192052) and hop notes without dominating them.

The Competition: Alternative Flavoring Strategies

The loss of key volatile compounds during dealcoholization, particularly fruity esters and higher alcohols, is a major hurdle in NAB production.[2] To compensate, brewers are exploring various alternatives to single-compound additions.

Table 2: Comparison of Flavoring Alternatives to this compound in Non-Alcoholic Beer

Flavoring AlternativeDescriptionPotential AdvantagesPotential DisadvantagesSupporting Data
Ester Blends (e.g., Ethyl Acetate (B1210297), Isoamyl Acetate) Esters are naturally produced during fermentation and contribute fruity notes (e.g., banana, pear, apple).[3]Can create a more complex and "beer-like" fruitiness.High concentrations can lead to a solvent-like or overly artificial fruit flavor. Dealcoholization can significantly reduce their levels.[2]Studies show NABs often have lower concentrations of key esters compared to their alcoholic counterparts.[4]
Hop-derived Compounds (e.g., Terpenes, Thiols) Advanced hopping techniques and specialized hop products can introduce a range of fruity, citrus, and floral aromas.[5]Can provide a "natural" and desirable hoppy aroma that is familiar to beer consumers.The flavor profile is highly dependent on the hop variety and processing. Can introduce unwanted bitterness.The use of late hopping and dry hopping can enhance mouthfeel and sensory complexity in NABs.[5]
Specialized Yeast Strains Certain non-Saccharomyces yeast strains can produce unique and desirable flavor profiles, including fruity notes, even with limited fermentation.[1]Can generate a complex flavor profile in-situ during fermentation.The flavor profile can be less predictable and harder to control than direct compound addition.Strains like Saccharomycodes ludwigii and Torulaspora delbrueckii have been explored for producing flavorful low-alcohol beers.[1]
Natural Fruit Extracts and Essences Direct addition of natural fruit flavors to the finished non-alcoholic beer.[6]Offers a wide variety of flavor options and precise control over intensity.Can be perceived as artificial or "soda-like" if not carefully integrated. May not fully replicate the complexity of fermentation-derived flavors.The addition of flavorings is a common practice to mimic the original flavor profile of the alcoholic beer after dealcoholization.[7]

Experimental Protocols: A Guide to Quantitative Sensory Analysis

To objectively evaluate the performance of this compound and its alternatives, a robust experimental design is crucial. The following outlines a typical workflow for the quantitative sensory analysis of flavored non-alcoholic beer.

Experimental_Workflow cluster_prep Sample Preparation cluster_panel Sensory Panel Evaluation cluster_instrumental Instrumental Analysis cluster_data Data Analysis NAB_Base Non-Alcoholic Beer Base Spiking Spiking with Flavor Compounds (e.g., this compound, Esters) NAB_Base->Spiking Coding Sample Coding and Randomization Spiking->Coding GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) (Quantification of Volatiles) Spiking->GC_MS GC_O Gas Chromatography-Olfactometry (GC-O) (Identification of Odor-Active Compounds) Spiking->GC_O QDA Quantitative Descriptive Analysis (QDA) Coding->QDA Threshold Sensory Threshold Determination (e.g., 3-AFC Method) Coding->Threshold Panel_Training Panelist Training on Descriptors (e.g., 'Coconut', 'Fruity', 'Worty') Panel_Training->QDA Panel_Training->Threshold Stats Statistical Analysis (ANOVA, PCA) QDA->Stats Threshold->Stats Correlation Correlation of Sensory and Instrumental Data GC_MS->Correlation GC_O->Correlation Stats->Correlation

Quantitative Sensory Analysis Workflow
Detailed Methodologies:

1. Sensory Panel Training:

  • Objective: To familiarize a panel of trained assessors (typically 8-12 individuals) with the specific aroma and flavor attributes of this compound and its alternatives in a non-alcoholic beer matrix.

  • Procedure:

    • Reference standards for key descriptors are prepared. For "coconut," a solution of this compound in a neutral base can be used. For "fruity," various ester solutions (e.g., isoamyl acetate for "banana") can be presented. "Worty" off-flavor references can also be included.

    • Panelists participate in multiple training sessions to learn to identify and rate the intensity of these attributes on a structured scale (e.g., a 15-cm line scale).[8]

    • Triangle tests can be used to validate the panel's ability to discriminate between samples with and without the target flavor compounds.[3]

2. Quantitative Descriptive Analysis (QDA):

  • Objective: To obtain a detailed sensory profile of the non-alcoholic beer samples.

  • Procedure:

    • Samples, including a control (unflavored NAB) and the various flavored NABs, are presented to the trained panel in a randomized and blind fashion.

    • Panelists rate the intensity of each sensory attribute (e.g., coconut, fruity, sweet, bitter, malty, worty) on the agreed-upon scale.

    • The data is collected and analyzed statistically (e.g., using Analysis of Variance - ANOVA) to identify significant differences between the samples.[9]

3. Sensory Threshold Determination:

  • Objective: To determine the lowest concentration of a flavor compound detectable by the sensory panel in the non-alcoholic beer matrix.

  • Procedure:

    • The ASTM E679 method, often using a 3-Alternative Forced Choice (3-AFC) test, is a standard approach.

    • Panelists are presented with three samples, one of which contains the flavor compound at a specific concentration, and are asked to identify the "odd" sample.

    • A series of concentrations, both above and below the expected threshold, are presented to each panelist.

    • The Best Estimate Threshold (BET) is then calculated for the group.[1]

4. Instrumental Analysis (GC-MS and GC-O):

  • Objective: To identify and quantify the volatile compounds responsible for the sensory characteristics of the non-alcoholic beers.

  • Procedure:

    • Volatile compounds are extracted from the beer samples using techniques like Solid Phase Microextraction (SPME) or Stir Bar Sorptive Extraction (SBSE).[4][7]

    • Gas Chromatography-Mass Spectrometry (GC-MS) is used to separate, identify, and quantify the volatile compounds.

    • Gas Chromatography-Olfactometry (GC-O) allows a trained analyst to smell the effluent from the gas chromatograph and identify which specific compounds are contributing to the aroma.[10]

Conclusion: The Path Forward for Flavorful Non-Alcoholic Beer

The quantitative sensory analysis of this compound reveals its potential as a valuable tool for enhancing the flavor profile of non-alcoholic beer. Its characteristic coconut and fruity notes can effectively mask undesirable off-flavors and contribute to a more complex and enjoyable sensory experience. However, its application requires careful consideration of its sensory threshold to avoid an overpowering and artificial taste.

A direct comparison with alternative flavoring strategies highlights the diverse toolkit available to brewers. While ester blends and natural extracts offer precise control, specialized yeast strains and advanced hopping techniques provide opportunities for creating more integrated and "natural" flavor profiles. Ultimately, the optimal approach may involve a combination of these methods, guided by rigorous quantitative sensory and instrumental analysis. By understanding the intricate interplay of flavor compounds in the unique matrix of non-alcoholic beer, researchers and developers can continue to innovate and deliver products that meet the growing consumer demand for high-quality, flavorful, non-alcoholic options.

References

The Scent and the Signal: Correlating Instrumental and Sensory Data for Gamma-Nonalactone Perception

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Gamma-nonalactone (B146572), a key aroma compound found in a wide variety of fruits, dairy products, and alcoholic beverages, is prized for its characteristic coconut, peach, and creamy scent profile. For researchers, scientists, and professionals in drug development, understanding the relationship between the instrumental quantification of this molecule and its sensory perception is crucial for product development, quality control, and the study of olfaction. This guide provides a comparative overview of the instrumental and sensory methodologies used to evaluate this compound, presents available quantitative data, and illustrates the likely signaling pathway involved in its perception.

Quantitative Data Summary

The following tables summarize the quantitative data gathered from various studies on the instrumental analysis and sensory perception of this compound.

Table 1: Instrumental Quantification of this compound in Food and Beverages

Food/Beverage MatrixAnalytical MethodConcentration Range DetectedReference
California White WinesGas Chromatography (GC)0 - 16 µg/L[1]
California Red WinesGas Chromatography (GC)12 - 43 µg/L[1]
French Red WinesGas Chromatography (GC)14 - 41 µg/L[1]
Freshly Cooked Non-Scented RiceSPME/GC-MSRelative peak area (area counts x 10^6)[2]

Table 2: Sensory Thresholds of this compound in Various Matrices

MatrixSensory ThresholdMethodologyReference
Water30 ppbNot specified[2]
Wine30 µg/LSensory Panel[1]
Australian Red Wine (R)-nonalactone285 µg/LTrained Sensory Panel (n=25)[3]
Australian Red Wine (S)-nonalactoneLower than (R)-enantiomerTrained Sensory Panel (n=25)[3]
Beer10,000 ppb (for gamma-valerolactone)Not specified[4]

Table 3: Correlation of Instrumental and Sensory Data for this compound in Rice

Rice CultivarRelative Amount (TIC peak area x 10^6)Mean Odor Intensity (5-point scale)
Mirukiikuiin1.8 ± 0.24.2 ± 0.4
LGC-soft1.5 ± 0.13.8 ± 0.5
LGC-katsu1.2 ± 0.13.5 ± 0.6
Hieri (scented)Not DetectedNot Detected
Data adapted from Zeng et al. (2008)[2]

Experimental Protocols

Instrumental Analysis: Headspace Solid-Phase Microextraction (SPME) with Gas Chromatography-Olfactometry (GC-O) and Gas Chromatography-Mass Spectrometry (GC-MS)

This method is highly effective for the extraction and analysis of volatile compounds like this compound from food matrices.

1. Sample Preparation:

  • A specific amount of the food sample (e.g., 8g of freshly cooked rice) is placed in a headspace vial.

  • The vial is sealed and equilibrated at a controlled temperature (e.g., 85°C) for a set time (e.g., 30 minutes) to allow volatile compounds to partition into the headspace.

2. SPME Extraction:

  • A SPME fiber coated with a suitable stationary phase (e.g., 50/30 µm DVB/CAR/PDMS) is exposed to the headspace of the sample for a defined period (e.g., 30 minutes) to adsorb the volatile compounds.

3. GC-O Analysis:

  • The SPME fiber is desorbed in the heated injection port of a gas chromatograph (GC).

  • The GC column separates the volatile compounds based on their boiling points and polarity.

  • The effluent from the column is split, with one part going to a standard detector (e.g., Flame Ionization Detector - FID) and the other to a sniffing port.

  • Trained sensory panelists sniff the effluent at the sniffing port and record the odor description and intensity of each separated compound.

4. GC-MS Analysis:

  • For compound identification, the GC is coupled to a mass spectrometer (MS).

  • The MS fragments the separated compounds and generates a unique mass spectrum for each, which can be compared to a library of known compounds for identification.

Sensory Analysis: Sensory Threshold Determination

Determining the sensory threshold, the minimum concentration at which a substance can be detected, is a fundamental aspect of sensory evaluation.

1. Panelist Selection and Training:

  • A panel of individuals is screened for their sensory acuity.

  • Trained panelists are familiarized with the specific aroma of this compound and the intensity rating scale to be used.

2. Sample Preparation:

  • A series of solutions of this compound in a neutral medium (e.g., deionized water or a deodorized version of the food matrix) are prepared in ascending concentrations.

3. Presentation and Evaluation:

  • A common method is the three-alternative forced-choice (3-AFC) test. In each set, panelists are presented with three samples, two of which are blanks (the neutral medium) and one contains this compound.

  • Panelists are asked to identify the sample that is different. This is repeated for each concentration level.

4. Data Analysis:

  • The group's best-estimate threshold is calculated based on the concentration at which a statistically significant number of panelists can correctly identify the sample.

Signaling Pathway of Lactone Perception

The perception of this compound, like other odorants, is initiated by the binding of the molecule to specific olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. While the specific receptor for this compound has not been definitively identified, the general signaling cascade is well-understood and is a classic example of a G-protein coupled receptor (GPCR) pathway. The human olfactory receptor OR7D4 has been identified as a receptor for other lactone-containing steroid odorants and may be a candidate for this compound perception[1][5][6].

G Figure 1: Proposed Olfactory Signaling Pathway for this compound Perception cluster_membrane Cell Membrane cluster_extracellular Extracellular (Nasal Mucus) cluster_intracellular Intracellular OR Olfactory Receptor (GPCR) (e.g., OR7D4) G_protein G-protein (Gαolf) OR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to CNG Cyclic Nucleotide-Gated (CNG) Ion Channel Ca_Na Ca²⁺ / Na⁺ Influx CNG->Ca_Na Allows GN This compound GN->OR Binds to ATP ATP ATP->AC cAMP->CNG Opens Depolarization Neuron Depolarization (Signal to Brain) Ca_Na->Depolarization Leads to

Figure 1: Proposed Olfactory Signaling Pathway for this compound Perception

Discussion and Future Directions

The correlation between instrumental and sensory data for this compound is a complex but critical area of study. While instrumental techniques like GC-MS provide precise quantification of the compound, sensory analysis reveals the ultimate perceptual impact. The data presented in this guide highlight that the sensory threshold of this compound can vary significantly depending on the food matrix, emphasizing the importance of conducting sensory evaluations in the specific product of interest rather than relying solely on data from simpler systems like water.

Future research should focus on:

  • Expanding the quantitative database: More studies are needed to determine the sensory thresholds and intensity ratings of this compound in a wider range of food matrices, particularly in dairy and fruit-based products where it is a key aroma component.

  • Establishing clear correlations: Research that directly correlates instrumental concentration data with sensory intensity ratings for specific aroma attributes (coconut, peach, creamy) using statistical modeling will be invaluable for predictive product development.

  • Identifying the specific olfactory receptor(s): Pinpointing the exact olfactory receptor or combination of receptors responsible for this compound perception will provide a deeper understanding of the molecular basis of its characteristic aroma and could have implications for the targeted design of flavor compounds and even pharmaceuticals that interact with these receptors.

By integrating robust instrumental analysis with carefully designed sensory evaluation, researchers and industry professionals can gain a comprehensive understanding of this compound's role in flavor and aroma, leading to the development of more appealing and consistent products.

References

Safety Operating Guide

Proper Disposal of Gamma-Nonalactone: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Gamma-nonalactone (B146572), a widely used fragrance and flavor ingredient, is generally not classified as a hazardous substance, simplifying its disposal process compared to more toxic chemicals.[1][2] However, adherence to proper disposal protocols is crucial to ensure laboratory safety and environmental responsibility. This guide provides detailed procedures for the safe and compliant disposal of this compound in a research or drug development setting.

I. Hazard Assessment and Regulatory Overview

This compound is not classified as hazardous under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2] It is not considered an environmental toxin and is not found to be Persistent, Bioaccumulative, and Toxic (PBT). Despite its non-hazardous nature, the disposal of any chemical waste is subject to federal, state, and local regulations. In the United States, the primary federal regulation governing hazardous waste is the Resource Conservation and Recovery Act (RCRA).[3][4] Since this compound is not a listed hazardous waste and does not typically exhibit hazardous characteristics (ignitability, corrosivity, reactivity, or toxicity), it is generally not subject to the stringent requirements of RCRA.[4][5] However, it is imperative to consult your institution's specific waste management policies and local regulations.

II. Personal Protective Equipment (PPE) and Safety Precautions

Before handling this compound for disposal, it is essential to wear appropriate Personal Protective Equipment (PPE) to minimize exposure.

  • Eye Protection : Wear safety glasses with side shields or chemical goggles.[1][6]

  • Hand Protection : Chemical-resistant gloves, such as nitrile rubber, are recommended.[2]

  • Skin Protection : A lab coat or other protective clothing should be worn.[6][7]

  • Ventilation : Ensure adequate general or local exhaust ventilation.[7]

III. Disposal Procedures

The appropriate disposal method for this compound depends on the quantity and form of the waste.

A. Small Spills (up to 100 mL)

  • Containment : Stop the flow of the material if it is safe to do so.[1]

  • Absorption : Absorb the spill with an inert material such as vermiculite, dry sand, or earth.[1][2] Do not use combustible materials like paper towels for large spills.

  • Collection : Carefully scoop the absorbed material into a suitable, sealable container for disposal.[1][7]

  • Decontamination : Clean the spill area thoroughly with soap and water to remove any residual contamination.[1]

  • Disposal : The sealed container with the absorbed material can typically be disposed of as non-hazardous solid waste. Always confirm with your institution's Environmental Health and Safety (EHS) department.

B. Unused or Waste this compound (Bulk Quantities)

  • Containerization : Collect the waste this compound in a clearly labeled, sealed container.[1] The container should be compatible with the chemical; glass or plastic is generally suitable.[1]

  • Labeling : Label the container as "Waste this compound." While not a hazardous waste, clear labeling prevents accidental misuse.

  • Disposal Options :

    • Licensed Waste Disposal Site : The preferred method is to send the waste to a licensed waste disposal company.[1] This ensures compliance with all regulations.

    • Incineration : In some cases, incineration in an authorized facility equipped with an afterburner and scrubber may be an option.[2]

    • Sanitary Landfill : Disposal in a sanitary landfill may be permissible in accordance with local, state, and federal regulations.[8]

Important Considerations:

  • Do Not Drain Dispose : Do not allow this compound to enter sewers or water supplies.[1]

  • Empty Containers : Empty containers may retain product residue. These should be managed in a safe manner.[1] For volatile solvents, containers with less than 3% residual material can be air-dried in a fume hood before disposal as regular waste.[9] For non-volatile substances like this compound, triple rinsing the container with a suitable solvent (e.g., ethanol) is a good practice. The rinsate should be collected and disposed of as chemical waste. The rinsed container, with the label defaced, can then be disposed of as regular laboratory glass or plastic waste.[9]

IV. Regulatory Data

While this compound is not classified as hazardous, laboratories must still be aware of the federal hazardous waste generator categories under RCRA, as these apply to the total amount of hazardous waste generated at a facility.

Generator CategoryMonthly Hazardous Waste Generation
Large Quantity Generators (LQGs) ≥ 1,000 kg of non-acutely hazardous waste OR > 1 kg of acutely hazardous waste
Small Quantity Generators (SQGs) > 100 kg and < 1,000 kg of non-acutely hazardous waste AND ≤ 1 kg of acutely hazardous waste
Very Small Quantity Generators (VSQGs) ≤ 100 kg of non-acutely hazardous waste AND ≤ 1 kg of acutely hazardous waste
Data sourced from the U.S. Environmental Protection Agency (EPA).[4]

V. Logical Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start This compound for Disposal assess_form Assess Form and Quantity start->assess_form small_spill Small Spill (<100mL) assess_form->small_spill Small Spill bulk_waste Bulk Waste / Unused Product assess_form->bulk_waste Bulk Quantity empty_container Empty Container assess_form->empty_container Empty Container absorb Absorb with Inert Material (e.g., vermiculite, sand) small_spill->absorb containerize Collect in a Labeled, Sealed Container bulk_waste->containerize collect_absorbent Collect in a Sealed Container absorb->collect_absorbent decontaminate Decontaminate Spill Area collect_absorbent->decontaminate dispose_solid Dispose as Non-Hazardous Solid Waste (Confirm with EHS) decontaminate->dispose_solid contact_ehs Contact Institutional EHS for Pickup containerize->contact_ehs licensed_disposal Transfer to Licensed Waste Disposal Company contact_ehs->licensed_disposal triple_rinse Triple Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Chemical Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Regular Lab Waste triple_rinse->dispose_container collect_rinsate->containerize

This compound Disposal Workflow

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.